CANCA
Description
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Properties
IUPAC Name |
praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr/q+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKKSOQLQEJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.90766 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22541-14-6 | |
| Record name | Praseodymium, ion(Pr3 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the c-ANCA Mechanism of Action in Granulomatosis with Polyangiitis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Granulomatosis with Polyangiitis (GPA) is a systemic autoimmune disease characterized by necrotizing granulomatous inflammation and vasculitis of small- to medium-sized blood vessels. A hallmark of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), predominantly those targeting proteinase 3 (PR3-ANCA), which present a cytoplasmic staining pattern (c-ANCA). Mounting evidence from clinical, in vitro, and in vivo studies confirms the direct pathogenic role of PR3-ANCA in GPA.[1] The core mechanism involves a multi-step process initiated by the priming of neutrophils, followed by ANCA-mediated activation, and culminating in endothelial damage. This process is amplified by the complement system and involves destructive neutrophil effector functions, including degranulation and the formation of neutrophil extracellular traps (NETs). This guide provides a detailed examination of these molecular and cellular pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling and logical relationships.
Core Mechanism of c-ANCA Pathogenesis
The autoimmune assault in GPA is not a spontaneous event but a cascade of interactions between the innate and adaptive immune systems, with neutrophils and PR3-ANCA at its center.
Step 1: Neutrophil Priming and PR3 Surface Expression
In a resting state, the primary target of c-ANCA, proteinase 3 (PR3), is sequestered within the azurophilic granules of neutrophils, making it inaccessible to circulating antibodies. A "priming" event, typically triggered by pro-inflammatory stimuli such as infections or cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), is a prerequisite for ANCA pathogenicity.[2][3] This priming causes a limited degranulation process, leading to the translocation and expression of PR3 on the neutrophil's outer membrane. The complement anaphylatoxin C5a is another potent priming agent, highlighting the interplay between different inflammatory systems.[4][5]
Step 2: ANCA Binding and Full Neutrophil Activation
Once PR3 is expressed on the surface, circulating PR3-ANCA IgG antibodies can bind to it. This binding is a dual-engagement process:
-
Fab Fragment Binding: The antigen-binding (Fab) portion of the ANCA antibody binds directly to membrane-bound PR3.
-
Fc Fragment Binding: The constant (Fc) portion of the antibody simultaneously engages with Fc gamma receptors (FcγR) on the neutrophil surface.
This dual engagement cross-links PR3 and FcγRs, triggering a cascade of intracellular signaling pathways that lead to full neutrophil activation.[2] Key signaling pathways implicated include p38 Mitogen-Activated Protein Kinase (p38MAPK), Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K), and Protein Kinase C (PKC). This activation is significantly more robust than in neutrophils from healthy individuals, suggesting an inherent predisposition for an exaggerated inflammatory response in GPA patients.
Step 3: Endothelial Damage and Vasculitis
ANCA-activated neutrophils firmly adhere to the vascular endothelium. Once attached, they unleash their cytotoxic arsenal directly onto the endothelial cells, causing necrotizing vasculitis through several mechanisms:
-
Respiratory Burst: Activated neutrophils produce and release large quantities of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide (H2O2), which are directly toxic to endothelial cells.[5]
-
Degranulation: The neutrophils release the contents of their granules, including potent proteolytic enzymes like elastase, which can degrade endothelial cell matrix proteins and cause cell detachment.[5]
-
Direct PR3 Cytotoxicity: Released PR3 can bind to and be internalized by endothelial cells, inducing apoptosis and contributing directly to vascular injury.[5]
This localized assault leads to endothelial cell death, loss of vessel wall integrity, and the characteristic necrotizing lesions of GPA.
Step 4: The Complement Amplification Loop
The complement system, particularly the alternative pathway, plays a crucial role in amplifying and perpetuating the inflammatory cycle in GPA.[1] ANCA-activated neutrophils release factors, such as properdin and factor B, that trigger the alternative complement pathway.[5] This leads to the generation of more C5a.[1][4] This newly generated C5a then acts as a potent chemoattractant, recruiting more neutrophils to the site of inflammation, and as a priming agent, making them susceptible to activation by ANCA.[5] This creates a self-sustaining "amplification loop" of neutrophil priming and activation, which drives progressive vascular inflammation and damage.[1][4]
References
- 1. Neutrophil extracellular traps generation and degradation in patients with granulomatosis with polyangiitis and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Extracellular Traps Induce Tissue-Invasive Macrophages in Granulomatosis with Polyangiitis Dominated by Ear, Nose and Throat Manifestations - ACR Meeting Abstracts [acrabstracts.org]
- 3. Endothelium-Neutrophil Interactions in ANCA-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil extracellular trap formation in anti-neutrophil cytoplasmic antibody-associated and large-vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markers of Neutrophil Activation in Patients with ANCA-associated Vasculitis and Large-vessel Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
The Role of Proteinase 3 as a C-ANCA Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteinase 3 (PR3) is a serine protease primarily found in the azurophilic granules of neutrophils and is the main target of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA). These autoantibodies, designated as PR3-ANCA, are strongly associated with the pathogenesis of ANCA-associated vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA). This technical guide provides a comprehensive overview of the biochemical properties of PR3, its pivotal role as an autoantigen, the immunological mechanisms of PR3-ANCA-mediated pathology, and the methodologies used for its study. Detailed experimental protocols, quantitative data on clinical associations, and visualizations of key pathways are presented to serve as a resource for researchers and professionals in the field.
Introduction to Proteinase 3 (PR3)
Proteinase 3 is a 29 kDa neutral serine protease belonging to the chymotrypsin family.[1] While its primary physiological role involves the degradation of various extracellular matrix proteins and the generation of antimicrobial peptides, its significance in immunopathology is paramount.[2] PR3 can be expressed on the surface of a subset of neutrophils, a feature that is crucial for its interaction with circulating PR3-ANCA.[3]
Biochemical Properties of PR3
PR3 shares sequence homology with other neutrophil serine proteases like neutrophil elastase and cathepsin G.[4] Its enzymatic activity is directed towards a variety of substrates, including elastin, fibronectin, and type IV collagen.[4] The conformation of PR3, stabilized by disulfide bonds, is critical for both its enzymatic function and its recognition by autoantibodies, with most PR3-ANCA targeting conformational epitopes.[5]
PR3 as the Primary c-ANCA Antigen in AAV
The association between c-ANCA and PR3 is a hallmark of Granulomatosis with Polyangiitis (GPA). The presence of PR3-ANCA is a key diagnostic and prognostic marker in AAV.
Clinical Association of PR3-ANCA
PR3-ANCA is highly specific for GPA and is a significant risk factor for disease relapse. The quantitative levels of PR3-ANCA often correlate with disease activity.
| Clinical Parameter | Association with PR3-ANCA | Reference |
| Disease Association | Highly specific for Granulomatosis with Polyangiitis (GPA) | [6] |
| Prevalence in GPA | 66% of patients | [6] |
| Relapse Risk | Higher risk of relapse compared to MPO-ANCA positive patients | [7][8] |
| Hazard Ratio for Relapse | 1.81 (95% CI 1.28 to 2.57) | [8][9] |
| Relapse Prediction after Rituximab | Persistent PR3-ANCA positivity is associated with a 37% relapse rate. | [10] |
| Genetic Predisposition | Associated with HLA-DPB1*0401 allele | [6] |
Diagnostic Utility of PR3-ANCA Detection
The detection of PR3-ANCA is a cornerstone in the diagnosis of AAV. Various immunoassays are employed, each with distinct performance characteristics.
| Assay Type | Generation | Sensitivity for GPA | Specificity for GPA | Reference |
| Direct ELISA | First | Variable, can be lower | High | [11][12] |
| Capture ELISA | Second | Improved sensitivity | High | [11][12] |
| Anchor ELISA | Third | High (e.g., 74%) | High (e.g., 97%) | [11][12][13] |
| Indirect Immunofluorescence (c-ANCA) | N/A | High | Lower than specific immunoassays | [14][15] |
Pathogenic Role of PR3-ANCA
The binding of PR3-ANCA to PR3 expressed on the surface of neutrophils is a critical event in the pathogenesis of AAV. This interaction triggers a cascade of inflammatory responses leading to vascular damage.
Neutrophil Priming and PR3 Externalization
Under normal conditions, PR3 is sequestered within the azurophilic granules of neutrophils. Pro-inflammatory stimuli, such as TNF-α, lead to the "priming" of neutrophils, which involves the translocation of PR3 to the cell surface.[3] This surface expression of PR3 makes it accessible to circulating PR3-ANCA.
PR3-ANCA-Mediated Neutrophil Activation
The binding of PR3-ANCA to surface-expressed PR3 leads to neutrophil activation through a process that involves the engagement of Fcγ receptors (FcγRIIa and FcγRIIIb) on the neutrophil surface.[16] This cross-linking of PR3 and Fcγ receptors initiates a series of downstream signaling events.
Downstream Effector Mechanisms
Activated neutrophils release a variety of pro-inflammatory mediators that contribute to endothelial cell injury and vascular inflammation. These include:
-
Reactive Oxygen Species (ROS): A respiratory burst leads to the production of superoxide and other ROS.
-
Degranulation: The release of proteolytic enzymes, including PR3 itself, from neutrophil granules.
-
Neutrophil Extracellular Traps (NETs): The formation and release of NETs, which are web-like structures of DNA, histones, and granular proteins, can further propagate inflammation and present more autoantigens.[6]
-
Complement Activation: The alternative complement pathway can be activated, leading to the generation of C5a, a potent chemoattractant and activator of neutrophils.[6]
Signaling Pathways in PR3-ANCA-Mediated Neutrophil Activation
The interaction of PR3-ANCA with neutrophils triggers specific intracellular signaling cascades. Proteomic studies have revealed distinct signaling pathways associated with PR3-AAV, with STAT3 signaling being prominent.[17][18][19][20]
Experimental Protocols
Detection of PR3-ANCA by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA to detect PR3-ANCA.
-
Coating: Microtiter wells are coated with purified human PR3 antigen.
-
Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Patient serum or plasma, diluted in sample diluent, is added to the wells and incubated to allow PR3-ANCA to bind to the immobilized antigen.
-
Washing: The wells are washed to remove unbound antibodies and other serum components.
-
Conjugate Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to the wells and incubated.
-
Washing: The wells are washed to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Stopping Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Reading: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of PR3-ANCA is determined by comparing the sample absorbance to a standard curve.
Detection of c-ANCA by Indirect Immunofluorescence (IIF)
This protocol describes the standard method for detecting c-ANCA on ethanol-fixed neutrophils.
-
Substrate Preparation: Human neutrophils are isolated and fixed on glass slides with ethanol.
-
Sample Incubation: Patient serum, typically at a screening dilution of 1:20, is applied to the slides and incubated.
-
Washing: The slides are washed with PBS to remove unbound antibodies.
-
Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is applied to the slides and incubated in the dark.
-
Washing: The slides are washed again with PBS.
-
Mounting: A coverslip is mounted on the slide using a mounting medium.
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Microscopy: The slides are examined using a fluorescence microscope. A cytoplasmic granular staining pattern is indicative of c-ANCA. Positive samples are then serially diluted to determine the titer.
Neutrophil Activation Assays
These assays are used to assess the functional consequences of PR3-ANCA binding to neutrophils.
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Respiratory Burst Assay: Measures the production of ROS using probes such as dihydrorhodamine 123 or luminol.[21] Neutrophils are first primed with TNF-α, then incubated with patient-derived PR3-ANCA IgG, and the subsequent ROS production is measured by flow cytometry or luminometry.
-
Degranulation Assay: Quantifies the release of granular enzymes. This can be done by measuring the activity of released enzymes (e.g., myeloperoxidase) in the supernatant or by detecting the surface expression of granule membrane proteins (e.g., CD63, CD66b) by flow cytometry.[21]
Animal Models of PR3-ANCA Vasculitis
Developing robust animal models for PR3-AAV has been challenging due to differences in PR3 homology and neutrophil biology between humans and mice.[2][22] However, some models have provided valuable insights.
-
Passive Transfer Models: Involve the injection of human PR3-ANCA IgG into mice. To enhance disease susceptibility, mice are often pre-treated with a pro-inflammatory stimulus like LPS. Humanized mouse models, engrafted with a human immune system, have shown more promising results in developing vasculitis upon passive transfer of PR3-ANCA.[22]
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Active Immunization Models: Involve immunizing mice with human or murine PR3 to induce an anti-PR3 antibody response. These models have had limited success in inducing overt vasculitis, suggesting that PR3-ANCA alone may not be sufficient to break tolerance in mice.[2]
Therapeutic Targeting of PR3
Given the central role of the PR3-ANCA interaction in AAV pathogenesis, strategies to disrupt this interaction or its downstream consequences are of great therapeutic interest. Current and emerging therapies include:
-
B-cell Depletion: Rituximab, a monoclonal antibody against CD20, depletes B cells, thereby reducing the production of PR3-ANCA.
-
Complement Inhibition: Avacopan, a C5a receptor antagonist, blocks the pro-inflammatory effects of C5a, a key mediator in ANCA-induced neutrophil activation.
-
Future Directions: Therapies aimed at inducing antigen-specific tolerance to PR3 or directly inhibiting PR3's enzymatic activity are under investigation.
Conclusion
Proteinase 3 is a critical autoantigen in the pathogenesis of ANCA-associated vasculitis, particularly GPA. The interaction between PR3-ANCA and surface-expressed PR3 on neutrophils initiates a complex inflammatory cascade that results in severe vascular injury. A thorough understanding of the biochemical properties of PR3, the cellular and molecular mechanisms of PR3-ANCA-mediated pathology, and the standardized methodologies for its study are essential for advancing diagnostics, prognostics, and the development of targeted therapies for this debilitating autoimmune disease. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of PR3-AAV and improve patient outcomes.
Logical Relationship of PR3 in AAV Pathogenesis
References
- 1. euroimmun.co.jp [euroimmun.co.jp]
- 2. Frontiers | Animal Models of ANCA Associated Vasculitis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pathogenesis of anti-neutrophil cytoplasmic antibody-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relapse Predictors in Antineutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis [mdpi.com]
- 8. Score to assess the probability of relapse in granulomatosis with polyangiitis and microscopic polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PR3-ANCAs predict relapses in ANCA-associated vasculitis patients after rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of PR3-ANCA specific assay performance for the diagnosis of granulomatosis with polyangiitis (Wegener's) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Performance of MPO-ANCA and PR3-ANCA immunoassays for the stratification of specific ANCA-associated vasculitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of indirect immunofluorescence technique to detect antineutrophil cytoplasmic antibodies and its impact on test positivity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Chimeric IgG4 PR3-ANCA induces selective inflammatory responses from neutrophils through engagement of Fcγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. portal.research.lu.se [portal.research.lu.se]
- 21. Neutrophils are not consistently activated by antineutrophil cytoplasmic antibodies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of ANCA associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
The Crucible of Inflammation: A Technical Guide to the Pathogenesis of c-ANCA Associated Small Vessel Vasculitis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathogenic mechanisms underlying c-ANCA associated small vessel vasculitis (AAV), with a particular focus on granulomatosis with polyangiitis (GPA). It is designed to be a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this complex autoimmune disease. This document delves into the intricate interplay of genetic predisposition, cellular effectors, and molecular signaling pathways that culminate in devastating vascular inflammation.
The Genesis of Autoimmunity: Genetic and Environmental Triggers
The development of c-ANCA associated vasculitis is a multifactorial process, initiated by a confluence of genetic susceptibility and environmental factors. While the precise triggers remain elusive, it is understood that these elements disrupt immune tolerance, leading to the production of autoantibodies against neutrophil proteins, primarily proteinase 3 (PR3), which are characteristic of c-ANCA.
Genetic Predisposition: Family recurrence and genome-wide association studies (GWAS) have solidified the role of genetics in AAV.[1][2] These studies have identified strong associations with specific gene variants, particularly within the human leukocyte antigen (HLA) complex, which are crucial for antigen presentation and immune regulation.[3][4] Notably, distinct genetic risk factors have been linked to PR3-ANCA and MPO-ANCA, suggesting they may be distinct autoimmune syndromes.[2][3]
Key Genes Implicated in c-ANCA (PR3-ANCA) Associated Vasculitis:
-
HLA-DP: Strongly associated with GPA and PR3-ANCA positivity.[3]
-
PRTN3: The gene encoding the autoantigen proteinase 3. Polymorphisms in this gene are linked to an increased risk of developing PR3-ANCA.[3]
-
SERPINA1: This gene encodes alpha-1 antitrypsin, the primary inhibitor of PR3. Defective alleles of SERPINA1 are a known genetic risk factor for PR3-ANCA associated vasculitis.[5]
Data Presentation: Quantitative Insights into c-ANCA Vasculitis
Quantitative data is essential for understanding the epidemiology and clinical characteristics of c-ANCA associated vasculitis. The following tables summarize key quantitative findings from the literature.
Table 1: Prevalence of ANCA Subtypes in AAV
| Vasculitis Subtype | c-ANCA/PR3-ANCA Prevalence | p-ANCA/MPO-ANCA Prevalence |
| Granulomatosis with Polyangiitis (GPA) | 65-71%[4][6] | 24-29%[1][4] |
| Microscopic Polyangiitis (MPA) | 26-41%[1][4] | 58-60%[1][6] |
Table 2: Serum Cytokine and Chemokine Levels in Active AAV Patients vs. Healthy Controls
| Cytokine/Chemokine | Fold Change in AAV Patients (Approximate) | Key Functions |
| IL-6 | Significantly Higher[5][7] | Pro-inflammatory, B-cell differentiation |
| IL-8 (CXCL8) | Significantly Higher[5][7] | Neutrophil chemotaxis and activation |
| TNF-α | Increased[5] | Pro-inflammatory, endothelial activation |
| IL-10 | Higher[5] | Immunoregulatory, can be pro-inflammatory in certain contexts |
| IL-17 | Elevated[8] | Pro-inflammatory, neutrophil recruitment |
| BAFF | Significantly Higher in GPA[9] | B-cell activation and survival |
| MIG (CXCL9) | Much Higher[5] | T-cell and NK cell chemoattractant |
| IP-10 (CXCL10) | Higher[5] | T-cell chemoattractant |
The Central Effector: The Neutrophil in c-ANCA Vasculitis
Neutrophils are at the heart of the pathogenic process in AAV, serving as both the source of the autoantigen (PR3) and the primary effector cells mediating vascular damage.[6][10]
Neutrophil Priming and ANCA-Induced Activation
Under normal physiological conditions, PR3 is sequestered within the azurophilic granules of neutrophils.[6] However, in the context of AAV, a "two-hit" hypothesis is proposed:
-
Priming: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), lipopolysaccharide (LPS), or complement component C5a, "prime" neutrophils.[6] This priming process leads to the translocation of PR3 from the granules to the cell surface, making it accessible to circulating c-ANCA.[6]
-
Activation: The Fab portion of c-ANCA binds to surface-expressed PR3, and the Fc portion engages Fcγ receptors on the neutrophil surface.[11] This dual engagement triggers robust neutrophil activation.
Downstream Consequences of Neutrophil Activation
ANCA-activated neutrophils unleash a torrent of inflammatory mediators that directly contribute to endothelial cell injury and vascular necrosis:
-
Respiratory Burst: Activated neutrophils generate a massive amount of reactive oxygen species (ROS), which are highly damaging to endothelial cells.[6]
-
Degranulation: The release of lytic enzymes, including elastase and more PR3, from neutrophil granules further degrades the vessel wall.[11]
-
Neutrophil Extracellular Traps (NETs): Neutrophils release web-like structures of DNA, histones, and granular proteins, including PR3 and MPO.[8][12] NETs can directly damage endothelial cells and also serve as a source of autoantigens, perpetuating the autoimmune response.[12][13]
-
Cytokine and Chemokine Release: Activated neutrophils secrete pro-inflammatory cytokines and chemokines, such as IL-8, which recruit additional neutrophils to the site of inflammation, creating a vicious cycle.[14]
The Complement System: An Amplification Loop
Once considered a bystander, the complement system, particularly the alternative pathway, is now recognized as a critical amplification loop in the pathogenesis of AAV.[15][16][17] ANCA-activated neutrophils release factors that trigger the alternative complement pathway, leading to the generation of the potent anaphylatoxin C5a.[15][16] C5a, in turn, acts as a powerful chemoattractant for neutrophils and also primes them for ANCA-mediated activation, thus perpetuating the inflammatory cascade.[7][15][17]
Endothelial Cell Injury and Vascular Damage
The culmination of these pathogenic events is severe endothelial cell injury and necrotizing vasculitis.[8] ANCA-activated neutrophils adhere firmly to the endothelium, a process mediated by the upregulation of adhesion molecules.[18] The subsequent release of ROS, proteolytic enzymes, and NETs leads to endothelial cell detachment, apoptosis, and necrosis of the vessel wall.[18]
Experimental Protocols: Methodologies for Studying c-ANCA Vasculitis
This section provides detailed methodologies for key experiments cited in the study of c-ANCA vasculitis.
ANCA Detection by Indirect Immunofluorescence (IIF)
Objective: To screen for the presence of ANCA and determine the staining pattern (c-ANCA or p-ANCA).
Methodology:
-
Substrate Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors and fixed onto glass microscope slides using ethanol.[1]
-
Sample Incubation: Patient serum is diluted (e.g., 1:20) and incubated with the fixed neutrophils, allowing any ANCA present to bind to their target antigens.[15]
-
Washing: The slides are washed to remove unbound antibodies.[15]
-
Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added to the slides and incubated. This secondary antibody will bind to any patient ANCA that is bound to the neutrophils.[15]
-
Visualization: The slides are viewed under a fluorescence microscope. A positive result for c-ANCA is characterized by granular cytoplasmic staining of the neutrophils.[1][15]
PR3-ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To specifically detect and quantify antibodies against PR3.
Methodology:
-
Coating: Microplate wells are coated with purified human PR3.[19]
-
Sample Incubation: Diluted patient serum, along with positive and negative controls and calibrators, are added to the wells and incubated. If PR3-ANCA is present, it will bind to the coated antigen.[19]
-
Washing: The wells are washed to remove unbound components.[19]
-
Enzyme-Conjugated Secondary Antibody Incubation: An enzyme-conjugated (e.g., horseradish peroxidase) anti-human IgG antibody is added to the wells and incubated.[19]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.[19]
-
Stopping the Reaction and Reading: A stop solution is added to halt the reaction, and the absorbance of each well is measured using a microplate reader. The concentration of PR3-ANCA in the patient sample is determined by comparing its absorbance to the standard curve generated from the calibrators.[19]
In Vitro Neutrophil Activation Assay (Respiratory Burst)
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils upon stimulation with ANCA.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy donors.
-
Priming: Neutrophils are resuspended in a suitable buffer and primed with a low concentration of TNF-α (e.g., 2 ng/mL) for 15 minutes.
-
Stimulation: The primed neutrophils are then stimulated with purified IgG from c-ANCA positive patients or healthy control IgG.
-
ROS Detection: ROS production is measured using a probe such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation by ROS.[20][21] The change in fluorescence is quantified using a flow cytometer or a microplate reader.[20][21]
Induction of Experimental Autoimmune Vasculitis (EAV) in Wistar Kyoto (WKY) Rats
Objective: To create an in vivo model of MPO-ANCA associated vasculitis that mimics many features of the human disease.
Methodology:
-
Immunization: Female WKY rats are immunized with human myeloperoxidase (MPO) emulsified in Complete Freund's Adjuvant (CFA).[8][12] To enhance the disease induction, pertussis toxin and killed Mycobacterium tuberculosis can be added to the adjuvant.[12] A high dose of MPO (e.g., 1600 µg/kg) can also be used.[12]
-
Disease Development: Over a period of 4 to 8 weeks, the rats develop anti-MPO antibodies that cross-react with rat MPO, leading to the development of pauci-immune crescentic glomerulonephritis and lung hemorrhage.[1][16]
-
Monitoring: Disease progression is monitored by assessing for hematuria, albuminuria, and by histological analysis of kidney and lung tissue at the end of the experiment.[12]
Murine Model of MPO-ANCA Vasculitis
Objective: To create a mouse model for studying the pathogenesis of MPO-ANCA vasculitis.
Methodology:
-
Induction of Anti-MPO Antibodies: MPO-deficient mice are immunized with murine MPO to generate high-titer anti-MPO antibodies.[6][8]
-
Passive Transfer: Purified anti-MPO IgG is then passively transferred into wild-type recipient mice (e.g., C57BL/6).[6]
-
Induction of Glomerulonephritis: To induce renal injury, a low dose of lipopolysaccharide (LPS) can be co-administered with the anti-MPO antibodies.[8] Alternatively, a low dose of anti-glomerular basement membrane (anti-GBM) antibody can be injected to localize neutrophils to the glomeruli.[8]
-
Disease Assessment: The mice develop necrotizing and crescentic glomerulonephritis over several days, which can be assessed by measuring albuminuria and by histological examination of the kidneys.[6]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathogenic pathways and experimental workflows.
Caption: ANCA-mediated neutrophil activation pathway.
Caption: The complement amplification loop in AAV.
References
- 1. Animal models for anti‐neutrophil cytoplasmic antibody‐associated vasculitis: Are current models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of the neutrophil respiratory burst by anti-neutrophil cytoplasm autoantibody (ANCA) from patients with systemic vasculitis requires tyrosine kinases and protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemokines and Cytokines Profiles in Patients with Antineutrophil Cytoplasmic Antibodies-Associated Vasculitis: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of ANCA Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiles of cytokines in patients with antineutrophil cytoplasmic antibody-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of ANCA associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-cell immunity in the experimental autoimmune vasculitis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophils in ANCA-associated vasculitis: Mechanisms and implications for management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Circulating Cytokine Profiles and ANCA Specificity in Patients with ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Cell signaling pathways step-by-step [mindthegraph.com]
- 19. microbenotes.com [microbenotes.com]
- 20. bioquochem.com [bioquochem.com]
- 21. genscript.com [genscript.com]
The Discovery and Evolution of Antineutrophil Cytoplasmic Antibodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and history of antineutrophil cytoplasmic antibodies (ANCAs), their role in the diagnosis of autoimmune vasculitides, and the molecular mechanisms that underpin their pathogenicity. We delve into the key experimental protocols that have been central to ANCA research and provide a quantitative overview of their diagnostic utility.
A Serendipitous Discovery and the Dawn of a New Diagnostic Era
The journey to understanding the significance of ANCAs began in the early 1980s. In 1982, Davies and colleagues first described these autoantibodies in the context of segmental necrotizing glomerulonephritis. This initial observation paved the way for a series of seminal discoveries that would revolutionize the diagnosis and management of a group of devastating autoimmune diseases, now known as ANCA-associated vasculitides (AAV).
Key milestones in the history of ANCA include:
-
1985: The association between a specific pattern of ANCA, the cytoplasmic ANCA (c-ANCA), and Wegener's granulomatosis (now granulomatosis with polyangiitis or GPA) was established.
-
1988: The perinuclear ANCA (p-ANCA) pattern was described and linked to microscopic polyangiitis (MPA) and crescentic glomerulonephritis.
-
1989: The primary target antigen for c-ANCA was identified as proteinase 3 (PR3).
-
1989: Myeloperoxidase (MPO) was identified as the major target antigen for p-ANCA.
These discoveries transformed the diagnostic landscape for vasculitis, providing highly specific markers for diseases that were previously difficult to diagnose, often requiring invasive biopsies. The development of standardized assays for ANCA detection, including indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assays (ELISA), further solidified their place in routine clinical practice.
Quantitative Analysis of ANCA in AAV
The diagnostic utility of ANCA testing is underscored by its sensitivity and specificity for different forms of AAV. The following tables summarize the prevalence of ANCA subtypes and the diagnostic performance of various testing methodologies.
Table 1: Prevalence of ANCA Subtypes in ANCA-Associated Vasculitides
| Vasculitis Subtype | c-ANCA/PR3-ANCA Prevalence | p-ANCA/MPO-ANCA Prevalence |
| Granulomatosis with Polyangiitis (GPA) | 80-90%[1] | 10-20% |
| Microscopic Polyangiitis (MPA) | 10-20% | 60-80%[2] |
| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | <10% | 30-40%[3] |
Table 2: Diagnostic Performance of ANCA Testing Methods
| Test Method | Analyte | Disease | Sensitivity | Specificity |
| Indirect Immunofluorescence (IIF) | c-ANCA | GPA | 60-90% | >95% |
| p-ANCA | MPA/EGPA | 50-80% | Variable | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | PR3-ANCA | GPA | 80-95%[1] | >98% |
| MPO-ANCA | MPA/EGPA | 70-90% | >98% |
Key Experimental Protocols
The detection of ANCA relies on two primary laboratory techniques: indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA).
Indirect Immunofluorescence (IIF) for ANCA Detection
IIF is a cell-based assay that allows for the visualization of ANCA binding patterns on neutrophils.
Methodology:
-
Neutrophil Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Slide Preparation: The isolated neutrophils are washed and cytocentrifuged onto glass microscope slides.
-
Fixation: The neutrophils are fixed to the slides using ethanol or formalin. Ethanol fixation is crucial for the differentiation of c-ANCA and p-ANCA patterns.
-
Sample Incubation: Patient serum is diluted and incubated with the fixed neutrophils, allowing any ANCAs present to bind to their target antigens.
-
Washing: The slides are washed to remove unbound antibodies.
-
Secondary Antibody Incubation: A fluorescein-conjugated antibody that recognizes human IgG is added and incubated with the slides.
-
Visualization: The slides are washed again and then examined under a fluorescence microscope.
Interpretation of Results:
-
c-ANCA: A diffuse, granular staining pattern throughout the cytoplasm of the neutrophils.
-
p-ANCA: A perinuclear staining pattern, with fluorescence concentrated around the nucleus of the neutrophils.
-
Atypical ANCA: Any other staining pattern.
Experimental Workflow for Indirect Immunofluorescence (IIF)
Caption: Workflow for ANCA detection by indirect immunofluorescence.
Enzyme-Linked Immunosorbent Assay (ELISA) for PR3- and MPO-ANCA
ELISA is a solid-phase immunoassay that provides a quantitative measurement of specific ANCA subtypes.
Methodology:
-
Antigen Coating: The wells of a microtiter plate are coated with purified PR3 or MPO antigen.
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Diluted patient serum is added to the wells and incubated, allowing PR3- or MPO-specific ANCAs to bind to the coated antigen.
-
Washing: The wells are washed to remove unbound antibodies.
-
Enzyme-Conjugated Secondary Antibody Incubation: An enzyme-conjugated antibody that recognizes human IgG is added to the wells and incubated.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific ANCA in the patient's serum.
Experimental Workflow for ELISA
Caption: Workflow for ANCA detection by ELISA.
The Pathogenic Role of ANCA: A Cascade of Neutrophil Activation
ANCAs are not merely disease markers; they are active participants in the pathogenesis of AAV. The binding of ANCAs to their target antigens on the surface of neutrophils triggers a cascade of inflammatory events that lead to vascular damage.
Signaling Pathways in ANCA-Induced Neutrophil Activation:
A critical initiating step is the "priming" of neutrophils by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This priming leads to the translocation of PR3 and MPO from intracellular granules to the neutrophil cell surface.[4]
Once on the surface, these antigens can be bound by circulating ANCAs. This binding, primarily through the Fab2 portion of the antibody, along with the engagement of Fcγ receptors by the Fc portion of the ANCA, initiates a series of intracellular signaling events.[5] Key signaling pathways implicated in this process include the p38 MAPK, ERK, and PI3K pathways.[4][6]
This activation culminates in a "respiratory burst," where neutrophils release reactive oxygen species (ROS), and the degranulation of cytotoxic enzymes.[6] Furthermore, activated neutrophils can release neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that can further propagate inflammation and damage to the vascular endothelium.[6] The activation of the alternative complement pathway, with the generation of C5a, creates a potent pro-inflammatory feedback loop that amplifies neutrophil recruitment and activation.[7]
ANCA-Induced Neutrophil Activation Pathway
Caption: ANCA-induced neutrophil activation signaling cascade.
Conclusion
The discovery of ANCAs represents a landmark achievement in rheumatology and immunology. From their initial description to the elucidation of their target antigens and pathogenic mechanisms, the study of ANCAs has profoundly impacted our understanding and management of AAV. The continued refinement of diagnostic assays and the growing insights into the intricate signaling pathways they trigger offer promising avenues for the development of novel targeted therapies for these life-threatening conditions. This guide provides a foundational understanding of this critical area for researchers and clinicians dedicated to advancing the field of autoimmune disease.
References
- 1. ANCA-Associated Vasculitis: Granulomatosis With Polyangiitis (GPA), Eosinophilic Granulomatosis With Polyangiitis (EGPA), And Microscopic Polyangiitis (MPA). - Rheumatology & Orthopedics | UWorld Medical Library [medical.uworld.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neutrophils in ANCA-associated vasculitis: Mechanisms and implications for management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How anti-neutrophil cytoplasmic autoantibodies activate neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Understanding of the Pathogenesis of ANCA-Associated Vasculitis and Novel Treatment Options Targeting Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Predisposition for c-ANCA Production in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the genetic factors predisposing individuals to the production of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily those targeting proteinase 3 (PR3). These autoantibodies are the serological hallmark of Granulomatosis with Polyangiitis (GPA), a subtype of ANCA-Associated Vasculitis (AAV). Understanding the genetic architecture of c-ANCA production is critical for elucidating disease pathogenesis, identifying novel therapeutic targets, and developing patient stratification strategies.
Key Genetic Loci Associated with c-ANCA (PR3-ANCA) Production
Genome-wide association studies (GWAS) and candidate gene studies have identified several genetic loci robustly associated with susceptibility to c-ANCA positive vasculitis. These associations are more strongly correlated with the specific ANCA serotype (c-ANCA/anti-PR3) than with the clinical diagnosis (e.g., GPA vs. Microscopic Polyangiitis), suggesting that the anti-PR3 autoimmune response is a central pathogenic feature.[1][2][3] The primary associations are located within the Major Histocompatibility Complex (MHC) and at non-MHC loci directly related to the autoantigen and its inhibitor.
The following tables summarize the most significant and replicated genetic associations for c-ANCA (PR3-ANCA) positive AAV.
Table 1: MHC Locus Associations with c-ANCA (PR3-ANCA) Vasculitis
| Locus/Allele | SNP Marker | Odds Ratio (OR) | 95% Confidence Interval | p-value | Reference Population |
|---|---|---|---|---|---|
| HLA-DPB1*04:01 | rs9277554-C | 3.92 - 4.1 | 3.27 - 4.69 | < 6.2 x 10⁻⁸⁹ | European |
| HLA-DP | - | - | - | - | Scandinavian, European |
| HLA-DPB1 | rs1042335 | - | - | - | Scandinavian |
Data synthesized from multiple GWAS and meta-analyses.[2][4][5][6]
Table 2: Non-MHC Loci Associations with c-ANCA (PR3-ANCA) Vasculitis
| Gene | SNP Marker | Risk Allele | Odds Ratio (OR) | 95% Confidence Interval | p-value | Reference Population |
|---|---|---|---|---|---|---|
| PRTN3 | rs62132293 | G | - | - | 2.6 x 10⁻⁷ | European |
| SERPINA1 | rs28929474 (Z allele) | T | - | - | 5.6 x 10⁻¹² | European |
| PTPN22 | rs2476601 | A (T) | 1.48 - 2.31 | 1.27 - 1.71 | 4.2 x 10⁻⁷ | European |
Data synthesized from multiple GWAS and meta-analyses.[2][7][8][9][10][11]
Pathogenic Mechanisms and Signaling Pathways
The identified genetic variants contribute to a loss of immune tolerance to PR3 through several proposed mechanisms. The strongest association, HLA-DPB1*04:01, likely facilitates the aberrant presentation of PR3-derived peptides to autoreactive T-helper cells, a critical step in initiating and sustaining the autoimmune response. Variants in PRTN3, the gene encoding the autoantigen, are associated with increased PR3 expression, potentially increasing antigen availability for the immune system.[7][12] Polymorphisms in SERPINA1, which encodes alpha-1 antitrypsin (the primary inhibitor of PR3), can lead to reduced inhibitor function.[13][14] This imbalance may result in excessive PR3 activity, leading to inflammation and the generation of neoantigens, further driving the autoimmune cycle. The PTPN22 gene, a known risk factor for numerous autoimmune diseases, is involved in regulating T-cell activation.[8][9][10]
The following diagram illustrates the interplay between the key genetic factors in the development of c-ANCA autoimmunity.
Caption: Interplay of key genetic loci in c-ANCA pathogenesis.
Experimental Protocols
The identification of these genetic associations relies on robust experimental methodologies. Below are generalized protocols for the key experiments cited in the field.
A GWAS is an observational study of a genome-wide set of genetic variants in different individuals to see if any variant is associated with a trait.
-
Cohort Recruitment & Phenotyping:
-
Recruit a large cohort of cases (e.g., >1,000) with a confirmed diagnosis of c-ANCA/PR3-ANCA positive vasculitis.
-
Recruit a larger cohort of geographically and ethnically matched healthy controls (e.g., >5,000).
-
Collect detailed clinical and demographic data for all participants.
-
-
DNA Extraction and Genotyping:
-
Extract high-quality genomic DNA from whole blood or saliva samples using standardized kits (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Genotype hundreds of thousands to millions of single nucleotide polymorphisms (SNPs) across the genome using a high-density microarray platform (e.g., Illumina Global Screening Array or Affymetrix Axiom Array).[15]
-
-
Quality Control (QC):
-
Apply stringent QC filters to both samples and SNPs.
-
Sample QC: Remove samples with low call rates (<95%), sex discrepancies, or high heterozygosity. Remove individuals who are genetically related.
-
SNP QC: Remove SNPs with low call rates (<98%), low minor allele frequency (MAF <1%), and significant deviation from Hardy-Weinberg Equilibrium in controls (p < 1x10⁻⁶).
-
-
Imputation:
-
Statistically infer genotypes at un-genotyped SNPs using a reference panel (e.g., 1000 Genomes Project) to increase genomic coverage.
-
-
Association Analysis:
-
Perform a logistic regression analysis for each SNP, comparing allele frequencies between cases and controls while adjusting for population stratification using principal components.
-
Identify SNPs that surpass the genome-wide significance threshold (p < 5x10⁻⁸).
-
Caption: A typical workflow for a Genome-Wide Association Study.
ELISA is the standard method for quantifying specific anti-PR3 antibodies in patient serum.
-
Plate Coating:
-
Coat wells of a 96-well microtiter plate with purified human PR3 antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add diluted patient serum, positive controls, and negative controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature to allow ANCA to bind to the PR3 antigen.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times.
-
Add an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, causing a color change.
-
Incubate in the dark for 15-30 minutes.
-
-
Readout:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD is proportional to the amount of c-ANCA/anti-PR3 in the sample.
-
Caption: Standard workflow for detecting anti-PR3 ANCA via ELISA.
Implications for Drug Development
The robust genetic associations with c-ANCA production offer significant opportunities for drug development and precision medicine.
-
Targeted Therapies: The central role of the HLA-DP/PR3-peptide/T-cell interaction suggests that therapies aimed at blocking this specific antigen presentation pathway could be highly effective.
-
Patient Stratification: Genotyping for risk alleles like HLA-DPB104:01* or SERPINA1 deficiency variants could identify individuals at highest risk for developing severe c-ANCA positive disease, allowing for earlier intervention or more aggressive monitoring.[16][17][18]
-
Biomarker Development: Variants in PRTN3 that correlate with higher autoantigen expression could serve as biomarkers for relapse risk, potentially guiding maintenance therapy decisions.[7][12][19][20]
-
Novel Pathways: Understanding how genes like PTPN22 modulate the immune response in the context of AAV can uncover novel signaling nodes for therapeutic intervention.[21]
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Genetically Distinct Subsets within ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Shows Genetic Links in ANCA-Associated Vasculitis - The Rheumatologist [the-rheumatologist.org]
- 4. Meta-analysis revealed HLA susceptibility markers in ANCA-associated vasculitis and its clinical subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HLA region in ANCA-associated vasculitis: characterisation of genetic associations in a Scandinavian patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRTN3 variant correlates with increased autoantigen levels and relapse risk in PR3-ANCA versus MPO-ANCA disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confirmation of the genetic association of CTLA4 and PTPN22 with ANCA-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PTPN22 R620W polymorphism in the ANCA-associated vasculitides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of the genetic association of CTLA4 and PTPN22 with ANCA-associated vasculitis. [repository.cam.ac.uk]
- 12. PRTN3 variant correlates with increased autoantigen levels and relapse risk in PR3-ANCA versus MPO-ANCA disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The contribution of genetic variation and infection to the pathogenesis of ANCA-associated systemic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Alpha-1 Antitrypsin Function in ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 15. Identification of Functional and Expression Polymorphisms Associated With Risk for Antineutrophil Cytoplasmic Autoantibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymorphisms of the SERPINA1 gene are associated with higher mortality in a Brazilian cohort of ANCA-associated vasculitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ancavasculitisnews.com [ancavasculitisnews.com]
- 18. scielo.br [scielo.br]
- 19. PRTN3 proteinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. rmdopen.bmj.com [rmdopen.bmj.com]
- 21. High basal activity of the PTPN22 gain-of-function variant blunts leukocyte responsiveness negatively affecting IL-10 production in ANCA vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Mimicry in the Development of c-ANCA: A Technical Guide for Researchers
Abstract
Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a severe systemic autoimmune disease characterized by the inflammation and destruction of small blood vessels. A major serological hallmark of granulomatosis with polyangiitis (GPA), a subtype of AAV, is the presence of cytoplasmic ANCA (c-ANCA) that primarily target the neutrophil serine protease, proteinase 3 (PR3). The loss of immune tolerance to PR3 is a central event in pathogenesis, and infectious agents have long been implicated as environmental triggers. This technical guide provides an in-depth examination of the molecular mimicry theory as a potential mechanism for the induction of PR3-ANCA. We review the evidence for both direct microbial mimicry and the complementary peptide hypothesis, present quantitative data from key experimental findings, detail the protocols for essential immunological assays, and provide visual diagrams of the proposed pathways and workflows to support researchers and drug development professionals in this field.
Introduction: The Link Between Infection and PR3-AAV
The pathogenesis of PR3-ANCA associated vasculitis is understood to be multifactorial, involving genetic predisposition and environmental triggers.[1] A strong body of clinical evidence links microbial infections, particularly nasal carriage of Staphylococcus aureus, with both the onset and relapse of the disease.[2] This association has led to the hypothesis that autoimmunity to PR3 is initiated through molecular mimicry, where the immune response to a microbial antigen cross-reacts with the self-antigen, PR3.[2]
Two primary hypotheses are considered:
-
Direct Molecular Mimicry: A microbial peptide shares sequence or structural similarity with a peptide from human PR3. An immune response mounted against the foreign microbial peptide could then cross-react with the structurally similar self-peptide, leading to a breach of tolerance.
-
Complementary Peptide Mimicry: An immune response is initiated against a peptide encoded by the antisense strand of the PR3 gene (complementary PR3 or cPR3). This response, in turn, generates anti-idiotypic antibodies or cross-reactive T-cells that recognize the original "sense" PR3 protein. This pathway can also be triggered by a microbial peptide that mimics a cPR3 sequence.[1][3][4]
While in silico studies have identified sequence homologies between human PR3 and various bacterial serine proteases, direct experimental validation of cross-reactive T-cells or antibodies remains an area of active research.[2] However, compelling experimental evidence exists to support the complementary peptide theory, providing a tangible mechanism linking microbial triggers to the autoimmune response in PR3-AAV.[3][4]
Quantitative Data Summary: T-Cell Reactivity to Complementary PR3
The most direct experimental evidence supporting a mimicry mechanism in PR3-AAV comes from studies analyzing the T-cell response to a complementary PR3 peptide (cPR3¹³⁸⁻¹⁶⁹) in patients. The following tables summarize the key quantitative findings from studies by Pendergraft et al., demonstrating a specific cellular immune response to cPR3 in PR3-ANCA positive patients.[3][4]
Table 1: T-Cell Proliferative Response to cPR3¹³⁸⁻¹⁶⁹ Peptide
| Patient/Control Group | Antigen Stimulant | Mean % of Proliferating (CFSEdim) CD3+ T-Cells | Statistical Significance (p-value vs. HC) |
| PR3-ANCA Patients (n=14) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 11.2% | p < 0.001 |
| Healthy Controls (HC) (n=10) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 2.5% | N/A |
| MPO-ANCA Patients (n=5) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 2.9% | Not Significant |
| PR3-ANCA Patients (n=14) | Scrambled Peptide | 2.7% | Not Significant |
Data synthesized from Pendergraft et al. J Am Soc Nephrol, 2004 & J Immunol, 2008.[3][4]
Table 2: IFN-γ Secretion by PBMCs in Response to cPR3¹³⁸⁻¹⁶⁹ Peptide (ELISpot Assay)
| Patient/Control Group | Antigen Stimulant | Mean Spot Forming Cells (SFC) per 106 PBMCs | Statistical Significance (p-value vs. HC) |
| PR3-ANCA Patients (n=14) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 115 | p < 0.001 |
| Healthy Controls (HC) (n=10) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 12 | N/A |
| MPO-ANCA Patients (n=5) | cPR3¹³⁸⁻¹⁶⁹ Peptide | 15 | Not Significant |
| PR3-ANCA Patients (n=14) | Scrambled Peptide | 14 | Not Significant |
Data synthesized from Pendergraft et al. J Am Soc Nephrol, 2004 & J Immunol, 2008.[3][4]
Proposed Mechanisms and Pathways
The initiation of autoimmunity via molecular mimicry involves a complex interplay between the innate and adaptive immune systems. The following diagrams illustrate the proposed pathways and experimental approaches used to investigate this phenomenon.
Key Experimental Protocols
Reproducible and rigorous experimental validation is critical. This section details the methodologies for the key assays used to identify and characterize autoreactive T-cell responses and antibody cross-reactivity.
T-Cell Proliferation Assay (CFSE Dye Dilution)
This assay quantifies antigen-specific T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells following cell division.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% fetal bovine serum). Incubate on ice for 5 minutes.
-
Washing: Wash cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture: Plate 2x10⁵ labeled PBMCs per well in a 96-well round-bottom plate.
-
Antigen Stimulation: Add peptide antigens (e.g., cPR3¹³⁸⁻¹⁶⁹, scrambled control peptide) to a final concentration of 10 µg/mL. Use Phytohemagglutinin (PHA) as a positive control and media alone as a negative control.
-
Incubation: Culture cells for 6-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against CD3 to identify T-cells. Analyze using a flow cytometer. Gate on the CD3+ population and quantify proliferation by identifying the percentage of cells in the CFSEdim population (cells that have undergone division).[3]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[5][6]
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block non-specific binding sites with complete RPMI-1640 medium for 2 hours at room temperature.
-
Cell Plating: Isolate PBMCs as described above. Add 2.5x10⁵ to 5x10⁵ cells per well to the coated and blocked plate.
-
Antigen Stimulation: Add peptide antigens (e.g., cPR3¹³⁸⁻¹⁶⁹, scrambled control) at a final concentration of 10 µg/mL. Use a positive control (e.g., PHA) and a negative control (media alone).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Signal Amplification: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Spot Development: Wash the plate and add the substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFC) per million input cells.[7]
Peptide-MHC Class II Binding Assay
This biochemical assay is crucial for determining if a candidate microbial peptide can physically bind to disease-associated HLA alleles, a prerequisite for T-cell activation.
Methodology:
-
Reaction Setup: In a 384-well polypropylene plate, set up competition binding reactions. Each reaction contains:
-
A specific soluble recombinant human MHC class II protein (e.g., HLA-DRB1*15).
-
A high-affinity, biotinylated reference peptide for that MHC allele.
-
A dilution series of the unlabeled test peptide (e.g., the microbial mimic candidate).
-
-
Equilibration: Incubate the reaction mixture for 48 hours at 37°C to allow the binding to reach equilibrium.
-
Capture: Transfer the reaction mixtures to a 384-well high-binding ELISA plate previously coated with an anti-MHC II antibody (e.g., L243). Incubate for 2 hours to capture the peptide-MHC complexes.
-
Detection: Wash the plate to remove unbound components. Add Europium-labeled streptavidin, which binds to the biotinylated reference peptide. Incubate for 1 hour.
-
Quantification: After a final wash, add an enhancement solution to dissociate the Europium ions, which are then quantified using time-resolved fluorescence.
-
Data Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test peptide. The concentration of test peptide that inhibits 50% of the reference peptide binding (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve. This IC₅₀ value is a quantitative measure of the peptide's binding affinity for the specific MHC allele.[8][9]
Conclusion and Future Directions
The molecular mimicry hypothesis provides a compelling framework for understanding how infectious agents may trigger autoimmunity in PR3-AAV. While direct evidence for a specific microbial peptide mimicking PR3 remains elusive, the experimental data supporting the complementary peptide theory offers a robust and specific mechanism for the loss of tolerance.[3][4] The T-cell responses to cPR3 peptides in PR3-ANCA patients are significant and disease-specific, providing a strong foundation for this line of inquiry.
For researchers and drug development professionals, these findings highlight several key areas for future investigation:
-
Identification of the Microbial Mimic: High-throughput screening of microbial peptide libraries is needed to identify the specific sequences from pathogens like S. aureus that mimic cPR3 and can stimulate the autoreactive T-cells found in patients.
-
Structural Analysis: Elucidating the crystal structure of a T-cell receptor recognizing a cPR3 peptide in complex with its cognate peptide-MHC ligand would provide definitive proof of mimicry and a basis for designing targeted immunotherapies.
-
Therapeutic Targeting: The identification of a specific T-cell epitope that drives the autoimmune response opens the door to antigen-specific therapies, such as tolerogenic vaccines or engineered regulatory T-cells, which could selectively dampen the pathogenic immune response without causing broad immunosuppression.
By leveraging the detailed protocols and conceptual frameworks presented in this guide, the scientific community can continue to unravel the precise mechanisms initiating PR3-AAV and develop more targeted and effective treatments for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mimicry among human proteinase 3 and bacterial antigens: implications for development of c-ANCA associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANCA patients have T cells responsive to complementary PR-3 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANCA patients have T cells responsive to complementary PR-3 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: Monitoring of T-Cell Subsets using the ELISPOT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-cell immunity in the experimental autoimmune vasculitis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Defective Apoptosis in c-ANCA Vasculitis: A Technical Guide for Researchers
Executive Summary
Anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) is a group of severe autoimmune diseases characterized by the inflammation and destruction of small blood vessels. A significant body of evidence points to the central role of neutrophils and, specifically, the dysregulation of their apoptotic processes in the pathogenesis of c-ANCA vasculitis, which is predominantly associated with antibodies against proteinase 3 (PR3-ANCA). This technical guide provides an in-depth examination of the role of defective apoptosis in c-ANCA vasculitis, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical signaling pathways and workflows. The accumulation of apoptotic and necrotic neutrophils in vessel walls, resulting from delayed apoptosis and impaired clearance, is a key driver of the chronic inflammation and tissue damage seen in this disease.[1] Understanding these mechanisms is paramount for the development of novel therapeutic strategies.
Introduction: The Role of Neutrophil Apoptosis in Immune Homeostasis
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against pathogens. Their lifecycle is tightly regulated, culminating in apoptosis, a programmed cell death mechanism that ensures their safe removal by phagocytes, primarily macrophages, in a process known as efferocytosis. This process is crucial for preventing the release of harmful intracellular contents, such as reactive oxygen species (ROS) and proteolytic enzymes, which can damage surrounding tissues.[2] In c-ANCA vasculitis, this finely tuned process is disrupted, leading to a state of persistent inflammation.
Dysregulated Neutrophil Apoptosis in c-ANCA Vasculitis
A hallmark of c-ANCA vasculitis is the accumulation of dying neutrophils around small blood vessels, a phenomenon known as leukocytoclasis.[3] Studies have consistently demonstrated that neutrophils from patients with AAV exhibit a decreased rate of spontaneous apoptosis in vitro compared to healthy individuals.[1] This delay in apoptosis prolongs the lifespan of activated neutrophils, increasing the window for their pathogenic activity.
Quantitative Data on Neutrophil Apoptosis and Survival
Several studies have quantified the differences in apoptosis and survival rates between neutrophils from AAV patients and healthy controls. The following table summarizes key findings.
| Parameter | AAV Patients | Healthy Blood Donors (HBD) | p-value | Reference |
| Neutrophil Apoptosis Rate (after 20h culture) | 50 ± 14% | 64 ± 11% | <0.0001 | [1] |
| Neutrophil Survival Rate (after 20h culture) | 34 ± 13% | 23 ± 9% | <0.0001 | [1] |
Gene Expression of Apoptosis-Regulating Factors
The delayed apoptosis in AAV neutrophils is associated with altered expression of genes that regulate programmed cell death. While some studies have not found statistically significant differences in the mRNA levels of certain anti-apoptotic factors, there is a trend towards their upregulation.
| Gene | Relative mRNA Expression in AASV Neutrophils (Median, range) | Relative mRNA Expression in HBD Neutrophils (Median, range) | p-value | Reference |
| Bcl-2A1 | 1.02 (0.1–7.3) | 0.58 (0.09–4.7) | 0.25 | [1] |
| Mcl-1 | 1.16 (0.1–8.0) | 0.57 (0.05–3.7) | 0.13 | [1] |
| Bax | 1.23 (0.07–5.5) | 0.68 (0.08–3.9) | 0.14 | [1] |
The Central Role of Proteinase 3 (PR3)
Proteinase 3, the primary autoantigen in c-ANCA vasculitis (specifically Granulomatosis with Polyangiitis - GPA), plays a multifaceted role in the dysregulation of apoptosis.
Membrane Expression of PR3
Neutrophils from GPA patients exhibit increased expression of PR3 on their plasma membrane, even in a resting state.[4][5] This aberrant surface expression is further enhanced during apoptosis.[4][6][7] The presence of PR3 on the surface of apoptotic neutrophils is significant because it can interact with PR3-ANCA, leading to further neutrophil activation and inflammation.[4]
PR3 and Impaired Efferocytosis
Crucially, membrane-bound PR3 on apoptotic neutrophils interferes with their clearance by macrophages.[4] PR3 has been shown to interact with calreticulin, an "eat-me" signal on apoptotic cells, thereby disrupting the normal process of efferocytosis.[4] This impaired clearance of apoptotic neutrophils leads to their secondary necrosis, releasing pro-inflammatory damage-associated molecular patterns (DAMPs) and further fueling the inflammatory cascade.[5]
Key Signaling Pathways in Defective Apoptosis
The dysregulation of neutrophil apoptosis in c-ANCA vasculitis involves several interconnected signaling pathways.
Intrinsic and Extrinsic Apoptosis Pathways
Neutrophil apoptosis is regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of ligands such as FasL or TNF-α to their respective death receptors, leading to the activation of caspase-8.[2] The intrinsic pathway is controlled by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[2][8] In AAV, there is evidence for the dysregulation of both pathways.[9][10]
Pro-inflammatory Signaling in Response to Apoptotic Neutrophils
The interaction of PR3 on apoptotic neutrophils with macrophages can trigger pro-inflammatory signaling pathways, such as the IL-1R1/MyD88 pathway, leading to the production of inflammatory cytokines like IL-1β.[4] This creates a vicious cycle where the products of defective apoptosis further drive inflammation.
Experimental Protocols for Studying Neutrophil Apoptosis
The investigation of neutrophil apoptosis in c-ANCA vasculitis relies on a set of key experimental techniques.
Isolation of Human Neutrophils
A standard method for isolating neutrophils from peripheral blood is density gradient centrifugation.
Methodology:
-
Collect whole blood in EDTA-containing tubes.
-
Layer the blood over a density gradient medium (e.g., Polymorphprep™).
-
Centrifuge at 500g for 30 minutes at room temperature.
-
Aspirate the neutrophil layer.
-
Wash the cells with RPMI 1640 medium.
-
Perform a hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in culture medium for subsequent experiments.
In Vitro Culture and Induction of Apoptosis
Spontaneous apoptosis is typically assessed by culturing neutrophils in vitro.
Methodology:
-
Culture isolated neutrophils at a concentration of 2 x 10^6 cells/mL in a suitable medium (e.g., AIM-V).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at various time points (e.g., 20 hours) to assess apoptosis.[11]
-
For induced apoptosis, treat cells with agents such as TNF-α or gliotoxin.
Quantification of Apoptosis by Flow Cytometry
The most common method to quantify apoptosis is by staining with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).
Methodology:
-
Wash cultured neutrophils with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-AAD.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Apoptotic cells are defined as Annexin V positive and 7-AAD negative.[11]
Efferocytosis Assay
The ability of macrophages to clear apoptotic neutrophils can be assessed using an in vitro efferocytosis assay.
Methodology:
-
Isolate monocytes from peripheral blood and differentiate them into macrophages over 5-7 days.
-
Induce apoptosis in isolated neutrophils.
-
Label apoptotic neutrophils with a fluorescent dye (e.g., CellTracker™ Green).
-
Co-culture the labeled apoptotic neutrophils with macrophages for a defined period (e.g., 1-2 hours).
-
Wash away non-engulfed neutrophils.
-
Analyze the percentage of macrophages that have phagocytosed the fluorescently labeled neutrophils by flow cytometry or fluorescence microscopy.[12]
Animal Models of c-ANCA Vasculitis
Animal models are indispensable for studying the pathogenesis of AAV and for testing novel therapeutic interventions.[13]
Mouse Model of MPO-ANCA Vasculitis
A widely used model involves the transfer of anti-myeloperoxidase (MPO) antibodies into mice.
Methodology:
-
Immunize MPO-deficient mice with mouse MPO to generate anti-MPO antibodies.
-
Purify anti-MPO IgG from the serum of these mice.
-
Inject the purified anti-MPO IgG into recipient mice (e.g., C57BL/6).
-
This induces pauci-immune necrotizing and crescentic glomerulonephritis and systemic vasculitis that mimics human MPO-AAV.[14]
While this model is for MPO-ANCA, it has provided invaluable insights into the general mechanisms of ANCA-induced neutrophil activation and tissue injury that are relevant to PR3-ANCA vasculitis.
Therapeutic Implications and Future Directions
The central role of defective apoptosis in c-ANCA vasculitis presents several potential therapeutic targets.
-
Promoting Apoptosis: Strategies to restore normal apoptosis rates in neutrophils could shorten their lifespan and reduce their inflammatory potential.
-
Enhancing Efferocytosis: Targeting the PR3-mediated inhibition of efferocytosis could improve the clearance of apoptotic neutrophils and reduce secondary necrosis.
-
Targeting Pro-inflammatory Signaling: Inhibiting the downstream inflammatory signaling pathways activated by the accumulation of apoptotic debris, such as the IL-1 pathway, could ameliorate tissue damage.
Future research should focus on further elucidating the precise molecular mechanisms that link PR3 to the core apoptotic machinery and the regulation of efferocytosis. The development of drugs that can specifically modulate these pathways holds great promise for the treatment of c-ANCA vasculitis.
Conclusion
Defective apoptosis of neutrophils is not merely a consequence of the inflammatory environment in c-ANCA vasculitis but a fundamental driver of its pathogenesis. The prolonged survival of activated neutrophils, coupled with the impaired clearance of apoptotic cells due to the interference of membrane-bound PR3, creates a self-perpetuating cycle of inflammation and tissue destruction. A thorough understanding of the underlying molecular and cellular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of targeted therapies that can break this cycle and improve outcomes for patients with this devastating disease.
References
- 1. Decreased Neutrophil Apoptosis in Quiescent ANCA-Associated Systemic Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteinase 3 and Neutrophil Apoptosis in ANCA-Associated Systemic Vasculitis | Lund University Publications [lup.lub.lu.se]
- 4. Proteinase 3 on apoptotic cells disrupts immune silencing in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunogenic cell death as driver of autoimmunity in granulomatosis with polyangiitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of neutrophils in ANCA-associated vasculitis reveals a dysregulation in proteinase 3-associated proteins such as annexin-A1 involved in apoptotic cell clearance. [folia.unifr.ch]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying Delayed Apoptosis in Neutrophils from Multiple Trauma Patients with and without Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying delayed apoptosis in neutrophils from multiple trauma patients with and without sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased Neutrophil Apoptosis in Quiescent ANCA-Associated Systemic Vasculitis | PLOS One [journals.plos.org]
- 12. Phagocytosis of apoptotic cells by macrophages in anti-neutrophil cytoplasmic antibody-associated systemic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of ANCA Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Models of Vasculitis and Glomerulonephritis Induced by Antineutrophil Cytoplasmic Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
c-ANCA Signaling in Neutrophil Activation: A Technical Guide
This guide provides an in-depth examination of the molecular signaling pathways initiated by cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily those targeting Proteinase 3 (PR3), leading to neutrophil activation. It is intended for researchers, scientists, and professionals in drug development engaged in the study of ANCA-associated vasculitis (AAV).
Overview of c-ANCA-Mediated Neutrophil Activation
Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a group of autoimmune diseases characterized by inflammation and necrosis of small blood vessels. The pathogenesis is strongly linked to ANCA, which target antigens within the cytoplasm of neutrophils, most notably Proteinase 3 (PR3) for c-ANCA and myeloperoxidase (MPO) for p-ANCA.
The activation process is typically a two-step event. First, neutrophils are "primed" by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) or the complement component C5a. This priming causes the translocation of PR3 from intracellular azurophilic granules to the neutrophil's surface. Second, c-ANCA (specifically IgG antibodies) bind to the surface-expressed PR3. This engagement, coupled with the cross-linking of Fcγ receptors (FcγR) on the neutrophil surface, triggers a robust activation cascade. This leads to a series of pro-inflammatory responses, including the respiratory burst, degranulation, and the formation of neutrophil extracellular traps (NETs), which collectively mediate vascular damage.
Core Signaling Pathways
The binding of c-ANCA to PR3 and the engagement of Fcγ receptors initiate multiple intersecting intracellular signaling cascades. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and ERK.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of the ANCA-induced respiratory burst, a process that generates a large quantity of reactive oxygen species (ROS). Upon c-ANCA binding, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate various downstream targets, including components of the NADPH oxidase complex, which is responsible for ROS production. Studies have shown that neutrophils from individuals with high membrane PR3 expression exhibit greater PI3K/Akt activation upon treatment with PR3-ANCA.
p38 MAPK and ERK Signaling Pathways
The MAPK pathways, particularly p38 MAPK and Extracellular signal-Regulated Kinase (ERK), are central to ANCA-mediated neutrophil activation. ANCA engagement activates these cascades, leading to the phosphorylation of p38 MAPK and ERK. The activation of p38 MAPK is particularly important for the translocation of ANCA antigens (like PR3) from granules to the cell surface during priming, creating a positive feedback loop. Furthermore, both p38 MAPK and ERK are involved in C5a-primed neutrophil responses to ANCA stimulation. These pathways regulate downstream inflammatory functions, including cytokine production and degranulation. Spleen tyrosine kinase (Syk), an upstream kinase, is activated upon Fcγ receptor engagement and is crucial for initiating these downstream MAPK signals and subsequent ROS production.
The Complement System Amplification Loop
A critical aspect of AAV pathogenesis is an amplification loop involving the alternative complement pathway. ANCA-activated neutrophils release factors, including granule enzymes and components of NETs, that can activate the complement cascade in the local microenvironment. This activation generates more C5a. C5a then acts as a potent priming agent on nearby neutrophils, causing them to express surface PR3, making them susceptible to activation by c-ANCA. This creates a self-perpetuating cycle of neutrophil priming and activation that drives vascular inflammation.
Quantitative Data Summary
The following tables summarize quantitative findings from studies on c-ANCA mediated neutrophil activation.
Table 1: Neutrophil Response to PR3-ANCA Stimulation
| Parameter | mPR3(low) Neutrophils | mPR3(high) Neutrophils | P-value | Reference |
|---|---|---|---|---|
| Superoxide Generation (nmol O₂⁻) | 14.6 ± 8.4 | 33.7 ± 15.2 | < 0.01 |
| Degranulation (% β-glucuronidase) | 22% ± 3 | 29% ± 5 | < 0.05 | |
Table 2: Neutrophil Microparticle (NMP) Release and Complement Activation
| Stimulus | Response Metric | Result | Reference |
|---|---|---|---|
| PR3-ANCA (on primed neutrophils) | NMP Fold-Increase vs. Control | ~5-fold increase | |
| MPO-ANCA (on primed neutrophils) | NMP Fold-Increase vs. Control | ~9-fold increase | |
| ANCA-induced NETs + Serum | C5a Concentration (ng/ml) | 7.68 ± 1.50 |
| Control IgG + Serum | C5a Concentration (ng/ml) | 3.67 ± 1.92 | |
Key Experimental Protocols
Protocol: Isolation and Priming of Human Neutrophils
This protocol outlines the general steps for isolating neutrophils from peripheral blood and priming them for ANCA stimulation, based on methodologies described in the literature.
Methodology:
-
Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Red Blood Cell (RBC) Sedimentation: Mix blood with a 6% dextran solution and allow RBCs to sediment for 30-60 minutes.
-
Leukocyte Separation: Carefully layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate mononuclear cells from polymorphonuclear cells (PMNs), which include neutrophils.
-
PMN Collection: Aspirate and discard the upper layers, then collect the PMN-rich cell pellet at the bottom.
-
RBC Lysis: Resuspend the pellet and perform a brief hypotonic lysis with sterile water to eliminate any remaining RBCs. Immediately restore isotonicity with a concentrated salt solution.
-
Washing: Wash the purified neutrophils with a suitable buffer (e.g., RPMI 1640) and resuspend at a final concentration (e.g., 5 x 10⁶ cells/ml).
-
Priming: Incubate the neutrophil suspension with a priming agent. A common method is to use TNF-α at a low concentration (e.g., 2 ng/ml) for 15 minutes at 37°C. This step is crucial for inducing the surface expression of PR3 without causing full activation.
Protocol: Measurement of Respiratory Burst (Superoxide Production)
The ferricytochrome c reduction assay is a standard method to quantify superoxide (O₂⁻) production.
Principle: Superoxide anion reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be measured spectrophotometrically by the change in absorbance at 550 nm. Superoxide dismutase (SOD), which scavenges O₂⁻, is used in a parallel control reaction to ensure specificity.
Methodology:
-
Cell Preparation: Prepare primed neutrophils as described in Protocol 5.1.
-
Reaction Mixture: In a 96-well plate, add neutrophils to wells containing Hanks' Balanced Salt Solution (HBSS) and ferricytochrome c (e.g., 50-100 µM). Prepare parallel control wells that also contain SOD (e.g., 300 U/ml).
-
Stimulation: Add the stimulus (e.g., PR3-ANCA IgG or control IgG at a specified concentration) to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 60-90 minutes).
-
Calculation: Calculate the SOD-inhibitable portion of the absorbance change. Use the extinction coefficient for cytochrome c (21.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change into nanomoles of superoxide produced per 10⁶ cells per minute.
Protocol: Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) as a marker of PI3K pathway activation.
Methodology:
-
Cell Stimulation and Lysis: Following stimulation with ANCA for a defined period, immediately stop the reaction by pelleting the neutrophils and lysing them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.
A Technical Guide to the Relationship Between Cytoplasmic ANCA (c-ANCA) Titers and Disease Activity in ANCA-Associated Vasculitis (AAV)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anti-Neutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis (AAV) encompasses a group of severe autoimmune diseases characterized by necrotizing inflammation of small blood vessels. The detection of ANCA, particularly cytoplasmic ANCA (c-ANCA) with specificity for Proteinase 3 (PR3), is a cornerstone of diagnosis for Granulomatosis with Polyangiitis (GPA), a major form of AAV.[1][2] While the pathogenic role of PR3-ANCA is well-supported by experimental evidence, its utility as a dynamic biomarker for monitoring disease activity and predicting relapses remains a subject of considerable debate and ongoing research.[3][4][5] This technical guide provides an in-depth analysis of the complex relationship between c-ANCA/PR3-ANCA titers and AAV disease activity, detailing the underlying pathophysiology, measurement methodologies, and a summary of quantitative evidence.
Pathophysiological Basis: The Role of c-ANCA in AAV
The prevailing model of AAV pathogenesis posits that PR3-ANCA directly contributes to vascular inflammation. The process is initiated when neutrophils are "primed" by pro-inflammatory signals, such as cytokines or complement components (e.g., C5a), causing them to express PR3 on their cell surface.[6][7] Circulating PR3-ANCA IgG antibodies then bind to this membrane-expressed PR3 via their F(ab')2 portions and to Fcγ receptors on the neutrophil surface.[2][3] This dual engagement triggers robust neutrophil activation, leading to a cascade of inflammatory events including degranulation, the production of reactive oxygen species (ROS), and the release of neutrophil extracellular traps (NETs).[3][5] These processes directly damage endothelial cells and perpetuate an inflammatory amplification loop, partly through the alternative complement pathway, which generates more C5a to prime additional neutrophils.[6][7]
Methodologies for Measurement
Assessing the relationship between c-ANCA and disease activity requires robust and standardized methods for both antibody quantification and clinical evaluation.
Experimental Protocols for c-ANCA/PR3-ANCA Quantification
The two primary methodologies for ANCA detection are indirect immunofluorescence (IIF) and antigen-specific immunoassays like ELISA.[8][9] An international consensus recommends using high-quality antigen-specific assays for initial screening.[9]
References
- 1. vasculitis.org.uk [vasculitis.org.uk]
- 2. Pathogenicity of Proteinase 3-Anti-Neutrophil Cytoplasmic Antibody in Granulomatosis With Polyangiitis: Implications as Biomarker and Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis of ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antineutrophil cytoplasmic antibodies (ANCA) – their role in pathogenesis, diagnosis, and treatment monitoring of ANCA-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Overview of the Pathogenesis of ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineutrophil Cytoplasmic Antibodies Testing in a Large Cohort of Unselected Greek Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ANCA Testing in Clinical Practice: From Implementation to Quality Control and Harmonization [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Detection of Cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA) by Indirect Immunofluorescence (IIF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies that target antigens within the cytoplasm of neutrophils. The detection of ANCA is a crucial component in the diagnosis of certain autoimmune vasculitides, particularly ANCA-Associated Vasculitides (AAV), which include Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA). The indirect immunofluorescence (IIF) assay on ethanol-fixed neutrophils is a standard method for screening for ANCA. This application note provides a detailed protocol for the detection of the cytoplasmic ANCA (c-ANCA) pattern, which is highly specific for GPA and is typically associated with antibodies against Proteinase 3 (PR3).[1][2][3]
The c-ANCA pattern is characterized by a diffuse, granular fluorescence throughout the cytoplasm of the neutrophils, often with accentuation between the nuclear lobes.[2][4] While highly specific, international consensus recommends that positive IIF results be confirmed by antigen-specific immunoassays for PR3 and Myeloperoxidase (MPO) to enhance diagnostic accuracy.[5][6]
Principle of the Method
The indirect immunofluorescence (IIF) technique is a semi-quantitative method used to detect the presence of ANCA in patient serum. The assay involves the following key steps:
-
Substrate Incubation: Patient serum, diluted to an appropriate concentration, is incubated with a substrate of ethanol-fixed human neutrophils. If c-ANCA are present in the serum, they will bind to their target antigens within the neutrophil cytoplasm.
-
Washing: Unbound antibodies and other serum components are removed by washing.
-
Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added. This secondary antibody binds to any patient ANCA that has attached to the neutrophils.
-
Final Wash: Excess-conjugated antibody is washed away.
-
Microscopy: The slide is examined using a fluorescence microscope. A positive result for c-ANCA is indicated by a characteristic granular cytoplasmic staining pattern.
Quantitative Data Summary
The diagnostic performance of c-ANCA detection by IIF for ANCA-associated vasculitis (AAV), particularly GPA, is summarized in the table below.
| Performance Metric | Value | Patient Population/Conditions | Source |
| Sensitivity | 75.2% (Pooled) | ANCA-Associated Vasculitis (AAV) | [7] |
| >98% | Active Systemic Granulomatosis with Polyangiitis (GPA) | [5] | |
| 60-70% | Limited Disease or Atypical Presentation of GPA | [5] | |
| 83% | Biopsy-Confirmed GPA | [5] | |
| Specificity | 98.4% (Pooled) | ANCA-Associated Vasculitis (AAV) | [7] |
| >98% | Active Systemic Granulomatosis with Polyangiitis (GPA) | [5] | |
| Approaching 100% | Active Disease | [5] |
Experimental Protocol
This protocol outlines the steps for the detection of c-ANCA using a commercially available IIF kit. It is essential to consult the manufacturer's specific instructions for the kit being used.
Materials and Reagents
-
ANCA substrate slides (ethanol-fixed human neutrophils)[2][8]
-
Patient serum samples
-
Positive c-ANCA and negative controls[2]
-
Phosphate Buffered Saline (PBS) for washing
-
Sample diluent
-
Fluorescein-conjugated anti-human IgG
-
Mounting medium
-
Coverslips
-
Humidified incubation chamber
-
Fluorescence microscope with appropriate filters for fluorescein
Specimen Collection and Handling
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Serum can be stored at 2-8°C for up to one week. For longer storage, freeze at -20°C or below.[2][9]
-
Avoid repeated freeze-thaw cycles.[2]
-
Grossly hemolyzed, lipemic, or bacterially contaminated samples should not be used.[5][10]
Assay Procedure
-
Sample Preparation:
-
Incubation with Substrate:
-
Washing:
-
Gently rinse the slides with PBS.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Incubation with Conjugate:
-
Apply the fluorescein-conjugated anti-human IgG to each well, ensuring complete coverage.
-
Incubate the slides in a humidified chamber for 30 minutes at room temperature.[9]
-
-
Final Washing:
-
Repeat the washing steps as described in step 3.
-
-
Mounting:
-
Add a drop of mounting medium to each well.
-
Carefully place a coverslip over the wells, avoiding air bubbles.
-
-
Microscopic Examination:
-
Examine the slides using a fluorescence microscope at an appropriate magnification (e.g., 400x).
-
Observe the staining pattern of the neutrophils in the patient samples and compare them to the positive and negative controls.
-
Interpretation of Results
-
Positive c-ANCA: A granular, cytoplasmic fluorescence with central or interlobular accentuation is observed.[4][13]
-
Negative: No specific fluorescence or only faint, non-specific background staining is observed.
-
Atypical Patterns: Other staining patterns, such as perinuclear (p-ANCA) or atypical ANCA, may be observed and should be interpreted according to established guidelines.[3][13]
Quality Control
-
A positive c-ANCA control, a negative control, and a PBS control should be included in each assay run.[2]
-
The positive control should exhibit the expected bright, apple-green granular cytoplasmic fluorescence.[2]
-
The negative control should not show any specific fluorescence.
-
Adherence to internal and external quality control programs is crucial for ensuring the reliability of results.[14]
Experimental Workflow Diagram
Caption: Workflow for c-ANCA detection by IIF.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the presence of c-ANCA in a patient's serum and the resulting fluorescent signal in the IIF assay.
Caption: Principle of c-ANCA IIF detection.
References
- 1. Automated interpretation of ANCA patterns - a new approach in the serology of ANCA-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunoconcepts.com [immunoconcepts.com]
- 3. ANCA-IIF: Still the screening method of choice - Clinical Laboratory int. [clinlabint.com]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. New concepts in ANCA detection and disease classification in small vessel vasculitis: the role of ANCA antigen specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The value of anti-neutrophil cytoplasmic antibodies (ANCA) testing for the diagnosis of ANCA-associated vasculitis, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. fybreeds.com [fybreeds.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. aesku.com [aesku.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ANCA Testing in Clinical Practice: From Implementation to Quality Control and Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-based Quantification of Anti-PR3 c-ANCA Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of anti-Proteinase 3 (PR3) cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA) IgG levels in human serum and plasma using Enzyme-Linked Immunosorbent Assay (ELISA). This technology is a critical tool in the research and clinical evaluation of ANCA-associated vasculitides (AAV), such as Granulomatosis with Polyangiitis (GPA).
Introduction
Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies that target components within the cytoplasm of neutrophil granulocytes and monocytes.[1][2] The two primary patterns observed through indirect immunofluorescence (IIF) are cytoplasmic (c-ANCA) and perinuclear (p-ANCA).[1][3] The main antigenic target for c-ANCA is Proteinase 3 (PR3), a serine proteinase located in the azurophilic granules of neutrophils.[2]
The quantification of anti-PR3 IgG antibodies is a valuable serological marker for the diagnosis and monitoring of AAV, particularly GPA, where it demonstrates high clinical specificity (over 95%).[1][2] ELISA-based assays offer a quantitative and antigen-specific method that complements traditional IIF techniques, aiding in the differentiation of ANCA specificities, which is crucial as various other antibodies can produce a p-ANCA-like pattern.[1][4]
Principle of the Assay
The anti-PR3 c-ANCA ELISA is an indirect solid-phase enzyme immunoassay.[1] The fundamental principle involves the following steps:
-
Antigen Coating: Microplate wells are pre-coated with highly purified human PR3 antigen.[4] Some advanced assays utilize a capture technique where the PR3 molecule is immobilized in different orientations to enhance sensitivity.[2]
-
Antibody Binding: Patient serum or plasma, along with calibrators and controls, are diluted and added to the wells. If anti-PR3 antibodies are present in the sample, they will bind to the immobilized antigen.[1][2]
-
Washing: Unbound serum components are removed by washing the wells.[1]
-
Enzyme Conjugate Addition: An enzyme-conjugated anti-human IgG antibody (commonly horseradish peroxidase - HRP) is added. This conjugate specifically binds to the anti-PR3 antibodies captured on the plate.[1][2]
-
Second Washing: Excess, unbound enzyme conjugate is washed away.[1]
-
Substrate Reaction: A chromogenic substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine), is introduced into the wells. The HRP enzyme catalyzes a reaction that converts the substrate into a colored product.[1][2][5] The intensity of the color developed is directly proportional to the concentration of anti-PR3 IgG antibodies in the sample.[1][6]
-
Stopping the Reaction: The enzymatic reaction is terminated by the addition of a stop solution (e.g., an acid), which typically changes the color of the product (e.g., from blue to yellow).[1]
-
Data Acquisition and Analysis: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength. A calibration curve is generated using the OD values of the known calibrators, and the concentration of anti-PR3 IgG in the patient samples is determined from this curve.[1]
Experimental Workflow
Caption: General workflow for the anti-PR3 c-ANCA ELISA.
Quantitative Data Summary
The performance characteristics of commercially available anti-PR3 c-ANCA ELISA kits can vary. The following table summarizes key quantitative parameters from various sources. It is important to note that direct comparison between kits should be done with caution due to differences in methodology, calibrator standards, and reporting units.
| Parameter | Kit/Source 1 | Kit/Source 2 | Kit/Source 3 | Kit/Source 4 |
| Assay Type | Indirect ELISA | Capture ELISA | Indirect ELISA | Third-Generation ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma (EDTA, citrate, heparin) | Serum, Plasma | Serum |
| Calibration Range | 0 - 100 U/mL | 1 - 100 IU/mL | 5 - 100 U/mL | Calibrators provided |
| Analytical Sensitivity | 0.5 U/mL | Not specified | 0.5 U/mL | Not specified |
| Cut-off for Positive | > 5 U/mL | > 3.0 IU/mL | > 5 U/mL | ≥ 15 U/mL |
| Equivocal Range | Not specified | 2.0 - 3.0 IU/mL | Not specified | Not specified |
| Specificity | High | ~95% for GPA | High | 99.4% |
| Sensitivity | High | Dependent on disease activity | High | 24.0% in PSC at 15 U/mL cutoff |
| Intra-assay Precision | Not specified | Not specified | Not specified | 5.5% (176 U/mL), 5.8% (6 U/mL) |
| Inter-assay Precision | Not specified | Not specified | Not specified | 9.1% (126.9 U/mL), 13.1% (18.3 U/mL) |
Note: The data presented is a compilation from various sources and should be used for informational purposes only.[2][4][7][8][9] Always refer to the specific kit insert for detailed performance characteristics.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common anti-PR3 c-ANCA ELISA kits.[1] It is imperative to follow the manufacturer's instructions provided with the specific kit being used.
Materials and Reagents
-
Anti-PR3 c-ANCA ELISA kit containing:
-
PR3 antigen-coated microplate
-
Calibrators (e.g., 0, 5, 10, 20, 40, 100 U/mL)[4]
-
Positive and negative controls
-
Sample diluent/buffer
-
HRP-conjugated anti-human IgG
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
Sample Preparation and Handling
-
Sample Collection: Collect blood samples via peripheral venous draw.[7] Either serum or plasma (EDTA, heparin, or citrate) can typically be used.[2][4]
-
Storage: Samples can be refrigerated at 2-8°C for up to five days or stored frozen at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
-
Sample Dilution: Dilute patient samples, calibrators, and controls according to the kit instructions. A common dilution is 1:101 (e.g., 10 µL of sample with 990 µL of sample diluent).[1]
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare the required volume of 1X wash buffer by diluting the concentrate with distilled or deionized water.
-
Adding Samples: Pipette 100 µL of each diluted calibrator, control, and patient sample into the appropriate wells of the PR3-coated microplate.
-
First Incubation: Cover the plate and incubate for 60 minutes at room temperature.[1]
-
First Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining liquid.
-
Adding Conjugate: Add 100 µL of HRP-conjugated anti-human IgG to each well (except for a substrate blank if required).
-
Second Incubation: Cover the plate and incubate for 30 minutes at room temperature.[1]
-
Second Wash: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well.
-
Third Incubation: Incubate the plate for 15 minutes at room temperature in the dark. A blue color will develop in positive wells.[1]
-
Stopping the Reaction: Add 100 µL of stop solution to each well in the same order and at the same rate as the substrate was added. The color will change from blue to yellow.[1]
-
Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Construct a Calibration Curve: Plot the mean OD values for each calibrator on the y-axis against their corresponding concentrations on the x-axis.
-
Determine Sample Concentrations: Use the calibration curve to determine the concentration of anti-PR3 c-ANCA IgG in each patient sample.
-
Interpretation of Results:
-
Positive: A result above the established cut-off value is considered positive and is highly suggestive of an ANCA-associated vasculitis like GPA, especially when accompanied by relevant clinical symptoms.[6][7]
-
Equivocal: Results falling within the equivocal range should be interpreted with caution and may warrant retesting or further clinical evaluation.[7]
-
Negative: A negative result indicates the absence or a very low level of anti-PR3 c-ANCA, making a diagnosis of active GPA less likely.[7][10]
-
It is crucial to interpret the results in the context of the patient's clinical presentation and other laboratory findings.[10] Monitoring ANCA levels can also be useful in tracking disease activity and response to therapy.[6]
Logical Relationship of ANCA Testing
Caption: Relationship between ANCA testing methods and diagnosis.
References
- 1. eaglebio.com [eaglebio.com]
- 2. ibl-international.com [ibl-international.com]
- 3. sydpath.com.au [sydpath.com.au]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. mybiosource.com [mybiosource.com]
- 6. c-ANCA ELISA Test – Accurate Diagnosis for Autoimmune Vasculitis [diagnopein.com]
- 7. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PR3-ANCAs Detected by Third-Generation ELISA Predicts Severe Disease and Poor Survival in Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Antineutrophil cytoplasmic antibodies (ANCA) | Pathology Tests Explained [pathologytestsexplained.org.au]
Application Notes and Protocols: Neutrophil Fixation Techniques for Optimal c-ANCA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-neutrophil cytoplasmic antibodies (ANCAs) are crucial biomarkers for the diagnosis and monitoring of certain autoimmune vasculitides, such as Granulomatosis with Polyangiitis (GPA). The most common target antigen for the cytoplasmic ANCA (c-ANCA) pattern is Proteinase 3 (PR3), a serine protease located in the azurophilic granules of neutrophils. The indirect immunofluorescence (IIF) assay on ethanol-fixed neutrophils is the standard method for detecting ANCA. However, the choice of fixative is critical as it can significantly impact the staining pattern, antigen preservation, and ultimately the diagnostic accuracy. These application notes provide a detailed overview and protocols for various neutrophil fixation techniques to achieve optimal and reproducible c-ANCA staining.
Principles of Neutrophil Fixation
Fixation aims to preserve cellular morphology and antigenicity by stopping autolysis and immobilizing cellular components. The two main categories of fixatives are:
-
Precipitating Fixatives: These include alcohols like ethanol and methanol, as well as acetone. They act by dehydrating the cells, which causes proteins to precipitate and become insoluble. This method is generally good for preserving the antigenicity of many proteins.
-
Cross-linking Fixatives: Aldehydes such as formaldehyde (formalin) and paraformaldehyde (PFA) fall into this category. They form covalent cross-links between proteins and other cellular components, creating a stable, interconnected network. This provides excellent morphological preservation but can sometimes mask antigenic epitopes.
Comparison of Fixation Methods for c-ANCA Staining
The choice of fixative has a profound effect on the localization of ANCA antigens and the resulting immunofluorescence pattern. The following table summarizes the key characteristics of commonly used fixatives for c-ANCA detection.
| Fixative | Principle | c-ANCA (PR3) Staining Pattern | p-ANCA (MPO) Staining Pattern | Antigen Preservation (PR3) | Cellular Morphology | Background Noise |
| Ethanol | Precipitating | Granular cytoplasmic staining.[1][2][3] | Artefactual perinuclear staining due to MPO relocation.[1][4][5] | Good, considered the standard for routine ANCA IIF.[2][6] | Moderate preservation. | Generally low. |
| Methanol | Precipitating | Granular cytoplasmic staining. | Similar to ethanol, can cause perinuclear MPO staining. | Can cause cellular damage and may denature some antigens.[7][8][9] | Can lead to visible cellular damage.[7][8][9] | Variable, can be higher than ethanol. |
| Formalin/ PFA | Cross-linking | Granular cytoplasmic staining, preserving in-vivo localization.[1] | Granular cytoplasmic staining.[1][10][11] | Good, preserves antigen localization.[1][12] | Excellent preservation.[12] | Can cause autofluorescence.[9] |
| Acetone | Precipitating | Granular cytoplasmic staining. | Perinuclear staining. | Can decrease ANCA titers compared to ethanol.[4][6] | Moderate preservation. | Variable. |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of neutrophils from peripheral blood using density gradient centrifugation, a prerequisite for subsequent fixation and staining.
Materials:
-
Anticoagulated whole blood (EDTA, heparin, or citrate)
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a centrifuge tube.[13]
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[13]
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new centrifuge tube.
-
Wash the cells by adding 10 mL of HBSS and centrifuging at 350 x g for 10 minutes.[13]
-
Discard the supernatant. To lyse contaminating red blood cells, resuspend the pellet in 2 mL of RBC Lysis Buffer and vortex gently.[13]
-
Centrifuge at 250 x g for 5 minutes.[13]
-
Repeat the RBC lysis step if necessary.
-
Wash the neutrophil pellet with PBS and resuspend in the desired buffer for fixation.
Protocol 2: Ethanol Fixation
Ethanol fixation is the gold standard for routine ANCA IIF testing.
Materials:
-
Isolated neutrophils
-
95-100% Ethanol, ice-cold
-
Glass microscope slides
-
Cytocentrifuge (optional)
Procedure:
-
Prepare a cell suspension of isolated neutrophils in PBS at a concentration of 1 x 10^6 cells/mL.
-
Spot 50-100 µL of the cell suspension onto a clean glass slide. Alternatively, use a cytocentrifuge to prepare the slides.
-
Air-dry the slides completely at room temperature.
-
Immerse the slides in ice-cold 95-100% ethanol for 5-10 minutes.
-
Remove the slides from the ethanol and allow them to air-dry completely.
-
The slides are now ready for immunofluorescence staining or can be stored at -20°C for future use.
Protocol 3: Formalin/Paraformaldehyde (PFA) Fixation
This method is used to preserve the in-vivo localization of antigens.
Materials:
-
Isolated neutrophils
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Glass microscope slides
Procedure:
-
Prepare neutrophil slides as described in Protocol 2 (steps 1-3).
-
Fix the cells by incubating the slides with 4% PFA for 15-30 minutes at room temperature.[8][9]
-
Wash the slides three times with PBS for 5 minutes each.
-
For intracellular staining, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the slides three times with PBS for 5 minutes each.
-
The slides are now ready for immunofluorescence staining.
Protocol 4: Methanol Fixation
Methanol can be used as an alternative to ethanol, but caution is advised due to potential cellular damage.
Materials:
-
Isolated neutrophils
-
100% Methanol, ice-cold (-20°C)
-
Glass microscope slides
Procedure:
-
Prepare neutrophil slides as described in Protocol 2 (steps 1-3).
-
Immerse the slides in ice-cold 100% methanol for 10 minutes at -20°C.[7][14]
-
Remove the slides and allow them to air-dry completely.
-
The slides are now ready for immunofluorescence staining. Note that methanol fixation can sometimes compromise cellular integrity.[7][8][9]
Visualizations
Caption: General workflow for ANCA testing from sample collection to result interpretation.
Caption: Decision tree for selecting the appropriate neutrophil fixation method.
Caption: Effect of ethanol vs. formalin fixation on PR3 and MPO localization in neutrophils.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no c-ANCA staining | Poor antigen preservation | Optimize fixation time and temperature. Ensure fixative is fresh. |
| Low antibody titer in patient serum | Use a lower dilution of the primary antibody. | |
| High background staining | Inadequate washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Include a blocking step with serum from the secondary antibody host species. | |
| Autofluorescence from fixative | If using formalin, consider treating with a quenching agent like sodium borohydride. | |
| Atypical staining pattern | Presence of other autoantibodies (e.g., ANA) | Test for antinuclear antibodies (ANA) concurrently. Use formalin-fixed neutrophils to differentiate.[11][15] |
| Cell damage during preparation | Handle cells gently during isolation and fixation. Check cell viability. | |
| Poor cellular morphology | Harsh fixation | Reduce fixation time or use a milder fixative. Ensure proper osmolarity of buffers. |
Conclusion and Recommendations
For routine diagnostic screening for c-ANCA, ethanol fixation remains the recommended method as it reliably produces the characteristic granular cytoplasmic staining pattern for PR3-ANCA, which is essential for standard interpretation. However, for research applications where the precise in-vivo localization of PR3 is critical, or to differentiate between p-ANCA and ANA, formalin/PFA fixation is superior due to its cross-linking properties that prevent antigen redistribution. Methanol and acetone are less commonly used for routine ANCA testing due to their potential to cause cellular damage and alter antigenicity.
Ultimately, the optimal fixation strategy depends on the specific aims of the study. Researchers should carefully consider the advantages and disadvantages of each method to ensure the generation of reliable and reproducible c-ANCA staining results. It is also recommended to run positive and negative controls with each experiment to validate the fixation and staining procedure.
References
- 1. Frontiers | Neutrophil Extracellular Traps Contain Selected Antigens of Anti-Neutrophil Cytoplasmic Antibodies [frontiersin.org]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of unfixed and fixed human neutrophils for determination of antineutrophil cytoplasmic antibodies by indirect immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Combined Application of Ethanol-Fixed and Formaldehyde-Fixed Neutrophil Substrates for Identifying Atypical Perinuclear Antineutrophil Cytoplasmic Antibodies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deltaltd.am [deltaltd.am]
- 12. Paraformaldehyde fixation of neutrophils for immunolabeling of granule antigens in cryoultrasections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Serum Sample Preparation in Longitudinal c-ANCA Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitides (AAV) are a group of autoimmune diseases characterized by inflammation of small blood vessels. The detection and quantification of ANCA, particularly cytoplasmic ANCA (c-ANCA) which primarily targets proteinase 3 (PR3), are crucial for the diagnosis and monitoring of AAV, such as Granulomatosis with Polyangiitis (GPA). Longitudinal studies, which involve the analysis of samples collected from the same individuals over time, are essential for understanding disease progression, treatment response, and identifying biomarkers.[1][2] The integrity and consistency of serum sample preparation are paramount to the reliability of c-ANCA measurements in such studies.[3][4] Pre-analytical variability can significantly impact immunoassay results, potentially leading to erroneous conclusions.[5] This document provides detailed application notes and standardized protocols for the collection, processing, and storage of serum samples intended for longitudinal c-ANCA analysis.
Data Presentation: Quantitative Parameters for Serum Sample Handling
To ensure consistency and minimize pre-analytical variability in longitudinal c-ANCA studies, the following quantitative parameters for serum sample handling should be strictly adhered to.
| Parameter | Recommendation | Notes |
| Blood Collection Volume | 5-10 mL | Sufficient for baseline and repeat testing. |
| Clotting Time | 15-60 minutes | Allow blood to clot at room temperature.[6][7] |
| Time to Centrifugation | Within 2 hours of collection | To ensure serum quality.[8] |
| Centrifugation Speed | 1,000 - 2,000 x g | For 10 minutes in a refrigerated centrifuge.[6][9] |
| Short-Term Storage | 2-8°C | For up to 14 days.[8][9] |
| Long-Term Storage | -80°C | Preferred over -20°C for long-term stability.[10] |
| Freeze-Thaw Cycles | Minimize, maximum of 3 | Repeated freezing and thawing can degrade antibodies.[8][10] |
| Aliquot Volume | 0.5 - 1.0 mL | To avoid the need for thawing the entire sample for each analysis.[6] |
Experimental Protocols
Protocol 1: Serum Collection and Processing
Objective: To obtain high-quality serum from whole blood for c-ANCA analysis.
Materials:
-
Centrifuge with a swinging bucket rotor.
-
Sterile polypropylene cryovials for aliquoting.
-
Pipettes and sterile tips.
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Patient Preparation: While fasting is not typically required for ANCA testing, a consistent collection protocol regarding patient status (e.g., time of day, fasting state) is recommended for longitudinal studies to minimize physiological variability.[12]
-
Blood Collection:
-
Draw 5-10 mL of whole blood into an SST or red-top tube.[13]
-
Gently invert the tube 5-10 times to mix the clot activator if present. Do not shake.
-
-
Clotting:
-
Centrifugation:
-
Serum Aspiration:
-
Quality Control:
Protocol 2: Serum Aliquoting and Storage for Longitudinal Studies
Objective: To properly aliquot and store serum samples to maintain their integrity for future c-ANCA analysis in a longitudinal study.
Materials:
-
Processed serum from Protocol 1.
-
Sterile, labeled polypropylene cryovials (0.5 mL or 1.0 mL).
-
-80°C freezer.
-
Sample tracking system (e.g., LIMS or a detailed logbook).
Procedure:
-
Aliquoting:
-
Labeling:
-
Each aliquot vial should be clearly labeled with a unique patient identifier, sample type (serum), and collection date.
-
-
Short-Term Storage:
-
If analysis is to be performed within 14 days, samples can be stored at 2-8°C.[8]
-
-
Long-Term Storage:
-
For storage longer than 14 days, immediately place the aliquots in a -80°C freezer.[10]
-
-
Sample Tracking:
-
Record the storage location of each aliquot in a sample management system. This is crucial for easy retrieval and to maintain a chain of custody.
-
-
Sample Thawing:
-
When a sample is needed for analysis, thaw it on ice or in a refrigerated setting to minimize protein degradation.[10]
-
Gently mix the thawed serum by inversion before use.
-
Mandatory Visualizations
References
- 1. Longitudinal studies of patients with ANCA vasculitis demonstrate concurrent reactivity to complementary PR3 protein segments cPR3m and cPR3C and with no reactivity to cPR3N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Biomarkers of Disease Activity in Longitudinal Assessment of Patients with ANCA‐Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomarker.nu [biomarker.nu]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test ID: ANCA - exserabiolabs CAP CLIA [exserabiolabs.org]
- 9. Collection, storage and shipment of specimens for laboratory diagnosis and interpretation of results - Surveillance Guidelines for Measles, Rubella and Congenital Rubella Syndrome in the WHO European Region - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protavio.com [protavio.com]
- 11. Antineutrophil Cytoplasmic Autoantibody, Cytoplasmic (c-ANCA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 14. aesku.com [aesku.com]
- 15. Antibodies / Serum Storage Tips [diagomics.com]
Application Note: Flow Cytometry for Identifying c-ANCA Positive Neutrophil Subsets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a group of autoimmune diseases characterized by inflammation and necrosis of small blood vessels. The two primary forms of AAV are Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA). A hallmark of GPA is the presence of cytoplasmic ANCA (c-ANCA), which are autoantibodies primarily targeting proteinase 3 (PR3), a serine protease found in the azurophilic granules of neutrophils.
Under inflammatory conditions, neutrophils can become "primed," leading to the translocation of PR3 from the cytoplasm to the cell surface. These surface-expressed PR3 molecules can then be targeted by circulating c-ANCA, leading to neutrophil activation, degranulation, and the release of reactive oxygen species and pro-inflammatory cytokines, ultimately causing endothelial damage. Consequently, the identification and characterization of neutrophil subsets expressing surface PR3 are crucial for understanding AAV pathogenesis, monitoring disease activity, and developing targeted therapies. Flow cytometry is a powerful tool for the high-throughput, multi-parametric analysis of these neutrophil populations at a single-cell level.
This application note provides detailed protocols for the identification and quantification of c-ANCA antigen (PR3)-positive neutrophil subsets using flow cytometry, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Membrane PR3 (mPR3) Expression on Neutrophils in AAV Patients vs. Healthy Controls
| Patient Group | Percentage of mPR3+ Neutrophils (Mean ± SD) | Key Findings & Reference |
| AAV Patients | 60 ± 27% | Significantly higher compared to healthy blood donors.[1] |
| Healthy Blood Donors | 42 ± 22% | Provides a baseline for mPR3 expression in a healthy population.[1] |
| Wegener's Granulomatosis (WG) Patients in Remission | Increased percentage and elevated level of mPR3 expression | Elevated mPR3 expression was significantly associated with an increased risk for relapse.[2] |
| Healthy Controls | Lower mPR3 expression compared to WG patients | Establishes a control for studies on relapse prediction.[2] |
Table 2: PR3 and c-ANCA Prevalence in AAV Subtypes
| AAV Subtype | c-ANCA/PR3-ANCA Prevalence | MPO-ANCA Prevalence | Reference |
| Granulomatosis with Polyangiitis (GPA) | ~80% (PR3-ANCA is most common, ~65% of patients) | ~15% | [3] |
| Microscopic Polyangiitis (MPA) | ~35% | ~50% | [3] |
| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | ~35% | ~40% | [3] |
| Renal-limited AAV | ~35% | ~50% | [3] |
Table 3: Characteristics of Low-Density Neutrophils (LDNs) in AAV
| Characteristic | Finding in Active AAV | Implication | Reference |
| Population Size | 3-fold higher fraction of total granulocytes compared to remission and disease controls. | Expansion of this neutrophil subset is linked to active disease. | [4] |
| Phenotype | Heterogeneous population of mature and immature neutrophils with differential expression of CD16 and CD10. | Suggests emergency granulopoiesis during active inflammation. | [4] |
| Functional Response | Hyporesponsive to stimulation with monoclonal antibodies against MPO. | May not be primary drivers of ANCA-mediated activation, but rather a response to inflammation. | [4] |
Experimental Protocols
Protocol 1: Identification of Surface PR3-Positive Neutrophils from Whole Blood
This protocol details the steps for staining surface markers on neutrophils directly in whole blood to minimize in vitro activation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Phosphate-buffered saline (PBS)
-
FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD16 (e.g., FITC or APC)
-
Anti-CD66b (e.g., PE)
-
Anti-PR3 (specific for surface PR3, e.g., PE-Cy7)
-
Isotype control for anti-PR3
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Procedure:
-
Blood Collection: Collect peripheral blood into sodium heparin-containing tubes.
-
Antibody Staining: a. In a 5 mL polystyrene FACS tube, add 100 µL of whole blood. b. Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies (anti-CD16, anti-CD66b, anti-PR3, and viability dye). c. In a separate tube, add anti-CD16, anti-CD66b, the corresponding isotype control for anti-PR3, and the viability dye to serve as a negative control for PR3 staining. d. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X FACS Lysing Solution to each tube. b. Vortex immediately and incubate for 10 minutes at room temperature in the dark. c. Centrifuge at 300 x g for 5 minutes.
-
Washing: a. Decant the supernatant. b. Resuspend the cell pellet in 2 mL of FACS Buffer. c. Centrifuge at 300 x g for 5 minutes. d. Decant the supernatant and resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 total events) to ensure an adequate neutrophil population for analysis.
Gating Strategy:
-
Gate on singlets using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Identify the neutrophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties (granulocyte gate).
-
From the granulocyte gate, confirm the neutrophil population by gating on CD16 and CD66b double-positive cells.
-
Within the confirmed neutrophil gate (Live/Singlets/Granulocytes/CD16+CD66b+), analyze the expression of surface PR3. Use the isotype control to set the gate for PR3 positivity.
Protocol 2: Analysis of Low-Density Neutrophils (LDNs)
LDNs are a subset of neutrophils that co-purify with peripheral blood mononuclear cells (PBMCs) during density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS or similar density gradient medium
-
PBS
-
FACS Buffer
-
Fluorochrome-conjugated monoclonal antibodies (as in Protocol 1, with the addition of markers for immature neutrophils like anti-CD10).
Procedure:
-
PBMC and LDN Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Collection: a. After centrifugation, carefully collect the buffy coat layer containing PBMCs and LDNs. b. Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Antibody Staining: a. Resuspend the cell pellet in FACS buffer and perform cell counting. b. Aliquot approximately 1x10^6 cells per tube. c. Proceed with antibody staining as described in Protocol 1, Step 2. The panel should include markers to distinguish LDNs from monocytes (e.g., CD14) and to assess their maturity (e.g., CD10).
-
Washing and Flow Cytometry Analysis: a. Wash the stained cells with FACS Buffer as described in Protocol 1, Step 4. b. Acquire samples on a flow cytometer.
Gating Strategy for LDNs:
-
Gate on singlets and live cells as previously described.
-
From the live singlet gate, identify the granulocyte population based on high SSC and CD15 or CD66b positivity. These are the LDNs.
-
Within the LDN gate, analyze the expression of surface PR3, CD16, and CD10 to characterize mature (CD10+) and immature (CD10-) subsets.
Visualizations
c-ANCA Signaling Pathway in Neutrophils
Caption: c-ANCA signaling pathway in neutrophils.
Experimental Workflow for Identifying PR3+ Neutrophil Subsets
Caption: Experimental workflow for PR3+ neutrophil identification.
Conclusion
Flow cytometry provides a robust and sensitive method for the identification and quantification of c-ANCA antigen-positive neutrophil subsets. The protocols and data presented in this application note offer a framework for researchers to investigate the role of these cells in the pathogenesis of AAV. Characterizing neutrophil subsets based on surface PR3 expression can aid in understanding disease mechanisms, discovering biomarkers for disease activity and relapse, and evaluating the efficacy of novel therapeutic interventions targeting the ANCA-neutrophil axis. The provided workflows and diagrams serve as a guide for implementing these techniques in a research or drug development setting.
References
- 1. Increased neutrophil membrane expression and plasma level of proteinase 3 in systemic vasculitis are not a consequence of the −564 A/G promotor polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil membrane expression of proteinase 3 (PR3) is related to relapse in PR3-ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What you should know about PR3-ANCA: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low Density Granulocytes in ANCA Vasculitis Are Heterogenous and Hypo-Responsive to Anti-Myeloperoxidase Antibodies [frontiersin.org]
Developing a Murine Model for c-ANCA Associated Vasculitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a murine model of anti-neutrophil cytoplasmic autoantibody (c-ANCA)-associated vasculitis (AAV), with a primary focus on myeloperoxidase (MPO)-ANCA vasculitis. These models are instrumental in dissecting disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Introduction to Murine Models of c-ANCA Vasculitis
Murine models are indispensable tools for investigating the complex interplay between the innate and adaptive immune systems in AAV.[1] The most robust and widely utilized models replicate the key features of human MPO-ANCA vasculitis, including the development of necrotizing crescentic glomerulonephritis and pulmonary capillaritis.[2][3] These models can be broadly categorized into passive transfer and active immunization models, each offering unique advantages for studying different aspects of the disease.
Experimental Protocols
Passive Transfer Model of MPO-ANCA Vasculitis
This model is ideal for studying the direct pathogenic effects of anti-MPO antibodies and the downstream effector mechanisms.[4] It involves the transfer of pathogenic anti-MPO IgG into recipient mice, leading to rapid onset of disease.
Protocol: Induction of MPO-ANCA Vasculitis by Passive Antibody Transfer
-
Generation of Anti-MPO IgG:
-
Immunize MPO-deficient (Mpo-/-) mice with 10-20 µg of recombinant murine MPO emulsified in Complete Freund's Adjuvant (CFA) via intraperitoneal (i.p.) or subcutaneous injection.
-
Boost the immunization every 2-3 weeks with MPO in Incomplete Freund's Adjuvant.
-
After 3-4 boosts, collect serum and purify total IgG using a protein G affinity column.
-
Confirm the presence and titer of anti-MPO antibodies using an ELISA (see Protocol 2.4).
-
-
Induction of Vasculitis:
-
Administer a single intravenous (i.v.) or i.p. injection of purified anti-MPO IgG (typically 300-500 µg per mouse) into recipient C57BL/6 or Rag2-/- mice.[5]
-
To enhance disease severity, a priming agent such as lipopolysaccharide (LPS) (5-10 µg, i.p.) can be administered shortly before or after antibody transfer.[6]
-
-
Disease Monitoring and Endpoint Analysis:
-
Monitor mice daily for signs of distress, including weight loss and hematuria.
-
Collect urine for analysis of albuminuria and hematuria.
-
Euthanize mice at a predetermined endpoint (e.g., day 7-14 post-transfer) for tissue collection (kidneys, lungs) for histological and immunological analysis.[5]
-
Active Immunization Model of MPO-ANCA Vasculitis
This model is more suited for studying the breakdown of self-tolerance and the generation of the autoimmune response to MPO.
Protocol: Induction of MPO-ANCA Vasculitis by Active Immunization
-
Immunization:
-
Disease Trigger (Optional but Recommended):
-
To induce overt glomerulonephritis, a "trigger" is often required to localize neutrophils to the glomeruli. This can be achieved by injecting a sub-nephritogenic dose of sheep anti-mouse glomerular basement membrane (anti-GBM) globulin (typically 1-2 mg, i.v.) 4-6 weeks after the initial immunization.[7][8]
-
-
Monitoring and Analysis:
-
Monitor mice for the development of proteinuria and hematuria starting from week 4 post-immunization.
-
Collect serum periodically to measure anti-MPO antibody titers (Protocol 2.4).
-
Euthanize mice when signs of severe disease are present or at a pre-defined endpoint (e.g., 8-12 weeks) for tissue analysis.
-
Disease Activity Assessment
Consistent and quantitative assessment of disease activity is crucial for evaluating experimental outcomes.
Table 1: Disease Activity Scoring for Murine ANCA Vasculitis
| Parameter | Scoring Criteria |
| Glomerular Necrosis & Crescents (Kidney Histology) | 0: No necrosis/crescents1: 1-25% of glomeruli affected2: 26-50% of glomeruli affected3: 51-75% of glomeruli affected4: >75% of glomeruli affected |
| Lung Hemorrhage (Macroscopic) | 0: No visible hemorrhage1: Petechial hemorrhages2: Focal areas of hemorrhage3: Diffuse hemorrhage in one lobe4: Diffuse hemorrhage in multiple lobes |
| Albuminuria (Urine Dipstick or ELISA) | 0: <30 mg/dL1: 30-100 mg/dL2: 101-300 mg/dL3: >300 mg/dL |
| Hematuria (Urine Dipstick) | 0: Negative1: Trace2: Small3: Moderate4: Large |
Measurement of Anti-MPO Antibodies
Protocol: Anti-MPO Antibody ELISA
-
Plate Coating: Coat a 96-well ELISA plate with 1-2 µg/mL of recombinant murine MPO in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted mouse serum samples (typically starting at 1:100) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.[9][10][11]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.[12]
-
Stop Reaction: Stop the reaction with 2N H2SO4.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Analysis of Neutrophil Infiltration and Activation
Protocol: Flow Cytometry for Neutrophil Analysis
-
Tissue Preparation:
-
For kidney analysis, perfuse mice with PBS to remove circulating blood. Mince the kidney and digest with collagenase D and DNase I for 30-45 minutes at 37°C. Pass the digest through a 70 µm cell strainer to obtain a single-cell suspension.
-
For peripheral blood, collect blood into EDTA-containing tubes and perform red blood cell lysis.
-
-
Staining:
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells and then identify neutrophils as Ly6G+CD11b+ cells.[3]
-
Key Signaling Pathways and Visualizations
The pathogenesis of c-ANCA vasculitis involves a complex interplay of cellular and molecular pathways. The following diagrams illustrate key processes.
ANCA-Induced Neutrophil Activation and Vascular Injury
ANCA binding to their target antigens on cytokine-primed neutrophils triggers a cascade of events leading to neutrophil activation, degranulation, and the release of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs), ultimately causing endothelial damage.[14][15]
Role of the Alternative Complement Pathway
The alternative complement pathway plays a critical role in amplifying the inflammatory response in ANCA vasculitis.[1][16] ANCA-activated neutrophils release factors that activate the alternative pathway, leading to the generation of the potent anaphylatoxin C5a, which further recruits and primes neutrophils, creating a vicious inflammatory loop.[2][16]
Experimental Workflow for Murine Model Development
The following diagram outlines the general workflow for establishing and analyzing a murine model of c-ANCA vasculitis.
Concluding Remarks
The murine models of c-ANCA vasculitis described herein provide powerful systems to investigate disease pathogenesis and to evaluate the efficacy of novel therapeutic interventions. The choice of model, whether passive transfer or active immunization, should be guided by the specific research question. Careful and standardized execution of these protocols, coupled with comprehensive endpoint analysis, will yield reproducible and translatable data to advance our understanding and treatment of this severe autoimmune disease.
References
- 1. Alternative Complement Pathway in the Pathogenesis of Disease Mediated by Anti-Neutrophil Cytoplasmic Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of complement activation in anti-neutrophil cytoplasmic antibody-associated glomerulonephritis [frontiersin.org]
- 3. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of anti-neutrophil cytoplasmic antibody-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Animal Models of ANCA Associated Vasculitis [frontiersin.org]
- 8. Animal Models of ANCA Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. 4adi.com [4adi.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophils in ANCA-associated vasculitis: Mechanisms and implications for management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The alternative complement pathway in ANCA‐associated vasculitis: further evidence and a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing c-ANCA as a Biomarker for Granulomatosis with Polyangiitis (GPA) Disease Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granulomatosis with Polyangiitis (GPA) is a systemic necrotizing vasculitis predominantly affecting small- to medium-sized blood vessels. A hallmark of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), particularly the cytoplasmic pattern (c-ANCA) which is highly specific for antibodies targeting proteinase 3 (PR3). These PR3-ANCAs are not only crucial for diagnosis but are also implicated in the pathogenesis of the disease. Monitoring c-ANCA/PR3-ANCA levels can be a valuable tool in managing GPA, although the direct correlation with disease activity is a subject of ongoing research. These application notes provide a comprehensive overview of the use of c-ANCA as a biomarker for GPA, including detailed experimental protocols and data on its clinical utility. While c-ANCA is a highly specific marker for GPA, its value in monitoring disease activity is complex, with some studies showing a modest correlation between titer changes and relapse risk[1][2].
Pathophysiology: The Role of c-ANCA in GPA
PR3-ANCAs are considered to play a direct pathogenic role in GPA. The proposed mechanism involves the binding of these autoantibodies to PR3 expressed on the surface of neutrophils. This engagement, often in conjunction with Fc gamma receptors, triggers neutrophil activation, leading to a cascade of inflammatory events including degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). This process results in damage to the vascular endothelium, a key feature of GPA[3][4]. Signaling pathways implicated in PR3-ANCA-mediated neutrophil activation include the phosphatidylinositol 3-kinase (PI3K) pathway and the alternative complement pathway, with key molecules like C5a amplifying the inflammatory response[5]. Recent proteomic studies have also highlighted the potential roles of STAT3 and TNF signaling pathways in PR3-ANCA positive vasculitis[3][6][7].
Data Presentation: c-ANCA in GPA Disease Monitoring
The clinical utility of serial c-ANCA/PR3-ANCA testing in monitoring GPA disease activity and predicting relapses is a topic of considerable discussion. While a definitive consensus is yet to be reached, several studies provide quantitative data on its performance. It is important to note that treatment decisions should be based on a comprehensive clinical evaluation rather than solely on ANCA levels[8].
| Parameter | Assay Type | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Clinical Context/Reference |
| Diagnosis of GPA | IIF (c-ANCA) + ELISA (PR3-ANCA) | ~90% (active systemic disease) | >95% | High in patients with clinical features of vasculitis | High | A combination of IIF and antigen-specific immunoassays is recommended for optimal diagnostic accuracy[9][10]. |
| Relapse Prediction | Rising PR3-ANCA Titer | 79% | 68% | - | - | A study by Boomsma et al. showed that 26 out of 33 relapses were preceded by a rise in PR3-ANCA levels[11]. |
| Relapse Prediction | Persistent PR3-ANCA Positivity | - | - | Modest | - | A meta-analysis suggested that persistent ANCA during remission is only modestly predictive of future relapse[2]. |
| Relapse Prediction | Combined rise in CRP, anti-PR3 antibodies, and neutrophil count | 59% | - | - | - | This combination was found to be more strongly associated with relapse than any single biomarker[1]. |
| Relapse in patients with renal involvement | Rising ANCA Titer | Higher risk of relapse | - | - | - | An increase in ANCA titers may confer a higher risk of relapse in patients with renal disease[12]. |
Experimental Protocols
Accurate and reproducible detection of c-ANCA/PR3-ANCA is critical for its clinical application. The two primary methods are Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA). International consensus suggests using high-quality antigen-specific immunoassays for PR3-ANCA as the primary screening method[8].
Protocol 1: Detection of c-ANCA by Indirect Immunofluorescence (IIF)
Principle: This method detects ANCA in patient serum by their ability to bind to antigens present in ethanol-fixed human neutrophils. The binding is visualized using a fluorescently labeled secondary antibody.
Materials:
-
Ethanol-fixed neutrophil substrate slides
-
Patient serum
-
Positive and negative control sera
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG
-
Mounting medium with anti-fading agent
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Dilute patient serum and controls (e.g., 1:20 and 1:40) in PBS[11].
-
Incubation with Substrate: Apply 25-30 µL of diluted serum/control to each well of the neutrophil substrate slide. Incubate in a moist chamber at room temperature for 30 minutes.
-
Washing: Gently rinse the slides with PBS. Wash the slides by immersing them in a PBS bath for 5-10 minutes. Repeat the wash step.
-
Secondary Antibody Incubation: Apply 25-30 µL of FITC-conjugated anti-human IgG to each well. Incubate in a moist chamber at room temperature for 30 minutes in the dark.
-
Final Washing: Repeat the washing steps as described in step 3.
-
Mounting: Add a drop of mounting medium to each well and cover with a coverslip, avoiding air bubbles.
-
Visualization: Examine the slides under a fluorescence microscope. The c-ANCA pattern is characterized by diffuse, granular cytoplasmic fluorescence with accentuation in the space between the nuclear lobes[11].
Protocol 2: Quantification of PR3-ANCA by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This solid-phase immunoassay quantifies IgG antibodies to PR3 in human serum. Purified human PR3 is coated onto microplate wells. Patient antibodies that bind to the antigen are detected by an enzyme-conjugated secondary antibody.
Materials:
-
PR3-coated microplate
-
Patient serum
-
Calibrators and controls
-
Sample diluent
-
Wash buffer concentrate
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG
-
TMB substrate solution
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Allow all components to reach room temperature. Dilute the wash buffer concentrate[13][14].
-
Sample Dilution: Dilute patient sera, calibrators, and controls 1:100 in the provided sample diluent[14].
-
Incubation: Pipette 100 µL of diluted samples, calibrators, and controls into the appropriate wells of the PR3-coated microplate. Incubate for 30-60 minutes at room temperature (or as specified by the kit)[13].
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 300-350 µL of diluted wash buffer[14].
-
Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature[13].
-
Final Washing: Repeat the washing steps as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop in positive wells[13].
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve from the calibrators and determine the concentration of PR3-ANCA in the patient samples.
Mandatory Visualizations
Caption: PR3-ANCA mediated neutrophil activation pathway in GPA.
Caption: Workflow for c-ANCA/PR3-ANCA detection.
References
- 1. Biomarkers Predict Relapse in Granulomatosis with Polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granulomatosis With Polyangiitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How anti-neutrophil cytoplasmic autoantibodies activate neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. ard.bmj.com [ard.bmj.com]
- 9. euroimmun.co.jp [euroimmun.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. aesku.com [aesku.com]
- 12. Accurate Relapse Prediction in ANCA-Associated Vasculitis–the Search for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
- 14. abcam.com [abcam.com]
Application Note: A High-Yield Protocol for the Isolation of Functional Proteinase 3 from Human Neutrophils
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of neutrophil biology, autoimmune diseases such as Granulomatosis with Polyangiitis (GPA), and the development of targeted protease inhibitors.
Introduction: Proteinase 3 (PR3), also known as myeloblastin, is a neutral serine protease stored in the azurophilic granules of human neutrophils.[1] This 29-31 kDa enzyme plays a critical role in the innate immune response by degrading phagocytosed pathogens and extracellular matrix components at inflammatory sites.[1][2] PR3 is also the primary autoantigen for anti-neutrophil cytoplasmic antibodies (c-ANCA), which are hallmarks of GPA, a systemic vasculitis.[2][3] Furthermore, PR3 is implicated in various signaling pathways, including the processing of pro-inflammatory cytokines and the activation of protease-activated receptors (PARs).[1][4]
Given its importance in both physiological and pathological processes, access to highly purified and active PR3 is essential for research and drug discovery.[5] Traditional purification from neutrophils can be challenging, often resulting in low yields.[5] This document provides a detailed, high-yield protocol for the isolation of PR3 from human neutrophils, combining density gradient centrifugation, granule fractionation, and multi-step chromatography. The protocol is designed to yield PR3 with high purity and preserved enzymatic activity, suitable for a range of downstream applications including enzymatic assays, inhibitor screening, and structural studies.[5][6]
Experimental Protocols
This protocol is divided into four main stages:
-
Isolation of Neutrophils from Whole Blood
-
Isolation of Azurophilic Granules by Nitrogen Cavitation and Centrifugation
-
Extraction and Chromatographic Purification of PR3
-
Assessment of PR3 Purity and Activity
Protocol 1: Isolation of Neutrophils from Human Whole Blood
This procedure is based on a standard density gradient separation method to isolate neutrophils from whole blood, which has been shown to yield samples of >95% purity and >95% viability.[7][8]
Materials:
-
Human whole blood collected in EDTA, heparin, or citrate tubes.
-
Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500).[9]
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
-
Deionized water (for RBC lysis).
-
Phosphate Buffered Saline (PBS).
-
Centrifuge tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Refrigerated centrifuge.
Methodology:
-
Preparation: Bring all reagents and the blood sample to room temperature.[9]
-
Layering: Carefully layer 5 mL of anticoagulated whole blood over 5 mL of the density gradient medium in a 15 mL centrifuge tube. To avoid mixing, perform this step slowly with the pipette tip close to the surface of the medium.[9][10]
-
Centrifugation (First Spin): Centrifuge the tubes at 500 x g for 35 minutes at 20-25°C with the brake off.[9][10]
-
Fraction Collection: After centrifugation, six distinct layers should be visible. From top to bottom: plasma, monocytes, separation media, a cloudy band of neutrophils, more separation media, and a red blood cell (RBC) pellet.[9][10] Carefully aspirate and discard the top three layers (plasma, monocytes, media).
-
Neutrophil Isolation: Using a clean pipette, carefully collect the neutrophil layer and the media layer beneath it. Transfer this solution to a new 50 mL centrifuge tube.
-
Washing: Dilute the collected neutrophil solution with HBSS without Ca²⁺/Mg²⁺ up to 10 mL. Invert gently to mix and centrifuge at 350 x g for 10 minutes. A pellet containing neutrophils and residual RBCs will form.[9]
-
RBC Lysis (Hypotonic Shock): Decant the supernatant. Resuspend the cell pellet in 9 mL of sterile, cold deionized water for 30 seconds to lyse the remaining RBCs. Immediately add 1 mL of 10X PBS to restore isotonicity.
-
Final Wash: Centrifuge the cell suspension at 250 x g for 5 minutes. Discard the supernatant and resuspend the neutrophil pellet in an appropriate buffer for downstream use or cell counting.
Protocol 2: Isolation of Azurophilic Granules
This stage involves the disruption of isolated neutrophils to release their granular contents, followed by separation of the azurophilic granules.
Materials:
-
Isolated neutrophil pellet.
-
Disruption buffer (e.g., 0.34 M sucrose solution with protease inhibitors).
-
Nitrogen cavitation bomb.
-
Percoll density gradient solutions.
-
Ultracentrifuge.
Methodology:
-
Cell Disruption: Resuspend the purified neutrophils in ice-cold disruption buffer. Place the cell suspension in a nitrogen cavitation bomb and pressurize to 350-400 psi for 15 minutes on ice. Release the pressure dropwise to disrupt the cells. This process, known as nitrogen bomb cavitation, effectively breaks open the cell membrane while leaving organelles intact.[2]
-
Nuclear Removal: Centrifuge the resulting cavitate at 400 x g for 10 minutes to pellet nuclei and intact cells. Collect the supernatant, which contains the cytoplasmic and granular contents.
-
Granule Fractionation: Layer the supernatant onto a discontinuous Percoll density gradient. Centrifuge at high speed (e.g., 81,000 x g) for 30 minutes.[11] The azurophilic granules, being dense, will form a distinct band that can be carefully collected.
Protocol 3: Extraction and Chromatographic Purification of PR3
This protocol purifies PR3 from the isolated azurophil granule fraction using sequential chromatography steps.[2][12]
Materials:
-
Isolated azurophilic granule fraction.
-
Extraction buffer (e.g., Tris buffer containing 1% Triton X-100).[2]
-
Anion exchange chromatography column (e.g., DEAE-Cellulose).[2]
-
Gel filtration (size exclusion) chromatography column.[2]
-
Chromatography system (e.g., FPLC).
-
Dialysis tubing.
Methodology:
-
Extraction: Resuspend the azurophilic granule pellet in extraction buffer. The detergent Triton X-100 solubilizes the granule membranes to release PR3.[2] Incubate on ice with gentle agitation. Centrifuge to pellet insoluble debris and collect the supernatant containing the crude PR3 extract.
-
Anion Exchange Chromatography: Equilibrate the anion exchange column. Load the crude extract onto the column. PR3 is a basic protein and will not bind to the anion exchange resin at neutral pH. Collect the flow-through fraction, which contains the majority of the PR3, while many other contaminating proteins are bound to the column.[2]
-
Gel Filtration Chromatography: Concentrate the unbound fraction from the previous step. Load the concentrated sample onto a gel filtration column to separate proteins based on their size. PR3, with a molecular mass of approximately 29 kDa, will elute in fractions corresponding to its size.[2]
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing pure PR3. Pool the purest fractions.
-
Final Preparation: Dialyze the pooled fractions against a suitable storage buffer and store at -80°C.
Protocol 4: Assessment of PR3 Purity and Activity
Purity Assessment (SDS-PAGE):
-
Run samples from each stage of the purification process on a 4-20% gradient SDS-PAGE gel.[13]
-
Stain the gel with Coomassie blue.
-
PR3 should appear as one or more closely migrating bands at the 29-31 kDa position.[2]
-
Assess purity by densitometry. Overloading the gel (25-50 µg) can help visualize minor contaminants.[13]
Enzymatic Activity Assay (Fluorogenic Substrate): This assay uses a FRET peptide substrate to measure the enzymatic activity of the purified PR3.[5]
-
Reaction Buffer: 50 mM HEPES pH 7.4, 750 mM NaCl, 0.05% Igepal.
-
Enzyme Preparation: Dilute the purified PR3 to a working concentration of ~0.25 nM in the reaction buffer.
-
Substrate: Use a fluorogenic substrate such as MeOSuc-AAPV-AMC or a FRET peptide (Abz-VADnVADYQ-EDDnp) at a final concentration of 5 µM.[5]
-
Measurement: Incubate the enzyme with the buffer for 30 minutes at room temperature. Start the reaction by adding the substrate.
-
Detection: Measure the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[5]
Data Presentation and Expected Results
The following tables summarize the expected outcomes from the PR3 isolation protocol.
Table 1: Neutrophil Isolation Yield and Purity
| Parameter | Expected Value | Method of Verification |
|---|---|---|
| Purity | > 95% | Flow Cytometry / Wright-Giemsa Staining |
| Viability | > 95% | Trypan Blue Exclusion |
| Yield | 10-15 x 10⁶ cells / 15 mL blood | Hemocytometer Counting |
Table 2: PR3 Purification Summary
| Purification Step | Purity (by SDS-PAGE) | Key Contaminants Removed |
|---|---|---|
| Crude Granule Extract | Low | Cytosolic proteins, other granule proteins |
| Anion Exchange (Flow-through) | Intermediate | Acidic proteins (e.g., myeloperoxidase) |
| Gel Filtration | >= 95%[14] | Proteins of different molecular weight |
Visualizations
Workflow for PR3 Isolation
Caption: Overall workflow for the isolation and purification of Proteinase 3.
Proteinase 3 Signaling Pathway
References
- 1. Proteinase-3 | BioVendor R&D [biovendor.com]
- 2. A simple high yield procedure for purification of human proteinase 3, the main molecular target of cANCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteinase 3 Antibodies (Anti-PR3), Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 4. Immune functions of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. ashpublications.org [ashpublications.org]
- 12. A comprehensive method to purify three major ANCA antigens: proteinase 3, myeloperoxidase and bactericidal/permeability-increasing protein from human neutrophil granule acid extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. athensresearch.com [athensresearch.com]
Application of Chemiluminescence Immunoassay for c-ANCA Detection: Advanced Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Chemiluminescence Immunoassay (CLIA) for the detection of cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA), primarily targeting Proteinase 3 (PR3). These autoantibodies are critical biomarkers for the diagnosis and management of ANCA-Associated Vasculitides (AAV), particularly Granulomatosis with Polyangiitis (GPA).
Introduction
Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies directed against antigens present in the cytoplasm of neutrophils and monocytes.[1][2] The two major ANCA patterns are cytoplasmic (c-ANCA) and perinuclear (p-ANCA).[3][4] The c-ANCA pattern is strongly associated with antibodies against Proteinase 3 (PR3), while the p-ANCA pattern is typically associated with antibodies against Myeloperoxidase (MPO).[3][4] Accurate and sensitive detection of c-ANCA/anti-PR3 is crucial for the diagnosis of AAV.[5]
Chemiluminescence Immunoassay (CLIA) has emerged as a highly sensitive and automated method for ANCA detection, offering advantages over traditional methods like indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA).[6][7][8] CLIA combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection, allowing for the quantification of analytes at very low concentrations.[8][9]
Principle of Chemiluminescence Immunoassay (CLIA)
CLIA is a laboratory technique that utilizes a chemical reaction that produces light to measure the concentration of a specific analyte.[9][10] The core principle involves the specific binding of an antigen to an antibody, where one of the components is labeled with a chemiluminescent molecule.[10] When a substrate is added, the label undergoes a chemical reaction, emitting light. The intensity of the emitted light is directly proportional to the amount of analyte in the sample.[10][11]
For c-ANCA detection, the assay typically employs a "sandwich" or "capture" format. Purified PR3 antigen is coated onto a solid phase (e.g., magnetic microparticles). When the patient's serum is added, any anti-PR3 antibodies present will bind to the immobilized antigen. After a washing step to remove unbound components, an enzyme-conjugated secondary antibody (e.g., anti-human IgG) is added, which binds to the captured anti-PR3 antibodies. Finally, a chemiluminescent substrate is introduced. The enzyme catalyzes a reaction that produces light, which is measured by a luminometer.
Data Presentation: Performance of c-ANCA (anti-PR3) Detection Methods
The following tables summarize the performance characteristics of CLIA in comparison to other common methods for c-ANCA/anti-PR3 detection in patients with AAV.
| Method | Sensitivity for AAV Diagnosis | Specificity for AAV Diagnosis | Reference |
| Chemiluminescent Immunoassay (CLIA/CLEIA) | 93% | 94% | [12][13][14] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 86% | 98% | [12][13][14] |
| Indirect Immunofluorescence (IIF) for c-ANCA | 95% (for overall ANCA) | 94% (for overall ANCA) | [12][13][14] |
| Fluorescent Enzyme Immunoassay (FEIA) | 92% | 96% | [12][13][14] |
| Assay Comparison for PR3-ANCA | Concordance (κ coefficient) | Reference |
| CLIA vs. FEIA | Moderate (κ = 0.59) | [15] |
| CLIA vs. ELISA | Moderate (κ = 0.54) | [15] |
Experimental Protocols
General Protocol for c-ANCA (anti-PR3) Detection by Automated CLIA
This protocol provides a general workflow for the detection of anti-PR3 antibodies using a fully automated CLIA analyzer. Specific parameters and reagents will vary depending on the manufacturer and instrument (e.g., QUANTA Flash®, BIO-FLASH®, Hurricane DX™).[16][17][18]
1. Materials and Reagents:
-
Automated CLIA Analyzer
-
Anti-PR3 CLIA reagent cartridge (containing PR3-coated magnetic microparticles, acridinium ester-conjugated anti-human IgG, and assay-specific buffers)
-
Wash Buffer
-
Trigger Solutions (e.g., pre-trigger and trigger solutions for light reaction)
-
Calibrators (low, medium, high)
-
Quality Control (QC) materials (positive and negative)
-
Patient serum samples
2. Sample Preparation:
-
Collect whole blood and separate serum by centrifugation at 3000 rpm for 5 minutes.[1][2]
-
Ensure samples are free of fibrin, red blood cells, or other particulate matter.
-
Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.
3. Assay Procedure (Automated):
-
System Preparation: Ensure the CLIA analyzer has sufficient quantities of wash buffer, trigger solutions, and system water. Perform daily maintenance as recommended by the manufacturer.
-
Reagent Loading: Load the anti-PR3 reagent cartridge, calibrators, and QC materials onto the analyzer. Reagent information is typically read via barcodes or RFID tags.[17]
-
Sample Loading: Place patient serum samples in the designated sample racks and load them onto the instrument.
-
Assay Execution:
-
The analyzer automatically pipettes a specific volume of patient serum, calibrator, or QC material into a reaction vessel.
-
PR3-coated magnetic microparticles are added, and the mixture is incubated to allow for the binding of anti-PR3 antibodies.
-
The microparticles are washed to remove unbound substances.
-
Acridinium ester-conjugated anti-human IgG is added and incubated to bind to the captured anti-PR3 antibodies.
-
A second wash step is performed to remove excess conjugate.
-
The reaction vessel is moved to the luminometer reading chamber.
-
Trigger solutions are injected to initiate the chemiluminescent reaction.
-
The emitted light is measured as Relative Light Units (RLUs).
-
-
Data Analysis: The analyzer's software calculates the concentration of anti-PR3 antibodies in the patient samples by comparing their RLU values to the calibration curve generated from the calibrators. Results are typically reported in arbitrary units per milliliter (AU/mL) or chemiluminescent units (CU).[1][2]
4. Quality Control:
-
Run positive and negative controls with each batch of samples to validate the assay run.
-
Ensure QC results fall within the manufacturer's specified ranges.
-
Participate in external quality assessment schemes to ensure long-term accuracy.
Mandatory Visualizations
Pathophysiological Pathway of c-ANCA Associated Vasculitis
Caption: Pathophysiological cascade in c-ANCA associated vasculitis.
Experimental Workflow for c-ANCA CLIA
Caption: Automated Chemiluminescence Immunoassay (CLIA) workflow for c-ANCA detection.
Concluding Remarks
The use of chemiluminescence immunoassay for the detection of c-ANCA (anti-PR3) offers significant advantages in terms of sensitivity, speed, and automation, making it a valuable tool in the diagnostic algorithm for ANCA-associated vasculitides.[18] While IIF remains a relevant screening tool in some contexts, high-quality immunoassays like CLIA are now recommended as a primary screening method for patients with a clinical suspicion of AAV.[7] The quantitative nature of CLIA also holds promise for monitoring disease activity, although its clinical utility for this purpose is still an area of ongoing research.[5] As technology continues to evolve, CLIA is expected to play an increasingly central role in the management of patients with AAV.
References
- 1. ANCA detection with solid phase chemiluminescence assay: diagnostic and severity association in vasculitis | springermedizin.de [springermedizin.de]
- 2. ANCA detection with solid phase chemiluminescence assay: diagnostic and severity association in vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification, implementation and harmonization of automat... [degruyterbrill.com]
- 4. Simultaneous Automated Screening and Confirmatory Testing for Vasculitis-Specific ANCA | PLOS One [journals.plos.org]
- 5. Antineutrophil cytoplasmic antibodies (ANCA) testing: detection methods and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rheumatv.com [rheumatv.com]
- 7. ANCA Testing in Clinical Practice: From Implementation to Quality Control and Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemiluminescent immunoassay technology: what does it change in autoantibody detection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemiluminescent Immunoassay Techniques and Principles [en.seamaty.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different ANCA detection methods in a predominantly MPO-ANCA-associated vasculitis cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Various ANCA Detection Methods in Predominantly MPO ANCA-Associated Vasculitis Cohort - ACR Meeting Abstracts [acrabstracts.org]
- 16. Verification, implementation and harmonization of automat... [degruyterbrill.com]
- 17. Hurricane DX™ CLIA Analyzer [clinical.goldstandarddiagnostics.com]
- 18. Comparison of enzyme-linked immunosorbent assay and rapid chemiluminescent analyser in the detection of myeloperoxidase and proteinase 3 autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biopsy Techniques in the Confirmation of ANCA-Associated Vasculitis (AAV) Diagnosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various biopsy techniques utilized in the diagnosis of Anti-Neutrophil Cytoplasmic Autoantibody (ANCA)-Associated Vasculitis (AAV), including Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA).
Introduction
ANCA-associated vasculitis is a group of autoimmune diseases characterized by inflammation and damage to small blood vessels.[1] While clinical presentation and ANCA serology are crucial for initial suspicion, a definitive diagnosis often relies on histopathological confirmation obtained through tissue biopsy.[2][3][4] Biopsy not only confirms the presence of vasculitis but also helps in differentiating between the subtypes of AAV and ruling out other conditions that can mimic its presentation.[2][5] The choice of biopsy site is guided by the pattern of organ involvement and the desire to maximize diagnostic yield while minimizing procedural risks.[4]
Biopsy Site Selection and Diagnostic Yield
The selection of a biopsy site in a patient with suspected AAV is a critical decision that depends on the clinical manifestations. Biopsies are most likely to be informative when taken from a clinically affected and accessible organ.[4]
Table 1: Comparison of Diagnostic Yields for Various Biopsy Techniques in AAV
| Biopsy Site | AAV Subtype | Diagnostic Yield/Sensitivity | Key Considerations |
| Kidney | GPA, MPA | High (up to 91.5% in GPA)[6][7] | Gold standard for assessing renal involvement and prognosis.[6][8] Indicated in patients with evidence of glomerulonephritis.[2] |
| Lung | GPA, MPA | High, especially in GPA (up to 100% in some studies)[9][10][11] | Open lung biopsy has a higher yield than transbronchial biopsy.[12] Useful for diagnosing alveolar hemorrhage and granulomatous inflammation.[9] |
| Skin | All AAV subtypes | Variable, depends on the lesion type | Biopsy of palpable purpura is often performed.[13] Direct immunofluorescence can help differentiate from other vasculitides.[13] |
| Nerve (Sural) | All AAV subtypes | Moderate (around 43-44%)[14][15] | Useful in patients with peripheral neuropathy.[14] Diagnostic yield may be increased with longer biopsy samples.[14] |
| Muscle | All AAV subtypes | Moderate (overall sensitivity of 58%)[14][16] | Can be a safe and efficient alternative when other sites are contraindicated or inaccessible.[14][17] |
Experimental Protocols
The following are detailed protocols for common biopsy procedures performed to diagnose AAV. These protocols are intended for informational purposes and should be performed by qualified medical professionals in a sterile environment.
Protocol 1: Percutaneous Renal Biopsy
Objective: To obtain a core tissue sample from the kidney for histopathological examination to diagnose and stage AAV-related glomerulonephritis.
Materials:
-
Ultrasound machine with a biopsy transducer
-
Sterile biopsy tray containing:
-
18-gauge automated spring-loaded biopsy needle
-
Scalpel with a No. 11 blade
-
Lidocaine 1% for local anesthesia
-
Syringes and needles for anesthetic administration
-
Sterile drapes, gloves, and gown
-
Gauze and antiseptic solution
-
Specimen containers with formalin and Michel's medium (for immunofluorescence)
-
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Review coagulation studies and ensure the patient has discontinued any anticoagulants or antiplatelet agents as per institutional guidelines.
-
Position the patient in the prone position with a pillow under the abdomen to flex the spine.
-
-
Localization:
-
Using real-time ultrasound, identify the lower pole of the kidney. This is the preferred site to minimize the risk of puncturing large vessels.
-
-
Anesthesia:
-
Prepare a sterile field.
-
Infiltrate the skin and subcutaneous tissue down to the renal capsule with 1% lidocaine.
-
-
Biopsy:
-
Make a small incision in the skin with the scalpel.
-
Under continuous ultrasound guidance, advance the biopsy needle through the incision to the renal capsule.
-
Instruct the patient to hold their breath at the end of inspiration to immobilize the kidney.
-
Fire the automated biopsy device to obtain a core of tissue.
-
Withdraw the needle and apply firm pressure to the biopsy site.
-
Typically, two to three cores are obtained to ensure an adequate sample for light microscopy, immunofluorescence, and electron microscopy.
-
-
Sample Handling:
-
Place one core in formalin for light microscopy.
-
Place a second core in Michel's medium for immunofluorescence.
-
If a third core is obtained, it can be placed in glutaraldehyde for electron microscopy.
-
-
Post-Procedure Care:
-
Monitor the patient's vital signs and observe for signs of bleeding for at least 24 hours.[2]
-
Perform a post-biopsy ultrasound to rule out significant hematoma.
-
Protocol 2: Lung Biopsy (Video-Assisted Thoracoscopic Surgery - VATS)
Objective: To obtain a wedge of lung tissue for histopathological examination, particularly in cases of suspected GPA with pulmonary nodules or diffuse alveolar hemorrhage.
Materials:
-
Standard thoracoscopic surgical instruments
-
Endoscopic stapler
-
Chest tube drainage system
-
Specimen retrieval bag
-
General anesthesia equipment
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Perform preoperative assessments, including pulmonary function tests.
-
The patient is placed under general anesthesia with single-lung ventilation.
-
-
Surgical Procedure:
-
Make two to three small incisions in the chest wall for the insertion of the thoracoscope and surgical instruments.
-
Visualize the lung surface and identify the target lesion or an area of abnormal lung parenchyma.
-
Using an endoscopic stapler, resect a wedge of lung tissue.
-
Place the specimen in a retrieval bag and remove it through one of the incisions.
-
-
Closure:
-
Insert a chest tube to drain air and fluid and to help the lung re-expand.
-
Close the incisions in layers.
-
-
Sample Handling:
-
The tissue is sent to pathology for frozen section analysis (if required) and permanent sections. A portion may be sent for microbiological culture.
-
-
Post-Procedure Care:
-
Monitor the patient in a post-anesthesia care unit.
-
The chest tube is typically removed after 1-2 days when there is no air leak and drainage is minimal.
-
Hospitalization for at least 48 hours is common.[2]
-
Protocol 3: Skin Biopsy
Objective: To obtain a full-thickness skin sample from a lesion suspected to be a manifestation of cutaneous vasculitis.
Materials:
-
Punch biopsy tool (3-4 mm) or scalpel
-
Local anesthetic (e.g., 1% lidocaine with epinephrine)
-
Sutures or sterile adhesive strips
-
Sterile drapes, gloves, and gauze
-
Specimen containers with formalin and Michel's medium
Procedure:
-
Patient Preparation and Site Selection:
-
Anesthesia:
-
Prepare a sterile field.
-
Inject local anesthetic around the biopsy site.
-
-
Biopsy:
-
Punch Biopsy: Apply firm, downward pressure with the punch tool while rotating it to cut through the epidermis, dermis, and into the subcutaneous fat.
-
Excisional Biopsy: Use a scalpel to excise an ellipse of skin, ensuring it is deep enough to include the subcutis.[18]
-
Gently lift the tissue sample with forceps and excise it at the base.
-
-
Closure:
-
Close the wound with one or two sutures or sterile adhesive strips.
-
-
Sample Handling:
-
For routine histology, place the specimen in formalin.
-
If direct immunofluorescence is required, a separate sample should be taken from perilesional skin and placed in Michel's medium.[13]
-
-
Post-Procedure Care:
-
Provide wound care instructions to the patient.
-
Sutures are typically removed in 7-14 days.
-
Protocol 4: Sural Nerve Biopsy
Objective: To obtain a segment of the sural nerve for histopathological examination in patients with suspected vasculitic neuropathy.
Materials:
-
Standard minor surgical instrument set
-
Local anesthetic
-
Sutures
-
Sterile drapes, gloves, and gown
-
Specimen containers with appropriate fixatives
Procedure:
-
Patient Preparation and Localization:
-
Obtain informed consent.
-
The patient is placed in a lateral or prone position.
-
The sural nerve is located posterior to the lateral malleolus.
-
-
Anesthesia:
-
Administer local anesthesia along the planned incision line.
-
-
Biopsy:
-
Make a small incision and carefully dissect down to identify the sural nerve.
-
Isolate a segment of the nerve (typically 2-3 cm in length).[19]
-
Ligate or cauterize the proximal and distal ends of the nerve segment to be removed.
-
Excise the nerve segment.
-
A concomitant muscle biopsy (e.g., from the gastrocnemius muscle) may be performed through the same incision.[2]
-
-
Closure:
-
Close the incision in layers.
-
-
Sample Handling:
-
The nerve specimen is carefully handled to avoid crush artifact and is sent to pathology for processing, which may include teased fiber analysis, paraffin embedding, and resin embedding for electron microscopy.
-
-
Post-Procedure Care:
-
The patient will have a permanent area of sensory loss on the lateral aspect of the foot.[2]
-
Provide wound care instructions.
-
Protocol 5: Muscle Biopsy
Objective: To obtain a sample of muscle tissue to look for evidence of vasculitis, particularly when other sites are not accessible or have yielded negative results.
Materials:
-
Standard minor surgical instrument set
-
Local or general anesthesia
-
Sutures
-
Sterile drapes, gloves, and gown
-
Specimen containers with appropriate fixatives
Procedure:
-
Patient Preparation and Site Selection:
-
Anesthesia:
-
Administer local or general anesthesia as appropriate.
-
-
Biopsy:
-
Make an incision through the skin and fascia overlying the selected muscle.
-
Carefully dissect a small piece of muscle tissue, ensuring minimal trauma to the sample.
-
-
Closure:
-
Close the fascia and skin in layers.
-
-
Sample Handling:
-
The muscle specimen is sent to pathology for processing, which typically includes frozen sections for histochemistry and paraffin embedding for routine histology.
-
-
Post-Procedure Care:
-
Provide wound care instructions.
-
The patient may experience some localized pain and weakness, which usually resolves.
-
Visualizations
Caption: Diagnostic workflow for ANCA-associated vasculitis.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. Diagnosing Vasculitis : Johns Hopkins Vasculitis Center [hopkinsvasculitis.org]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. neuromuskulaeres-referenzzentrum.dgnn.rwth-aachen.de [neuromuskulaeres-referenzzentrum.dgnn.rwth-aachen.de]
- 5. The use of nerve and muscle biopsy in the diagnosis of vasculitis: a 5 year retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kidney biopsy in patients with antineutrophil cytoplasmic antibody-associated vasculitis with mild renal abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Diagnostic and Therapeutic Approach in ANCA-Associated Glomerulonephritis: A Review on Management Strategies [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Lung biopsy in the diagnosis of pediatric ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Lung Biopsy in Pediatric ANCA-associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. The Role of Sural Nerve Biopsy in the Diagnosis of Systemic Vasculitis – a Retrospective Study from Two Specialized Centres - ACR Meeting Abstracts [acrabstracts.org]
- 15. The role of sural nerve biopsy in diagnosis of vasculitis | The Journal of Rheumatology [jrheum.org]
- 16. ancavasculitisnews.com [ancavasculitisnews.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cutaneous vasculitis; An algorithmic approach to diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approach to Sural Nerve Biopsy - Congress of Neurological Surgeons (CNS) [cns.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting False Positive Results in c-ANCA IIF Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA) indirect immunofluorescence (IIF) assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical false positive rate for c-ANCA IIF assays?
A1: The false positive rate for c-ANCA testing in clinical practice can be significant. Some studies have reported rates around 60.1%, meaning a positive result may not always indicate the presence of ANCA-associated vasculitis (AAV), such as Granulomatosis with Polyangiitis (GPA).[1] False positives can be attributed to various factors, including interference from other antibodies and the presence of other inflammatory or infectious conditions.[1][2][3]
Q2: What are the most common causes of false positive c-ANCA results?
A2: The most frequently cited cause of false positive ANCA results, particularly for the perinuclear pattern (p-ANCA) but also possible for c-ANCA, is interference from antinuclear antibodies (ANA).[4][5][6] Other contributing factors include certain infections (e.g., tuberculosis, HIV, infective endocarditis), autoimmune diseases (e.g., systemic lupus erythematosus, rheumatoid arthritis), inflammatory bowel disease, and some malignancies.[1][2]
Q3: How can I differentiate a true c-ANCA pattern from ANA interference?
A3: Differentiating a true c-ANCA pattern from ANA interference is a critical step in accurate diagnosis. A key strategy involves the use of formalin-fixed neutrophils in addition to the standard ethanol-fixed neutrophils. While ANA patterns can mimic ANCA patterns on ethanol-fixed slides, they are typically negative on formalin-fixed slides.[7][8][9][10] Concomitant testing for ANA on HEp-2 cells is also recommended to identify potential interference.[10][11] A positive result on ethanol-fixed neutrophils that is also positive on formalin-fixed neutrophils is more indicative of a true c-ANCA.[8][12]
Q4: What is the role of antigen-specific immunoassays in confirming c-ANCA IIF results?
A4: Antigen-specific immunoassays, such as enzyme-linked immunosorbent assay (ELISA) for antibodies against proteinase 3 (PR3), are essential for confirming the specificity of a c-ANCA pattern observed by IIF.[2][3] A positive c-ANCA pattern on IIF should be followed up with a PR3-ANCA ELISA. A positive result in both assays significantly increases the specificity and positive predictive value for the diagnosis of GPA.[1][13]
Q5: What is an "atypical" c-ANCA pattern and what might it indicate?
A5: An atypical c-ANCA pattern deviates from the classical granular cytoplasmic staining with central accentuation. It may appear as a more diffuse or homogeneous cytoplasmic fluorescence.[14] Atypical patterns are less specific for AAV and can be associated with a variety of other conditions, including inflammatory bowel disease, other autoimmune diseases, and infections.[14][15][16] These patterns often do not correspond to PR3-ANCA positivity upon confirmatory testing.[14]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues leading to potential false positive c-ANCA IIF results.
| Observed Issue | Potential Cause | Recommended Action |
| Positive c-ANCA pattern on ethanol-fixed neutrophils, but the patient has a known history of other autoimmune diseases (e.g., SLE). | Interference from Antinuclear Antibodies (ANA). | 1. Perform ANCA IIF on formalin-fixed neutrophil substrate. A negative result on formalin-fixed slides suggests ANA interference.[7][8][9] 2. Concurrently test the serum for ANA on HEp-2 substrate to confirm the presence and pattern of ANA.[10][11] 3. Perform a PR3-ANCA specific ELISA. A negative result further supports the likelihood of a false positive IIF finding.[2] |
| A "flat" or non-classical cytoplasmic staining pattern is observed on ethanol-fixed neutrophils. | This may represent an "atypical" c-ANCA pattern, which is less specific for AAV. | 1. Carefully compare the staining pattern to a positive control with a classical c-ANCA pattern. 2. Perform a PR3-ANCA ELISA. Atypical patterns are often negative for PR3-ANCA.[14] 3. Consider other potential underlying conditions such as inflammatory bowel disease or other autoimmune disorders.[15] |
| Positive c-ANCA by IIF, but the confirmatory PR3-ANCA ELISA is negative. | 1. The IIF result may be a false positive due to ANA or other interfering substances. 2. The antibodies may be directed against other cytoplasmic antigens not detected by the PR3-ELISA. 3. Variability in assay sensitivity and specificity between different kits and laboratories.[3] | 1. Re-evaluate the IIF pattern for any atypical features. 2. Perform ANCA IIF on formalin-fixed neutrophils to rule out ANA interference. 3. Consider the clinical context. If there is a high suspicion of vasculitis, further investigation may be warranted.[2] |
| High background fluorescence obscuring the specific staining pattern. | 1. Inadequate washing steps. 2. Non-specific binding of secondary antibodies. 3. Issues with the patient serum (e.g., high levels of circulating immune complexes). | 1. Ensure all washing steps in the protocol are performed thoroughly. 2. Include a blocking step with normal serum from the same species as the secondary antibody. 3. Titrate the serum to a higher dilution to reduce non-specific background. |
Data Presentation
Diagnostic Performance of c-ANCA Testing Methods for ANCA-Associated Vasculitis (AAV)
| Testing Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference |
| c-ANCA by IIF | 75.2 | 98.4 | 11.89 | 99.8 | [13][17] |
| PR3-ANCA by ELISA | 70.9 - 86.6 | 95.0 - 98.3 | 29.84 | - | [17][18] |
| Combined IIF and ELISA | - | - | 41.75 | - | [13] |
Note: Sensitivity, Specificity, PPV, and NPV can vary depending on the specific assay manufacturer, the population being tested, and the prevalence of the disease.
Experimental Protocols
Detailed Methodology for c-ANCA Indirect Immunofluorescence (IIF) Assay
This protocol provides a general framework. Specific incubation times, dilutions, and reagents may vary based on the commercial kit used.
-
Substrate Preparation: Use commercially available slides with ethanol-fixed and, for differentiation, formalin-fixed human neutrophils. Allow slides to equilibrate to room temperature before use.
-
Serum Dilution: Prepare serial dilutions of patient serum, positive control, and negative control sera using the provided diluent (a common starting dilution is 1:20).[19]
-
Incubation with Serum: Apply the diluted sera to the appropriate wells on the neutrophil slides. Incubate in a humidified chamber for 30 minutes at room temperature.
-
Washing: Gently rinse the slides with phosphate-buffered saline (PBS). Wash the slides by immersing them in a PBS bath for 5-10 minutes. Repeat the wash step twice with fresh PBS.
-
Incubation with Conjugate: Apply a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody to each well. Incubate in a humidified, dark chamber for 30 minutes at room temperature.
-
Final Washing: Repeat the washing steps as described in step 4.
-
Mounting: Add a drop of mounting medium to each well and cover with a coverslip.
-
Microscopy: Examine the slides using a fluorescence microscope with the appropriate filter set for FITC. Observe for the characteristic granular cytoplasmic staining pattern with central accentuation for c-ANCA.
Detailed Methodology for PR3-ANCA Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guide. Always refer to the specific manufacturer's instructions provided with the ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit insert. Allow all components to reach room temperature before use.[20][21]
-
Sample Dilution: Dilute patient sera, positive, and negative controls to the dilution specified in the kit manual (e.g., 1:101).[21]
-
Coating and Incubation: Pipette the diluted samples, standards, and controls into the appropriate wells of the PR3-coated microplate. Incubate for the recommended time and temperature (e.g., 30-60 minutes at room temperature).[21][22]
-
Washing: Aspirate the contents of the wells and wash each well with the prepared wash buffer. Typically, this involves 3-4 wash cycles.[20][23]
-
Conjugate Incubation: Add the enzyme-conjugated anti-human IgG (e.g., horseradish peroxidase-conjugated) to each well. Incubate for the specified time and temperature (e.g., 30 minutes at room temperature).[21][22]
-
Substrate Incubation: After another wash step, add the substrate solution (e.g., TMB) to each well. Incubate in the dark for a specified period (e.g., 10-15 minutes) to allow for color development.[21][23]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[21]
-
Reading the Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of PR3-ANCA in the patient samples by comparing their absorbance values to the standard curve generated from the standards.
Visualizations
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. wardelab.com [wardelab.com]
- 3. The Missing Antibody: The Pitfalls of ANCA Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of Antinuclear Antibody (ANA) in Indirect Immunofluorescence Assay (IIFA)-Based Perinuclear Antineutrophil Cytoplasmic Antibody (pANCA) Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frequency of Positive ANCA Test in a Population With Clinical Symptoms Suggestive of Autoimmune Disease and the Interference of ANA in its Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Combined Application of Ethanol-Fixed and Formaldehyde-Fixed Neutrophil Substrates for Identifying Atypical Perinuclear Antineutrophil Cytoplasmic Antibodies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of the combined application of ethanol-fixed and formaldehyde-fixed neutrophil substrates for identifying atypical perinuclear antineutrophil cytoplasmic antibodies in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-Evaluating the Current ANCA Screening Method: Multiplex Indirect Immunofluorescence Assay in ANCA Testing [gavinpublishers.com]
- 11. actamedica.org [actamedica.org]
- 12. immunoconcepts.com [immunoconcepts.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nephron Power: TOPIC DISCUSSION: Atypical ANCA and it's significance? [nephronpower.com]
- 16. Automated interpretation of ANCA patterns - a new approach in the serology of ANCA-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The value of anti-neutrophil cytoplasmic antibodies (ANCA) testing for the diagnosis of ANCA-associated vasculitis, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aesku.com [aesku.com]
- 20. abcam.com [abcam.com]
- 21. cmcpal.com [cmcpal.com]
- 22. intimakmur.co.id [intimakmur.co.id]
- 23. omegadx.com [omegadx.com]
Technical Support Center: Optimizing Antigen Coating for Anti-PR3 ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the antigen coating process for anti-Proteinase 3 (PR3) ELISA plates.
Troubleshooting Guide
This guide addresses common issues encountered during the coating of anti-PR3 ELISA plates.
High Background Signal
Question: What are the common causes of high background signal after antigen coating and how can I resolve it?
Answer: High background can obscure specific signals, leading to inaccurate results. The primary causes and their solutions are outlined below:
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Inadequate Blocking: Unoccupied sites on the microplate surface can non-specifically bind detection antibodies.
-
Solution: Ensure the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or try a different blocking agent (e.g., from a protein-based blocker to a non-protein blocker). Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1][2]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with immunoglobulins or other interfering substances.
-
Solution: Use fresh, high-purity reagents and sterile, filtered buffers.
-
-
Insufficient Washing: Residual unbound antigen or blocking agent can lead to non-specific binding of subsequent reagents.
-
Solution: Increase the number of wash steps (at least 3-5 times) and ensure complete aspiration of wash buffer between each step. Adding a detergent like Tween-20 to the wash buffer can also help.[3]
-
-
Excessive Antigen Concentration: Coating with too much antigen can lead to protein aggregation and non-specific binding.
Low or No Signal
Question: I am observing a very weak or no signal in my anti-PR3 ELISA. What are the potential issues with my antigen coating?
Answer: A weak or absent signal can be due to several factors related to the antigen coating step:
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Insufficient Antigen Coating: Not enough antigen may be bound to the plate to generate a detectable signal.
-
Improper Coating Buffer pH: The pH of the coating buffer can affect the conformation and binding of the antigen to the plate.
-
Solution: The optimal pH depends on the isoelectric point of the antigen. For many proteins, a carbonate-bicarbonate buffer with a pH of 9.6 is effective for promoting hydrophobic interactions with the polystyrene plate.[7][8] However, for some antigens, a neutral pH buffer like PBS (pH 7.4) may be more suitable.[8][9] It is recommended to test both.
-
-
Antigen Degradation: The PR3 antigen may have lost its conformational epitopes recognized by the antibodies.
-
Solution: Use freshly prepared or properly stored (aliquoted and frozen) antigen. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Incubation Temperature: The temperature during coating can influence the efficiency of antigen adsorption.
-
Solution: While overnight incubation at 4°C is common, 1-3 hours at 37°C can also be effective.[6] The optimal condition should be determined empirically for your specific antigen and plate type.
-
Poor Reproducibility (High Coefficient of Variation - CV%)
Question: My results show high variability between wells. How can I improve the consistency of my antigen coating?
Answer: Inconsistent results are often due to variations in the coating process across the plate.
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Uneven Antigen Coating: Inconsistent pipetting or evaporation can lead to different amounts of antigen being coated in each well.
-
Solution: Ensure accurate and consistent pipetting into all wells. Use a plate sealer during incubation to prevent evaporation, especially at higher temperatures.[10]
-
-
Inadequate Plate Washing: Inconsistent washing can leave varying amounts of residual reagents in the wells.
-
Solution: Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are filled and aspirated uniformly.
-
-
Edge Effects: Wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability.
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Solution: Avoid using the outermost wells of the plate for critical samples or standards. Fill these wells with buffer or a blank sample to create a more uniform environment across the plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal antigen concentration for coating an anti-PR3 ELISA plate?
A1: The optimal concentration should be determined empirically through a titration experiment. A typical starting range for purified PR3 antigen is 1-10 µg/mL.[4][5] The goal is to find the concentration that provides the best signal-to-noise ratio.
Q2: Which coating buffer should I use: Carbonate-Bicarbonate or PBS?
A2: The choice of coating buffer depends on the specific antigen. A carbonate-bicarbonate buffer (pH 9.6) is commonly used as the alkaline pH can enhance hydrophobic interactions between the protein and the polystyrene plate.[7][8] However, for some proteins, a neutral pH buffer like PBS (pH 7.4) may result in better preservation of the native antigen conformation and improved binding.[8][9] It is advisable to test both to determine the optimal buffer for your assay.
Q3: What are the recommended incubation time and temperature for antigen coating?
A3: Common incubation conditions include overnight (16-18 hours) at 4°C or for a shorter duration of 1-3 hours at 37°C.[5][6] Overnight incubation at 4°C often leads to more consistent and thorough coating.[5]
Q4: What is the difference between a direct and a capture ELISA for anti-PR3 detection?
A4: In a direct ELISA , the PR3 antigen is directly immobilized onto the microplate surface. In a capture ELISA , the plate is first coated with a monoclonal anti-PR3 antibody, which then "captures" the PR3 antigen from a solution. The capture format can offer advantages in terms of preserving the native conformation of the PR3 antigen and potentially increasing sensitivity.[11][12][13] However, direct ELISA may be a better screening tool in some cases.[14]
Q5: What type of blocking buffer is best for an anti-PR3 ELISA?
A5: The ideal blocking buffer effectively blocks all non-specific binding sites without interfering with the specific antibody-antigen interaction.[2] Commonly used blocking agents include 1-5% Bovine Serum Albumin (BSA) in PBS or TBS, non-fat dry milk, or casein.[1] The choice of blocking buffer may require optimization, and some commercial formulations are also available.[15]
Data Presentation
Table 1: Recommended Starting Conditions for PR3 Antigen Coating Optimization
| Parameter | Condition 1 | Condition 2 | Rationale |
| Antigen Concentration | 1 µg/mL | 5 µg/mL | A titration is necessary to find the optimal concentration for signal-to-noise ratio.[4][5] |
| Coating Buffer | Carbonate-Bicarbonate (pH 9.6) | PBS (pH 7.4) | The optimal pH for antigen binding can vary; testing both is recommended.[8][16] |
| Incubation Time | Overnight (16-18 hours) | 2 hours | Longer incubation at a lower temperature often provides more consistent coating.[5][6] |
| Incubation Temperature | 4°C | 37°C | Temperature affects the rate and efficiency of adsorption.[6] |
Table 2: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available.[2] | Potential for cross-reactivity with anti-BSA antibodies. |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive, effective for many systems.[1] | May contain phosphoproteins that can interfere with some assays. |
| Casein | 1% in PBS/TBS | A single purified protein, reducing variability.[15] | Can sometimes mask certain epitopes. |
| Commercial Blockers | Varies | Optimized formulations, often protein-free options available.[15] | Higher cost. |
Experimental Protocols
Protocol 1: Direct Anti-PR3 ELISA Antigen Coating
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Antigen Dilution: Dilute the purified PR3 antigen to the optimized concentration (e.g., 1-10 µg/mL) in the chosen coating buffer (e.g., 100 mM Carbonate-Bicarbonate buffer, pH 9.6).[4]
-
Coating: Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.
-
Incubation: Cover the plate with an adhesive sealer and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution from the wells. Wash the plate 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Blocking Incubation: Cover the plate and incubate for 1-2 hours at room temperature or 37°C.[17]
-
Final Wash: Repeat the washing step as described in step 4. The plate is now coated and blocked, ready for the addition of samples.
Protocol 2: Capture Anti-PR3 ELISA Antigen Coating
-
Capture Antibody Dilution: Dilute the monoclonal anti-PR3 capture antibody to its optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Coating: Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.
-
Incubation: Cover the plate and incubate overnight at 4°C.
-
Washing: Wash the plate as described in Protocol 1, step 4.
-
Blocking: Block the plate as described in Protocol 1, steps 5 and 6.
-
Antigen Capture: Dilute the PR3 antigen in a suitable buffer (e.g., the blocking buffer) and add 100 µL to each well.
-
Antigen Incubation: Cover the plate and incubate for 1-2 hours at room temperature to allow the capture antibody to bind the antigen.
-
Final Wash: Wash the plate as described in Protocol 1, step 4. The plate is now ready for the addition of samples.
Visualizations
Caption: Workflow for Direct Anti-PR3 ELISA Plate Preparation and Assay.
Caption: Troubleshooting Decision Tree for Anti-PR3 ELISA Coating Issues.
References
- 1. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioworld ELISA Reaction Buffer, 50mM Carbonate-Bicarbonate, 1 L, Quantity: | Fisher Scientific [fishersci.com]
- 8. What is the difference between bicarbonate and PBS as a coating buffer in ELISA assay? | AAT Bioquest [aatbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ibl-international.com [ibl-international.com]
- 12. novodx.net [novodx.net]
- 13. immunoshop.com [immunoshop.com]
- 14. Antineutrophil cytoplasmic antibody measurement: advantages and disadvantages of a capture PR3 ELISA and a direct PR3 ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. mabtech.com [mabtech.com]
Differentiating c-ANCA from atypical ANCA staining patterns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-Neutrophil Cytoplasmic Antibody (ANCA) testing. Our focus is to help you accurately differentiate classical c-ANCA from atypical ANCA staining patterns in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key visual differences between a classical c-ANCA and an atypical ANCA staining pattern in indirect immunofluorescence (IIF)?
A1: The primary distinction lies in the specific pattern of cytoplasmic fluorescence on ethanol-fixed neutrophils. A classical c-ANCA pattern is characterized by a diffuse, granular staining throughout the cytoplasm with a distinct central or interlobular accentuation.[1][2] In contrast, atypical ANCA encompasses a variety of other cytoplasmic staining patterns that lack this central accentuation.[1][2] This can include a more uniform or "flat" cytoplasmic fluorescence.[2]
Q2: What are the primary antigenic targets associated with c-ANCA and atypical ANCA?
A2: The classical c-ANCA pattern is strongly associated with autoantibodies targeting Proteinase 3 (PR3).[3] Atypical ANCA patterns can be associated with a broader range of antigens, including but not limited to bactericidal/permeability-increasing protein (BPI), elastase, cathepsin G, and lactoferrin.[1][4] In some instances of atypical patterns, the precise antigenic target may not be readily identifiable with standard clinical assays.
Q3: What is the clinical significance of differentiating between c-ANCA and atypical ANCA?
Q4: Can other antibodies interfere with ANCA pattern interpretation?
A4: Yes, Antinuclear Antibodies (ANA) are a common source of interference, particularly in distinguishing p-ANCA from atypical patterns. Some ANA patterns can produce a perinuclear staining on ethanol-fixed neutrophils that may mimic a p-ANCA pattern. This underscores the importance of parallel testing for ANA and the use of formalin-fixed neutrophils to resolve ambiguous patterns.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty distinguishing central accentuation in a cytoplasmic pattern. | Insufficient microscope resolution or improper focus. | Ensure the microscope is properly calibrated and use a high-power objective (e.g., 40x or 60x) to carefully examine the distribution of fluorescence between the nuclear lobes. |
| Observed cytoplasmic staining, but ELISA for PR3 is negative. | The pattern may be an atypical c-ANCA with a different antigenic target. | Consider the staining "atypical" and, if clinically relevant, investigate antibodies to other antigens like BPI or elastase. Also, review for potential technical errors in the ELISA. |
| Perinuclear staining is observed, but it is difficult to classify. | Possible interference from ANA. | Perform an ANA test on HEp-2 cells. Additionally, re-stain the sample on formalin-fixed neutrophils. A true p-ANCA (MPO-ANCA) will typically convert to a c-ANCA pattern on formalin fixation, whereas ANA-related patterns often disappear or remain nuclear/perinuclear. |
| High background fluorescence obscuring the specific staining pattern. | Inadequate blocking, insufficient washing, or overly concentrated secondary antibody. | Optimize the blocking step with an appropriate serum. Increase the number and duration of wash steps. Titrate the secondary antibody to its optimal concentration. |
| Weak or no fluorescence signal. | Problem with primary or secondary antibody, or photobleaching. | Verify the correct antibody concentrations and incubation times. Ensure the secondary antibody is specific to the primary antibody's host species. Minimize exposure of the slide to the light source. |
Data Summary
Table 1: Characteristics of c-ANCA vs. Atypical ANCA
| Feature | c-ANCA (classical) | Atypical ANCA |
| IIF Pattern (Ethanol-fixed) | Granular cytoplasmic staining with central/interlobular accentuation[1][2] | Various cytoplasmic patterns lacking central accentuation (e.g., "flat" or diffuse)[2] |
| Primary Antigen Target | Proteinase 3 (PR3)[3] | BPI, Elastase, Cathepsin G, Lactoferrin, others[1][4] |
| Primary Clinical Association | ANCA-Associated Vasculitis (e.g., GPA)[3] | Inflammatory Bowel Disease, Rheumatoid Arthritis, Infections[1][4] |
Table 2: Comparison of ANCA Detection Methods
| Method | Principle | Primary Use | Sensitivity for AAV | Specificity for AAV |
| Indirect Immunofluorescence (IIF) | Visualization of antibody binding to neutrophil antigens | Screening and pattern identification | High | Moderate |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection of antibodies to specific antigens (e.g., PR3, MPO) | Confirmation and quantification | Moderate to High | High |
Experimental Protocols
Indirect Immunofluorescence (IIF) for ANCA Detection
This protocol provides a general framework. Optimal conditions may vary based on specific reagents and equipment.
1. Preparation of Neutrophil Substrates:
-
Ethanol-Fixed Neutrophils:
-
Isolate neutrophils from fresh whole blood of a healthy donor using a density gradient centrifugation method.
-
Wash the isolated neutrophils in phosphate-buffered saline (PBS).
-
Resuspend the neutrophils to a concentration of 1-2 x 10^6 cells/mL in PBS.
-
Cytocentrifuge the cell suspension onto glass microscope slides.
-
Fix the slides in 95-100% ethanol for 10 minutes at 4°C.
-
Air-dry the slides and store them at -20°C or below until use.
-
-
Formalin-Fixed Neutrophils:
-
Follow steps 1-4 for ethanol-fixed neutrophils.
-
Fix the slides in 10% neutral buffered formalin for 5 minutes at room temperature.
-
Wash the slides gently in PBS.
-
Air-dry and store at -20°C or below.
-
2. Staining Procedure:
-
Bring the fixed neutrophil slides to room temperature.
-
Prepare serial dilutions of patient serum in PBS (a common starting dilution is 1:20).
-
Apply the diluted serum to the wells of the slides and incubate in a humidified chamber for 30 minutes at room temperature.
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Gently wash the slides with PBS three times for 5 minutes each.
-
Apply a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG secondary antibody at its optimal dilution.
-
Incubate in a humidified, dark chamber for 30 minutes at room temperature.
-
Wash the slides with PBS three times for 5 minutes each in the dark.
-
Mount the slides with a mounting medium containing an anti-fading agent and a coverslip.
3. Microscopic Examination:
-
Examine the slides using a fluorescence microscope equipped with the appropriate filters for FITC.
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Observe the staining pattern at high magnification (e.g., 400x).
-
Compare the observed patterns to positive and negative controls.
Visual Logic and Workflows
Workflow for Differentiating Cytoplasmic ANCA Patterns
Caption: A decision-making workflow for the differentiation of cytoplasmic ANCA staining patterns.
Investigative Pathway for Ambiguous Perinuclear/Atypical Patterns
Caption: An investigative workflow for resolving ambiguous ANCA staining patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of the Combined Application of Ethanol-Fixed and Formaldehyde-Fixed Neutrophil Substrates for Identifying Atypical Perinuclear Antineutrophil Cytoplasmic Antibodies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Neutrophil Cytoplasmic Antibodies (ANCA) - CAMC LabWorks and CAMC Clinical Laboratories [camc.testcatalog.org]
Improving the sensitivity and specificity of c-ANCA diagnostic tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-ANCA (cytoplasmic Anti-Neutrophil Cytoplasmic Antibody) diagnostic tests. Our goal is to help you improve the sensitivity and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the current recommended methodology for c-ANCA testing?
A1: The 2017 international consensus on ANCA testing recommends using high-quality antigen-specific immunoassays, such as ELISA for PR3-ANCA, as the primary screening method for patients suspected of having ANCA-associated vasculitis (AAV).[1][2] While indirect immunofluorescence (IIF) has traditionally been used for screening, immunoassays are now considered superior in performance.[1] However, IIF can be a valuable supplementary tool, especially in cases with high clinical suspicion but negative immunoassay results.
Q2: What are the primary causes of false-positive c-ANCA results?
A2: False-positive c-ANCA results can arise from several factors, including:
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Infectious diseases: Conditions such as tuberculosis and HIV infection have been associated with false-positive ANCA results.[3][4]
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Other autoimmune diseases: Patients with conditions like inflammatory bowel disease or rheumatoid arthritis may also show ANCA reactivity.[4]
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Antinuclear Antibody (ANA) interference: In IIF, ANAs can cause a perinuclear pattern that may be misinterpreted. Using formalin-fixed neutrophils in addition to ethanol-fixed neutrophils can help differentiate true p-ANCA from ANA interference.[5][6]
-
Low-titer antibodies: Low levels of ANCA may not be clinically significant and can lead to a higher rate of false positives.[7]
Q3: What can lead to false-negative PR3-ANCA ELISA results?
A3: False-negative results in a PR3-ANCA ELISA can be due to:
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Competition for antigens: In capture ELISA formats, there is a potential for false negatives due to competition for the target antigen.[8]
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Poorly exposed epitopes: The clinically relevant epitopes of PR3 may not be adequately exposed in the microtiter wells of some ELISA kits, leading to lower reported concentrations.[1]
-
Assay sensitivity: The analytical sensitivity of the specific ELISA kit being used can impact the detection of low levels of PR3-ANCA.[8]
Q4: How do I interpret discordant results between IIF and PR3-ANCA ELISA?
A4: Discordant results, such as a positive c-ANCA by IIF but a negative PR3-ANCA by ELISA, require careful interpretation. It is important to consider that only the pairing of a c-ANCA pattern with PR3-ANCA specificity has a high positive predictive value for small vessel vasculitis.[8] Mismatched results may warrant further investigation and correlation with clinical findings.[8]
Troubleshooting Guides
Indirect Immunofluorescence (IIF) for c-ANCA
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inactive primary or secondary antibodies. | Use a new batch of antibodies and ensure proper storage conditions. |
| Insufficient antibody concentration. | Optimize the antibody dilution through titration. | |
| Inadequate incubation time. | Increase the incubation time, potentially overnight at 4°C. | |
| High Background Staining | Non-specific antibody binding. | Increase the number and duration of wash steps. Consider using a different blocking agent. |
| High antibody concentration. | Reduce the concentration of the primary or secondary antibody. | |
| Atypical Staining Pattern | Presence of other autoantibodies (e.g., ANA). | Use both ethanol- and formalin-fixed neutrophil substrates to differentiate patterns.[9] |
| Improper fixation. | Ensure the correct fixation method is used as per the protocol. The p-ANCA pattern is an artifact of ethanol fixation.[10] |
PR3-ANCA ELISA
| Problem | Possible Cause | Recommended Solution |
| Weak or No Color Development | Reagents expired or stored improperly. | Check expiration dates and storage conditions of all kit components. |
| Incorrect reagent preparation or addition. | Carefully review the protocol and ensure all steps are followed correctly. | |
| Insufficient incubation times. | Adhere strictly to the incubation times specified in the protocol. | |
| High Background | Insufficient washing. | Ensure adequate washing of wells between steps. Automated plate washers should be properly maintained. |
| High concentration of detection antibody. | Use the recommended dilution for the detection antibody. | |
| Poor Precision (High CV) | Pipetting errors. | Calibrate pipettes regularly and use fresh tips for each sample and reagent. |
| Inconsistent incubation conditions. | Ensure the plate is incubated at a stable temperature and covered to prevent evaporation. |
Quantitative Data Presentation
Table 1: Comparison of Diagnostic Performance of c-ANCA/PR3-ANCA Assays
| Assay Type | Method | Sensitivity | Specificity | Reference |
| c-ANCA | IIF | 44% - 84% | Varies | [11] |
| PR3-ANCA | Direct ELISA | 45% - 62.5% | High | [12] |
| PR3-ANCA | Capture ELISA | Up to 85% | 90% | [13] |
| PR3-ANCA | High Sensitivity ELISA | Up to 62.5% | High | [12] |
Note: Sensitivity and specificity can vary significantly between different commercial kits and laboratory protocols.
Experimental Protocols
Detailed Methodology for c-ANCA Indirect Immunofluorescence (IIF)
-
Slide Preparation: Use commercially available or in-house prepared slides with ethanol-fixed and formalin-fixed human neutrophils.
-
Sample Dilution: Dilute patient serum, positive controls, and negative controls (e.g., 1:20) in phosphate-buffered saline (PBS).
-
Incubation: Apply the diluted samples to the wells of the slides and incubate in a humid chamber for 30-60 minutes at room temperature.
-
Washing: Gently wash the slides with PBS to remove unbound antibodies. Repeat the wash step twice.
-
Secondary Antibody Incubation: Apply a fluorescein-conjugated anti-human IgG secondary antibody to the wells and incubate in a dark, humid chamber for 30 minutes at room temperature.
-
Final Wash: Repeat the washing steps as described in step 4.
-
Mounting: Add a drop of mounting medium to each well and cover with a coverslip.
-
Microscopy: Examine the slides using a fluorescence microscope. A c-ANCA pattern will show diffuse granular staining of the neutrophil cytoplasm, often with central accentuation.[14]
Detailed Methodology for PR3-ANCA ELISA
-
Plate Preparation: Use a microtiter plate pre-coated with purified human proteinase 3 (PR3).
-
Sample and Standard Preparation: Prepare serial dilutions of the standard to generate a standard curve. Dilute patient samples, positive controls, and negative controls according to the kit instructions (e.g., 1:101).
-
Incubation: Add the prepared standards, controls, and samples to the appropriate wells and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.
-
Conjugate Addition: Add the enzyme-conjugated anti-human IgG to each well (except the blank) and incubate for 30 minutes at room temperature.
-
Final Wash: Repeat the washing step as described in step 4.
-
Substrate Incubation: Add the chromogenic substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PR3-ANCA in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Pathogenesis of ANCA-Associated Vasculitis.
Caption: c-ANCA Indirect Immunofluorescence (IIF) Workflow.
Caption: PR3-ANCA ELISA Experimental Workflow.
References
- 1. The Missing Antibody: The Pitfalls of ANCA Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euroimmun.co.jp [euroimmun.co.jp]
- 3. wardelab.com [wardelab.com]
- 4. ancavasculitisnews.com [ancavasculitisnews.com]
- 5. Interference of Antinuclear Antibody (ANA) in Indirect Immunofluorescence Assay (IIFA)-Based Perinuclear Antineutrophil Cytoplasmic Antibody (pANCA) Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Evaluating the Current ANCA Screening Method: Multiplex Indirect Immunofluorescence Assay in ANCA Testing [gavinpublishers.com]
- 7. droracle.ai [droracle.ai]
- 8. ACR Winter Rheumatology Symposium: Tips for ANCA Testing - The Rheumatologist [the-rheumatologist.org]
- 9. academic.oup.com [academic.oup.com]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Comparison of eight commercial kits for quantitation of antineutrophil cytoplasmic antibodies (ANCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of different commercial ELISA systems for the detection of anti-neutrophil cytoplasm antibodies in ANCA-associated vasculitides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. immunoconcepts.com [immunoconcepts.com]
Technical Support Center: c-ANCA Titer Correlation with Clinical Relapse
This technical support guide is designed for researchers, scientists, and drug development professionals investigating ANCA-associated vasculitis (AAV). It provides answers to frequently asked questions and troubleshooting guidance for experiments related to the correlation of cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) titers with clinical relapse.
Frequently Asked Questions (FAQs)
Q1: Why don't c-ANCA/PR3-ANCA titers always correlate with clinical relapse in AAV?
A1: The correlation between c-ANCA (specifically anti-proteinase 3, PR3-ANCA) titers and clinical relapse in ANCA-Associated Vasculitis (AAV) is complex and not always direct. Several factors contribute to this discrepancy:
-
Patient-Specific Variability: The relationship between ANCA titers and disease activity can differ significantly among individual patients. In some, a rise in titer is closely followed by a relapse, while in others, there is no clear association.[1]
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Disease Phenotype: The predictive value of a rising ANCA titer may depend on the specific organs involved. For instance, an increase in ANCA titers is a stronger predictor of relapse in patients with renal involvement compared to those without.[1][2][3]
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Treatment Effects: Different therapies can have varying impacts on ANCA levels, independent of the clinical response. For example, rituximab therapy is more likely to lead to PR3-ANCA negativity than cyclophosphamide, even with similar clinical outcomes.[1]
-
Assay Variability: Different methods for ANCA testing (e.g., immunofluorescence vs. ELISA) and variations between commercial assay kits can lead to inconsistent results.[1]
-
"Smoldering" Disease vs. True Remission: Some patients may have persistent low-grade disease activity without a full clinical relapse, which can be associated with fluctuating or persistently positive ANCA titers.
-
Time Lag: An increase in ANCA levels may precede a clinical relapse by several months, making the immediate correlation unclear.[4] One study noted the median time from an ANCA level increase to relapse was 0.6 months.[5]
Q2: What is the predictive value of a rising c-ANCA titer for a future relapse?
A2: While not absolute, a significant rise in c-ANCA/PR3-ANCA titers does indicate an increased risk of relapse. However, the positive predictive value (PPV) can be modest, meaning many patients with a rising titer will not relapse.
A meta-analysis showed that a rise in ANCA levels often preceded a disease relapse within 6 to 12 months.[6][7] However, it's important to note that over half of the patients who experience an ANCA rise do not have a relapse within a year.[7] Another study found that an increase in c-ANCA titer preceded a clinical exacerbation of the disease in only 24% of patients in remission or with low-grade disease.[8]
For MPO-ANCA (often associated with a p-ANCA pattern), one study found a high positive predictive value for relapse with increasing titers: 83% in patients with Eosinophilic Granulomatosis with Polyangiitis (EGPA) and 79% in those with Microscopic Polyangiitis (MPA) or Granulomatosis with Polyangiitis (GPA).[4]
Q3: Can a patient relapse if their c-ANCA titer is negative or remains low?
A3: Yes, it is possible for a patient to experience a clinical relapse even with negative or low and stable c-ANCA titers. While ANCA is often present during a relapse, this is not always the case.[6] Conversely, persistent ANCA negativity is associated with a very low risk of relapse.[4]
Q4: How should I interpret a persistent positive c-ANCA titer in a patient who is in clinical remission?
A4: Persistent ANCA positivity during clinical remission can occur and does not automatically signify ongoing disease activity or an imminent relapse.[9] However, patients who remain ANCA positive may have a higher long-term risk of relapse compared to those who become ANCA negative.[10] Therefore, these patients may require closer monitoring.
Troubleshooting Experimental Discrepancies
Issue: My experimental data shows a significant rise in c-ANCA titers in my patient cohort, but this does not correlate with the recorded clinical relapse rates.
This is a common challenge. Here is a troubleshooting workflow to consider:
-
Review ANCA Testing Methodology:
-
Assay Consistency: Were the same ANCA detection methods (e.g., IIF, specific ELISA kits) used for all serial measurements?[1] Switching between assays can introduce variability.
-
Confirm with a Second Method: If using an antigen-specific immunoassay like ELISA, consider confirming with Indirect Immunofluorescence (IIF) to check for the c-ANCA pattern, or vice versa.[9]
-
-
Analyze Patient Cohort Characteristics:
-
Stratify by Organ Involvement: Analyze the correlation separately for patients with and without renal involvement.[1][2] The correlation may be stronger in the renal-dominant subgroup.
-
Stratify by Treatment Regimen: If your cohort includes patients on different treatments (e.g., rituximab vs. cyclophosphamide), analyze them as separate groups.[1]
-
-
Evaluate Clinical Data Collection:
-
Definition of Relapse: Was a standardized and validated tool used to define and capture disease activity and relapse?[1] Inconsistent relapse definitions can obscure a potential correlation.
-
Time Window: Have you considered a time lag between the titer rise and the clinical relapse? Analyze the data with different time windows (e.g., relapse within 6 or 12 months of titer rise).[6][7]
-
-
Consider Other Contributing Factors:
Quantitative Data Summary
The following table summarizes the predictive values of rising ANCA titers for clinical relapse from various studies. Note the differences based on ANCA type and patient cohort.
| ANCA Type | Patient Group | Positive Predictive Value (PPV) for Relapse | Negative Predictive Value (NPV) for Relapse | Citation |
| MPO-ANCA | EGPA | 83% | Not Reported | [4] |
| MPO-ANCA | MPA/GPA | 79% | Not Reported | [4] |
| c-ANCA/PR3-ANCA | AAV (General) | Variable, often modest | High (persistent negativity indicates low relapse risk) | [1][4][8] |
| ANCA (General) | AAV with Renal Involvement | Higher risk of relapse (HR 11.09 with titer increase) | Not Reported | [2] |
| ANCA (General) | AAV without Renal Involvement | Lower risk of relapse (HR 2.79 with titer increase) | Not Reported | [2] |
Experimental Protocols
1. Indirect Immunofluorescence (IIF) for ANCA Detection
This method detects the presence and pattern (c-ANCA or p-ANCA) of ANCA.
-
Principle: Patient serum is incubated with ethanol-fixed human neutrophils on a glass slide. If ANCA are present, they will bind to antigens within the neutrophils. A secondary, fluorescein-labeled antibody that binds to human IgG is then added. The slide is viewed under a fluorescence microscope.
-
Methodology:
-
Prepare slides with ethanol-fixed human neutrophils.
-
Dilute patient serum (e.g., starting at 1:20) and apply to the slides.
-
Incubate in a humid chamber, then wash to remove unbound antibodies.
-
Apply a fluorescein-conjugated anti-human IgG antibody.
-
Incubate again, then wash.
-
Mount a coverslip and examine under a fluorescence microscope.
-
Interpretation:
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA
This method quantifies the level of antibodies specific to the PR3 antigen.
-
Principle: Microtiter wells are coated with purified PR3 antigen. Patient serum is added, and any PR3-specific antibodies bind to the antigen. An enzyme-conjugated secondary antibody is added, which binds to the patient's antibodies. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of PR3-ANCA in the serum.[14]
-
Methodology:
-
Coat microtiter plate wells with purified human PR3.
-
Block non-specific binding sites.
-
Add diluted patient serum and standards to the wells and incubate.
-
Wash the wells to remove unbound antibodies.
-
Add an enzyme-conjugated anti-human IgG secondary antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of PR3-ANCA in the patient samples based on the standard curve.
-
Visualizations
Caption: Factors contributing to the discordance between c-ANCA titers and clinical relapse.
Caption: Troubleshooting workflow for discordant c-ANCA titer and clinical data.
References
- 1. Accurate Relapse Prediction in ANCA-Associated Vasculitis–the Search for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Similarities and Differences Between Patients Diagnosed with ANCA-Associated Vasculitis Who Are Positive and Negative for ANCA: University Clinic Practice and Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ancavasculitisnews.com [ancavasculitisnews.com]
- 5. ANCA Levels Predict Relapse in ANCA-Associated Vasculitis | RheumNow [rheumnow.com]
- 6. Do Relapses Follow ANCA Rises? A Systematic Review and Meta-Analysis on the Value of Serial ANCA Level Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Do Relapses Follow ANCA Rises? A Systematic Review and Meta-Analysis on the Value of Serial ANCA Level Evaluation [frontiersin.org]
- 8. Antineutrophil cytoplasmic antibodies (ANCA) – their role in pathogenesis, diagnosis, and treatment monitoring of ANCA-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineutrophil Cytoplasmic Autoantibody, Cytoplasmic (c-ANCA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. vasculitis.org.uk [vasculitis.org.uk]
- 11. Personalized Medicine in ANCA-Associated Vasculitis ANCA Specificity as the Guide? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANCA-Associated Vasculitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. euroimmun.co.jp [euroimmun.co.jp]
Minimizing batch-to-batch variability in c-ANCA immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in cytoplasmic antineutrophil cytoplasmic antibody (c-ANCA) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in c-ANCA immunoassays?
Batch-to-batch variability in c-ANCA immunoassays can stem from several factors, including:
-
Reagent Quality and Consistency: Variations in the quality of critical raw materials like antigens (Proteinase 3 for c-ANCA), antibodies, and conjugates can significantly impact assay performance.[1] Lot-to-lot differences in these reagents are a primary contributor to variability.
-
Manufacturing Processes: Deviations in the manufacturing of assay kits can lead to inconsistencies between batches.[1]
-
Storage and Handling: Improper storage and handling of reagents, such as temperature fluctuations or repeated freeze-thaw cycles of serum samples, can degrade components and affect results.[2]
-
Procedural Deviations: Inconsistent execution of the assay protocol, including variations in incubation times, temperatures, and washing steps, can introduce significant variability.[1][3]
-
Operator-Dependent Differences: Variations in pipetting techniques and other manual steps between different operators can contribute to inter-assay variability.
-
Equipment Performance: Poorly maintained or uncalibrated equipment, such as microplate readers and washers, can be a source of error.[3]
Q2: What are acceptable levels of intra- and inter-assay variability?
Acceptable variability, often measured by the coefficient of variation (CV), can differ between assay types and laboratories. However, some general guidelines have been reported. For ANCA assays, an intra-run CV of approximately 10% and an inter-run CV of about 15% are often cited.[4] Chemiluminescent immunoassays (CLIA) may exhibit lower CVs compared to enzyme-linked immunosorbent assays (ELISA).[4] It is crucial for each laboratory to establish its own acceptable ranges based on assay validation and performance data.[5]
Q3: How can I best control for variability when using commercial c-ANCA immunoassay kits?
To control for variability when using commercial kits:
-
Lot-to-Lot Validation: When receiving a new kit lot, perform a validation study to ensure it meets your laboratory's performance standards and that results are comparable to the previous lot.
-
Adherence to Manufacturer's Instructions: Strictly follow the manufacturer's protocol for reagent preparation, sample dilution, incubation times, and washing procedures.[2][3]
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Consistent Storage: Ensure all kit components are stored at the recommended temperatures and that their expiration dates are monitored.[2][3]
-
Use of Controls: Always include the manufacturer-provided positive and negative controls in every run to monitor assay performance.[2] Additionally, consider using third-party or in-house prepared controls at different concentrations to assess performance across the assay range.
-
Standard Operating Procedures (SOPs): Develop and maintain detailed SOPs for the assay to ensure consistent execution by all laboratory personnel.
Q4: What is the recommended testing algorithm for c-ANCA?
International consensus has evolved regarding the optimal testing strategy. While historically, indirect immunofluorescence (IIF) was the primary screening method followed by an antigen-specific immunoassay, recent recommendations suggest that high-quality antigen-specific immunoassays for both PR3-ANCA (the primary target of c-ANCA) and MPO-ANCA can be used as the primary screening method.[4][6][7] If the initial immunoassay is negative but clinical suspicion remains high, a second, different immunoassay or IIF may be considered to increase sensitivity.[4][7]
Troubleshooting Guides
Issue 1: High Inter-Assay (Batch-to-Batch) Coefficient of Variation (CV)
| Potential Cause | Recommended Action |
| Reagent Lot Variation | Perform parallel testing of new and old reagent lots before implementing the new lot. If significant differences are observed, contact the manufacturer. Consider purchasing larger batches of a single lot to minimize lot changes.[4] |
| Inconsistent Reagent Preparation | Ensure all reagents are brought to room temperature before use.[2] Mix all reagents thoroughly but gently to avoid foaming. Prepare working solutions fresh for each run according to the protocol. |
| Variable Incubation Conditions | Use a calibrated incubator and thermometer to ensure consistent temperature. Precisely time all incubation steps using a calibrated timer. |
| Inconsistent Washing Technique | If using an automated plate washer, ensure it is properly maintained and that the dispensing and aspiration heads are clean and functioning correctly. For manual washing, ensure a consistent and vigorous but controlled technique is used for all wells and all plates. |
| Changes in Water Quality | Use high-purity, distilled, or deionized water for reagent preparation as specified by the manufacturer. Monitor water quality regularly. |
| Operator Variability | Ensure all operators are thoroughly trained on the assay protocol and pipetting techniques. Implement standardized procedures for all manual steps. |
Issue 2: Inconsistent or Unexpected Control Values
| Potential Cause | Recommended Action |
| Improper Control Storage or Handling | Aliquot controls upon receipt to avoid repeated freeze-thaw cycles. Ensure controls are stored at the correct temperature and are not used past their expiration date. |
| Control Degradation | If controls consistently perform outside of the acceptable range, they may have degraded. Use a new vial of controls to confirm. If the issue persists, contact the manufacturer. |
| Pipetting Errors | Ensure accurate and consistent pipetting of controls. Use calibrated pipettes and proper technique. |
| Reagent Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[3] Ensure reagents are not exposed to contaminants. |
| Incorrect Assay Procedure | Review the assay protocol to ensure all steps were performed correctly, including the order of reagent addition and incubation times. |
Issue 3: High Background or Non-Specific Binding
| Potential Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washing steps. Ensure the plate washer is functioning optimally or that manual washing is performed thoroughly. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. Ensure the water used is of high purity. |
| Cross-Contamination | Be meticulous with pipetting to avoid splashing between wells. Use fresh pipette tips for every sample and reagent. |
| Poor Sample Quality | Use freshly collected serum samples whenever possible. Avoid using samples that are lipemic, hemolyzed, or have bacterial contamination.[3][6] |
| Expired or Improperly Stored Conjugate | Check the expiration date of the conjugate. Ensure it has been stored according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Representative Coefficients of Variation (CVs) for ANCA Immunoassays
| Assay Parameter | Acceptable Range | Notes |
| Intra-Assay CV | ~10%[4] | Varies by assay type (e.g., ELISA, CLIA) and analyte concentration. |
| Inter-Assay CV | ~15%[4] | Can be higher than intra-assay CV due to additional variables between runs. |
Note: These are general guidelines. Each laboratory should establish its own acceptance criteria based on specific assay performance.
Experimental Protocols
Detailed Methodology for a Generic c-ANCA (Anti-PR3) ELISA
This protocol is a generalized example. Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent and Sample Preparation: a. Allow all kit reagents, controls, and patient samples to equilibrate to room temperature (22-28°C) for at least 30 minutes before use.[2] b. Prepare the wash buffer by diluting the concentrated solution with distilled or deionized water as specified in the kit insert. c. Dilute patient sera, positive controls, and negative controls at the recommended dilution (e.g., 1:101) using the provided sample diluent.[2] Mix gently but thoroughly.
2. Assay Procedure: a. Pipette 100 µL of the diluted calibrators, controls, and patient samples into the appropriate wells of the microplate coated with purified human proteinase 3 (PR3). b. Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 30 minutes at room temperature). c. After incubation, wash the wells 3-5 times with the prepared wash buffer. Ensure complete aspiration of liquid from the wells after the final wash. d. Add 100 µL of the enzyme-conjugated anti-human IgG to each well. e. Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at room temperature). f. Repeat the washing step as described in 2c. g. Add 100 µL of the TMB substrate solution to each well. h. Incubate the plate in the dark for the specified time (e.g., 15 minutes at room temperature). i. Stop the reaction by adding 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
3. Data Analysis: a. Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the OD values of the calibrators against their known concentrations. c. Determine the concentration of c-ANCA (anti-PR3) in the patient samples and controls by interpolating their OD values from the standard curve. d. Validate the assay run by ensuring the control values fall within the manufacturer's specified ranges.
Visualizations
Caption: Troubleshooting workflow for high inter-assay CV.
Caption: Recommended c-ANCA testing algorithm.
References
- 1. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. biocore-diagnostics.de [biocore-diagnostics.de]
- 4. ANCA Testing in Clinical Practice: From Implementation to Quality Control and Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunoconcepts.com [immunoconcepts.com]
- 6. Antineutrophil Cytoplasmic Autoantibody, Cytoplasmic (c-ANCA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. National recommendations of the Working group for laboratory diagnostics of autoimmune diseases of the Croatian Society of Medical Biochemistry and Laboratory Medicine: Assessment of antineutrophil cytoplasmic antibodies (ANCA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of c-ANCA Positive Serum
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of c-ANCA (cytoplasmic Anti-Neutrophil Cytoplasmic Antibody) positive serum. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure sample integrity and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of c-ANCA positive serum?
For long-term storage, it is highly recommended to store serum aliquots at -80°C or in liquid nitrogen vapor. While -20°C is acceptable for shorter periods (up to 30 days), studies on various serum analytes show greater stability and less degradation at -80°C over extended periods.[1][2] Some laboratory guidelines suggest frozen storage for periods longer than 7-14 days.[3][4]
Q2: How many times can I freeze and thaw my c-ANCA positive serum samples?
It is a critical best practice to minimize freeze-thaw cycles. Each cycle can lead to protein degradation and aggregation, potentially affecting antibody activity. Ideally, serum should be aliquoted into single-use volumes before initial freezing. While some studies have shown that ANCA can be reliably analyzed after up to five freeze-thaw cycles, it is strongly advised to avoid repeated cycling to maintain sample integrity.[2]
Q3: Should I add a preservative to my serum samples for long-term storage?
The addition of preservatives like sodium azide is generally not recommended, especially if the samples will be used in assays with enzyme-based detection systems. Sodium azide is a known inhibitor of horseradish peroxidase (HRP), a common enzyme conjugate in ELISA tests.[5][6][7][8][9] If bacterial contamination is a concern, it is better to ensure aseptic collection and handling techniques. For applications not involving enzymatic reactions, the utility and compatibility of any preservative should be validated.
Q4: What is the recommended procedure for preparing serum for long-term storage?
After blood collection in a serum separator tube (SST) or red top tube, allow the blood to clot at room temperature for 30-60 minutes.[3] Centrifuge the sample to separate the serum from the clot. Immediately after centrifugation, carefully aspirate the serum and divide it into small, single-use aliquots in sterile, polypropylene cryovials. This practice of aliquoting is crucial to prevent the damaging effects of repeated freeze-thaw cycles. Label each aliquot clearly and transfer to -80°C for long-term storage.
Q5: How long can I expect c-ANCA to be stable under optimal storage conditions?
While specific long-term quantitative data for c-ANCA is limited, general principles of antibody stability suggest that at -80°C, c-ANCA should remain stable for several years with minimal loss of activity, provided freeze-thaw cycles are avoided. For many serum analytes, storage in liquid nitrogen vapor has shown stability for over 6 years.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no c-ANCA signal in a known positive sample after storage. | 1. Antibody Degradation: The sample may have undergone multiple freeze-thaw cycles.[2] 2. Improper Storage Temperature: Storage at -20°C for an extended period may lead to faster degradation than at -80°C.[1] 3. Protein Aggregation: Repeated temperature fluctuations can cause antibody aggregates, reducing the amount of active antibody available to bind to the antigen. | 1. Use a fresh aliquot that has not been previously thawed. 2. Review storage records to confirm the sample has been consistently stored at -80°C. 3. Before use, briefly centrifuge the thawed aliquot to pellet any aggregates and test the supernatant. |
| High background or non-specific binding in immunoassay. | 1. Poor Sample Quality: The original sample may have been hemolyzed, lipemic, or bacterially contaminated.[4][10] 2. Degraded Serum Components: Long-term storage can lead to the breakdown of other serum proteins, which may interfere with the assay. | 1. Visually inspect the thawed aliquot for signs of hemolysis (pink/red color) or lipemia (cloudiness). Consider using a sample from a different bleed if quality is poor. 2. Centrifuge the thawed sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet debris before use. |
| Inconsistent results between different aliquots of the same sample. | 1. Incomplete Mixing: The serum may not have been mixed properly after thawing. 2. Gradient in Freezing: If a large volume was frozen slowly, a concentration gradient of proteins might have formed. 3. Contamination of some aliquots. | 1. After thawing, gently vortex the aliquot before pipetting. 2. When initially processing the serum, ensure it is well-mixed before aliquoting. 3. Always use aseptic techniques when handling and aliquoting serum. |
| No signal in an HRP-based ELISA. | Enzyme Inhibition: The serum sample or one of the buffers may contain sodium azide.[5][6][7][8] | 1. Check the composition of all buffers and reagents used. 2. If the original serum sample contains sodium azide, it must be removed (e.g., by dialysis or using a desalting column) before use in an HRP-based ELISA.[9] |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability for c-ANCA Positive Serum
| Parameter | Recommendation | Rationale and Expected Stability |
| Initial Processing | Allow blood to clot for 30-60 min at room temp, then centrifuge. | Ensures complete separation of serum from cellular components. |
| Aliquoting | Aliquot into single-use volumes before first freeze. | Crucial to avoid repeated freeze-thaw cycles which degrade antibodies.[2] |
| Short-Term Storage | 2-8°C (Refrigerated) | Stable for up to 7 days.[3] Some studies show stability up to 14-21 days for ANCA. |
| Long-Term Storage | -80°C or colder (Liquid Nitrogen) | Optimal for preserving antibody integrity. Expected to be stable for many years. Storage at -20°C is acceptable for up to 30 days but is less ideal for longer periods.[1][4] |
| Freeze-Thaw Cycles | Avoid (0-1 cycle recommended) | ANCA may be stable for up to 5 cycles, but each cycle increases the risk of degradation and aggregation.[2] It is a strong recommendation to avoid more than 3 cycles.[4] |
| Use of Preservatives | Not Recommended (especially Sodium Azide) | Sodium azide inhibits HRP-based detection methods (ELISA) and is toxic to cells.[5][7][8] Aseptic technique is the preferred method to prevent contamination. |
Note: The stability of individual antibodies can vary. It is recommended to perform in-house validation for critical samples stored for very long durations.
Experimental Protocols
Protocol for Assessing c-ANCA (Anti-PR3) Stability in Long-Term Stored Serum using ELISA
This protocol describes a method to quantify the relative activity of c-ANCA (specifically anti-proteinase 3, PR3) in serum samples after long-term storage, comparing them to a baseline measurement.
Materials:
-
High-binding 96-well ELISA plates
-
Purified human proteinase 3 (PR3) antigen
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Sample Diluent (e.g., Blocking Buffer)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
c-ANCA positive serum aliquots (baseline/pre-storage and post-storage)
-
c-ANCA positive and negative control sera
-
Microplate reader (450 nm)
Methodology:
-
Antigen Coating:
-
Dilute purified human PR3 to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Thaw the baseline (T=0) and long-term stored (T=x) aliquots of the c-ANCA positive serum, along with positive and negative controls. Gently mix.
-
Prepare serial dilutions of all serum samples (e.g., starting at 1:100) in Sample Diluent.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted serum samples and controls to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-conjugated anti-human IgG secondary antibody according to the manufacturer’s instructions in Sample Diluent.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells from all other readings.
-
Plot the absorbance values against the serum dilutions for both the baseline and the stored samples.
-
Compare the titration curves. A significant downward shift in the curve for the stored sample indicates a loss of c-ANCA activity.
-
The titer can be defined as the reciprocal of the dilution that gives a signal above a pre-defined cut-off (e.g., 3 standard deviations above the mean of the negative control). Calculate the percentage change in titer between the baseline and stored samples.
-
Mandatory Visualization
References
- 1. The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. ANCA (Anti Neutrophil Cytoplasmic Antibody) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 4. Test ID: ANCA - exserabiolabs CAP CLIA [exserabiolabs.org]
- 5. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does sodium azide cause interference to antiobdy conjugation? NovoPro [novoprolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Interpretation of Equivocal c-ANCA Test Results
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter equivocal cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) test results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What does an equivocal c-ANCA test result signify in a research context?
An equivocal c-ANCA test result indicates that the level of the antibody detected is in a "gray zone," neither definitively negative nor positive.[1] This means the measured antibody level falls within a predefined range between the cut-off for negative and positive results.[2][3] For instance, some assays define an equivocal range for anti-Proteinase 3 (PR3) antibodies, the primary target of c-ANCA, as 2.0-3.0 IU/mL or 20-25 AU/mL.[2][3] Such results are inconclusive and require further investigation to determine their significance.[4]
Q2: What are the potential causes of an equivocal or inconsistent c-ANCA result?
Equivocal or inconsistent results can arise from a variety of factors, including:
-
Low Antibody Titer: The sample may contain a low level of c-ANCA/anti-PR3 antibodies that is close to the detection limit of the assay.[1]
-
Assay Variability: There can be inter-assay variability, especially with direct ELISA, where there is often a trade-off between analytical sensitivity and specificity.[4] Chemiluminescent immunoassays (CLIA) may perform better than traditional ELISAs in some cases.[1]
-
Interfering Substances: The presence of other antibodies, such as anti-nuclear antibodies (ANA), can interfere with ANCA testing by indirect immunofluorescence (IIF), potentially leading to false positive or atypical patterns.[5][6]
-
Non-Specific Binding: The antibodies in the sample may be binding to antigens other than PR3, causing a positive IIF pattern without being specific for ANCA-associated vasculitis (AAV).[7]
-
Sample Quality: Issues such as lipemia, gross hemolysis, or bacterial contamination can invalidate test results.[2]
-
Drug-Induced ANCA: Certain medications can induce the production of ANCAs, which may present with atypical patterns or reactivities.[3][8] Drugs like hydralazine, propylthiouracil, and levamisole (often found as an adulterant in cocaine) are known to be associated with drug-induced AAV.[3][8]
-
Infections or Other Diseases: False positive or equivocal results can be seen in various other conditions, including infections (like HIV or infective endocarditis), other autoimmune diseases (such as IBD, SLE, or rheumatoid arthritis), and some malignancies.[2][5][9][10]
Q3: What are the recommended next steps after obtaining an equivocal c-ANCA result?
When an equivocal result is obtained, a systematic approach is necessary to clarify the finding.
-
Confirm with an Alternative Assay: The international consensus recommends a two-step approach, typically using both indirect immunofluorescence (IIF) and an antigen-specific immunoassay like ELISA.[2][3][11] If the initial equivocal result came from an ELISA, performing an IIF test can help confirm the staining pattern (c-ANCA or p-ANCA).[3][11] Conversely, if IIF was equivocal, a high-quality antigen-specific assay for PR3 and MPO is essential.[1][12]
-
Repeat Testing: Repeating the test on a new sample can help rule out issues related to sample handling or transient factors. However, repeat testing should not be done more frequently than every four weeks unless specific circumstances like plasmapheresis apply.[5]
-
Test for Other Autoantibodies: If interference is suspected, testing for ANA may be warranted, as a positive ANA can interfere with the IIF assay for ANCA.[5][6]
-
Review Clinical and Experimental Context: ANCA results should never be interpreted in isolation.[2][13] They must be correlated with other experimental data, and in a clinical setting, with the patient's symptoms and histological findings.[2][12] A positive c-ANCA is strongly associated with granulomatosis with polyangiitis (GPA), but a definitive diagnosis often requires a tissue biopsy.[2]
Q4: How can experimental techniques be optimized to reduce the likelihood of equivocal results?
-
Adhere to Specimen Requirements: Use a red top tube for serum collection and ensure the sample is properly handled to avoid lipemia, hemolysis, or contamination.[2]
-
Use High-Quality Assays: Employ modern, high-quality immunoassays (e.g., capture ELISA, CLIA) which may offer improved specificity and sensitivity over older, direct ELISA methods.[1][4]
-
Follow a Dual-Testing Algorithm: As recommended by international consensus, use both IIF and antigen-specific immunoassays (ELISA for PR3 and MPO) to ensure the best diagnostic specificity.[2][12] Discrepancies between IIF and ELISA results, particularly a positive IIF with a negative ELISA, make a diagnosis of AAV highly unlikely.[14]
-
Be Aware of Fixation Methods: The appearance of ANCA patterns in IIF is dependent on the neutrophil fixation method. Ethanol fixation is standard, but formalin fixation can help distinguish between certain patterns. For example, MPO antibodies that show a p-ANCA pattern on ethanol-fixed neutrophils will show a c-ANCA pattern on formalin-fixed cells.[4]
Data Presentation
Table 1: Representative Reference Ranges for ANCA Immunoassays
This table summarizes typical quantitative ranges for PR3-ANCA and MPO-ANCA immunoassays. Note that these ranges can vary between different assay manufacturers and laboratories.
| Analyte | Status | Representative Range (AU/mL)[2] | Representative Range (IU/mL)[3] |
| Serine Protease 3 (PR3) Antibody (c-ANCA) | Negative | ≤ 19 | < 2.0 |
| Equivocal | 20-25 | 2.0-3.0 | |
| Positive | ≥ 26 | > 3.0 | |
| Myeloperoxidase (MPO) Antibody (p-ANCA) | Negative | ≤ 19 | < 3.5 |
| Equivocal | 20-25 | 3.5-5.0 | |
| Positive | ≥ 26 | > 5.0 |
Experimental Protocols
Methodology 1: ANCA Detection by Indirect Immunofluorescence (IIF)
This protocol outlines the general steps for detecting ANCA using the IIF method, which is used to identify the staining pattern (e.g., c-ANCA, p-ANCA).[3][11]
-
Substrate Preparation: Human neutrophils are isolated and fixed onto a glass microscope slide, typically using ethanol.[3] Ethanol fixation permeabilizes the granule membranes, allowing antibodies to access intracellular antigens like PR3 and MPO.[6]
-
Sample Incubation: The researcher's serum sample (diluted) is overlaid onto the neutrophil-coated slide. If ANCA are present in the serum, they will bind to their target antigens within the neutrophils.[3][11]
-
Washing: The slide is washed to remove any unbound antibodies from the serum.
-
Secondary Antibody Incubation: A fluorochrome-conjugated secondary antibody (e.g., FITC-labeled anti-human IgG) is added to the slide. This secondary antibody binds to any human ANCA that attached to the neutrophils in the previous step.[3]
-
Final Wash: The slide is washed again to remove any unbound fluorescent antibody.
-
Microscopy: The slide is examined using a fluorescence microscope. The pattern of fluorescence is observed and classified.[3][11]
Methodology 2: ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the general principle of an antigen-specific ELISA for detecting anti-PR3 or anti-MPO antibodies.[11]
-
Antigen Coating: A microtiter plate is coated with highly purified PR3 or MPO antigen.
-
Blocking: The plate is treated with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding of antibodies to the plate surface.
-
Sample Incubation: The researcher's serum sample is added to the wells of the plate. If anti-PR3 or anti-MPO antibodies are present, they will bind to the antigen coated on the plate.[11]
-
Washing: The plate is washed to remove unbound components of the serum.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-linked secondary antibody (e.g., HRP-conjugated anti-human IgG) is added. This antibody binds to the ANCA captured on the plate.
-
Washing: The plate is washed again to remove the unbound enzyme-conjugated antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Detection: The absorbance of the wells is read using a spectrophotometer. The intensity of the color is proportional to the amount of specific ANCA present in the sample. The results are quantified against a standard curve.
Visualizations
Workflow for Interpreting Equivocal c-ANCA Results
Caption: Troubleshooting workflow for equivocal c-ANCA test results.
Factors Contributing to Equivocal/False Positive c-ANCA
Caption: Potential causes of equivocal or false positive c-ANCA results.
References
- 1. ANCA Testing in Clinical Practice: From Implementation to Quality Control and Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACR Winter Rheumatology Symposium: Tips for ANCA Testing - The Rheumatologist [the-rheumatologist.org]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. Interference of anti-nuclear antibodies on determination of anti-neutrophil cytoplasmic antibodies in patients suspected of vasculitis: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Drug-induced anti-neutrophil cytoplasmic antibody-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wardelab.com [wardelab.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. c-ANCA and p-ANCA test: A complete overview of the ANCA test [ganeshdiagnostic.com]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Antineutrophil cytoplasmic antibodies (ANCA) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 14. Clinical implications of ANCA positivity in a hospital setting: a tertiary center experience | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of a Novel Biomarker, Anti-Plasminogen Antibody, and c-ANCA for the Diagnosis of ANCA-Associated Vasculitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a promising novel biomarker, anti-plasminogen antibodies, against the current gold standard, cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA), for the diagnosis of ANCA-Associated Vasculitis (AAV). The information presented is based on available experimental data to facilitate an objective evaluation of their respective diagnostic utilities.
Introduction to AAV and Diagnostic Challenges
ANCA-Associated Vasculitis is a group of systemic autoimmune diseases characterized by the inflammation and destruction of small blood vessels. The timely and accurate diagnosis of AAV is crucial for initiating appropriate treatment and preventing severe organ damage. For decades, the detection of ANCA, particularly c-ANCA with specificity for proteinase 3 (PR3), has been the cornerstone of AAV diagnosis. However, the quest for novel biomarkers with improved or complementary diagnostic value is ongoing, aiming to enhance diagnostic accuracy and patient stratification. Anti-plasminogen antibodies have emerged as a potential new player in the AAV diagnostic landscape.
Quantitative Comparison of Diagnostic Performance
The diagnostic performance of a biomarker is paramount to its clinical utility. The following table summarizes the available data on the sensitivity and specificity of anti-plasminogen antibodies compared to the well-established performance of c-ANCA/PR3-ANCA. It is important to note that while data for c-ANCA/PR3-ANCA is derived from large meta-analyses, the data for anti-plasminogen antibodies is based on initial studies and requires further validation in larger, prospective cohorts.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| c-ANCA (IIF) | 75.2%[1] | 98.4%[1] | High | Moderate |
| PR3-ANCA (Immunoassay) | 79.8% - 86.6%[1] | 96.8% - 98.3%[1] | High | High |
| Anti-Plasminogen Antibody | ~24-26% (Prevalence in AAV)[2] | ~98-100% (Prevalence in Healthy Controls)[2] | High | Low-Moderate |
Note: The sensitivity of the anti-plasminogen antibody is estimated from its prevalence in AAV cohorts, and its specificity is estimated from its low to absent prevalence in healthy control groups[2]. PPV and NPV are dependent on disease prevalence in the tested population.
Experimental Methodologies
Accurate and reproducible detection methods are critical for the validation and clinical implementation of any biomarker. Below are the detailed experimental protocols for the detection of both anti-plasminogen antibodies and c-ANCA/PR3-ANCA.
Anti-Plasminogen Antibody Detection (ELISA Protocol)
This protocol is adapted from an optimized Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-plasminogen antibodies[2].
-
Coating: High-binding microtiter plates are coated with 3 µg/ml of purified lysine-plasminogen in a carbonate buffer (pH 9.6) and incubated overnight at room temperature.
-
Blocking: The plates are washed with a wash buffer (PBS-Tween) and then blocked with 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 60 minutes at room temperature to prevent non-specific binding.
-
Sample Incubation: Patient serum samples, diluted 1:100 in a sample diluent, are added to the wells in duplicate and incubated for 60 minutes at 37°C.
-
Detection Antibody: After washing, a goat anti-human IgG antibody conjugated to alkaline phosphatase is added at a 1:5000 dilution and incubated for 30 minutes at 37°C.
-
Substrate and Measurement: The plates are washed again, and a p-nitrophenylphosphate (pNPP) substrate solution is added. The optical density is measured at 405 nm. A cut-off for positivity is established based on the 97.5th percentile of a healthy control cohort.
c-ANCA/PR3-ANCA Detection
The detection of c-ANCA/PR3-ANCA is typically a two-step process involving an initial screening by indirect immunofluorescence (IIF) followed by a specific immunoassay for PR3-ANCA.
1. Indirect Immunofluorescence (IIF) for c-ANCA:
-
Substrate Preparation: Ethanol-fixed human neutrophils are used as the substrate on glass slides.
-
Sample Incubation: Patient serum is diluted and incubated on the slides.
-
Washing: The slides are washed to remove unbound antibodies.
-
Detection: A fluorescein-conjugated anti-human IgG antibody is added.
-
Microscopy: The slides are examined under a fluorescence microscope. A cytoplasmic staining pattern (c-ANCA) is indicative of a positive result.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA:
-
Coating: Microtiter plates are pre-coated with purified human proteinase 3 (PR3).
-
Sample Incubation: Diluted patient serum is added to the wells and incubated.
-
Washing: Unbound antibodies are washed away.
-
Detection: An enzyme-conjugated anti-human IgG antibody is added.
-
Substrate and Measurement: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of PR3-ANCA is determined by comparison to a standard curve.
Visualizing the Validation Workflow and Pathogenic Context
To elucidate the process of biomarker validation and the potential role of anti-plasminogen antibodies in AAV pathogenesis, the following diagrams are provided.
Discussion and Future Perspectives
The established high specificity of c-ANCA/PR3-ANCA makes it an invaluable tool for the diagnosis of AAV. However, its sensitivity is not absolute, leaving a diagnostic gap for ANCA-negative AAV patients.
Anti-plasminogen antibodies are present in a significant subset of AAV patients, particularly those with severe renal involvement[2]. Their high specificity in healthy controls is promising. However, their lower prevalence in the overall AAV population compared to c-ANCA suggests they may not be a standalone screening tool. Instead, anti-plasminogen antibodies could serve as a valuable second-line test in ANCA-negative patients with a high clinical suspicion of AAV, or as a prognostic marker to identify patients at higher risk for severe renal disease and thrombotic events.
Further research is required to:
-
Conduct large-scale, prospective studies to definitively determine the sensitivity, specificity, PPV, and NPV of anti-plasminogen antibodies in diverse patient populations.
-
Investigate the utility of anti-plasminogen antibodies in monitoring disease activity and predicting relapse.
-
Explore the potential of a combined biomarker panel, including both ANCA and anti-plasminogen antibodies, to improve overall diagnostic accuracy for AAV.
References
- 1. Anti-plasminogen antibodies compromise fibrinolysis and associate with renal histology in ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Plasminogen Antibodies Compromise Fibrinolysis and Associate with Renal Histology in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the clinical utility of c-ANCA vs p-ANCA in vasculitis
A Comprehensive Comparison of c-ANCA and p-ANCA in the Clinical Diagnosis of Vasculitis
Introduction
Anti-neutrophil cytoplasmic antibodies (ANCAs) are crucial serological markers for the diagnosis of a group of autoimmune diseases known as ANCA-associated vasculitides (AAV). These conditions are characterized by the inflammation and destruction of small blood vessels. The two major types of ANCA, cytoplasmic ANCA (c-ANCA) and perinuclear ANCA (p-ANCA), are distinguished by their staining patterns on indirect immunofluorescence (IIF) and their target antigens. This guide provides a detailed comparison of the clinical utility of c-ANCA and p-ANCA in the context of vasculitis, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Data on Diagnostic Accuracy
The diagnostic performance of ANCA testing is paramount in the clinical setting. The sensitivity and specificity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA vary across the different types of AAV, namely Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA).
Table 1: Sensitivity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA in ANCA-Associated Vasculitides
| ANCA Type | Target Antigen | Granulomatosis with Polyangiitis (GPA) | Microscopic Polyangiitis (MPA) | Eosinophilic Granulomatosis with Polyangiitis (EGPA) |
| c-ANCA | Proteinase 3 (PR3) | 80-90%[1][2] | 2-27%[3] | <5% |
| p-ANCA | Myeloperoxidase (MPO) | ~16%[3] | 75-97%[3] | 30-40%[4] |
Table 2: Specificity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA for ANCA-Associated Vasculitides
| ANCA Type | Target Antigen | Specificity for AAV |
| c-ANCA | Proteinase 3 (PR3) | >95% |
| p-ANCA | Myeloperoxidase (MPO) | Variable, can be present in other autoimmune and inflammatory conditions |
Experimental Protocols
Accurate and reproducible ANCA testing is fundamental for its clinical utility. The two primary methods employed are Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).
Indirect Immunofluorescence (IIF) for ANCA Detection
IIF is a cell-based assay that visualizes the binding of autoantibodies to neutrophils.
Principle: Patient serum is incubated with ethanol-fixed neutrophils. If ANCAs are present, they will bind to their target antigens within the neutrophils. A secondary fluorescently-labeled antibody against human IgG is then added, which binds to the patient's ANCAs. The resulting fluorescence pattern is observed under a microscope.
Detailed Methodology:
-
Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides using ethanol. Ethanol fixation is crucial for visualizing the distinct c-ANCA and p-ANCA patterns.
-
Serum Incubation: Patient serum is diluted (typically starting at 1:20) and incubated with the fixed neutrophils on the slide.
-
Washing: The slides are washed to remove unbound serum components.
-
Secondary Antibody Incubation: A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated.
-
Washing: A second washing step is performed to remove unbound secondary antibody.
-
Mounting and Visualization: A mounting medium and coverslip are applied, and the slide is examined using a fluorescence microscope.
Interpretation of Patterns:
-
c-ANCA (cytoplasmic): Diffuse, granular staining throughout the cytoplasm of the neutrophils. This pattern is highly specific for antibodies targeting PR3.
-
p-ANCA (perinuclear): Fluorescence localized around the nucleus of the neutrophils. This pattern is most commonly associated with antibodies to MPO.
Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA and MPO-ANCA
ELISA is a solid-phase immunoassay that provides a quantitative measure of specific ANCA subtypes.
Principle: Purified PR3 or MPO antigen is coated onto the wells of a microtiter plate. Patient serum is added, and if PR3-ANCA or MPO-ANCA are present, they will bind to the immobilized antigen. A secondary enzyme-conjugated antibody against human IgG is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of specific ANCA in the serum.
Detailed Methodology:
-
Antigen Coating: High-purity recombinant or native PR3 or MPO is coated onto the wells of a 96-well ELISA plate.
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Diluted patient serum and controls are added to the wells and incubated.
-
Washing: The wells are washed to remove unbound antibodies and other serum components.
-
Conjugate Incubation: An enzyme-conjugated (e.g., horseradish peroxidase) anti-human IgG antibody is added to the wells and incubated.
-
Washing: A second washing step is performed to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the conjugate catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength. The concentration of ANCA is determined by comparing the sample absorbance to a standard curve.
Visualizing Clinical Utility
Diagnostic Workflow for ANCA-Associated Vasculitis
The following diagram illustrates a typical workflow for the diagnosis of AAV, incorporating both IIF and ELISA testing.
Caption: Diagnostic algorithm for ANCA-associated vasculitis.
Association of ANCA Type with Vasculitis Subtypes
This diagram illustrates the primary associations between c-ANCA/p-ANCA and the different forms of AAV.
Caption: Association between ANCA serotypes and vasculitis subtypes.
Conclusion
The distinction between c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA is of paramount importance in the differential diagnosis of ANCA-associated vasculitides. c-ANCA, with its high specificity for PR3, is a strong indicator of Granulomatosis with Polyangiitis. Conversely, p-ANCA, primarily targeting MPO, is strongly associated with Microscopic Polyangiitis and, to a lesser extent, Eosinophilic Granulomatosis with Polyangiitis. The combined use of indirect immunofluorescence and antigen-specific ELISAs provides the most robust diagnostic information. As research continues to unravel the pathogenic roles of these autoantibodies, their clinical utility in diagnosis, prognosis, and therapeutic monitoring will undoubtedly expand.
References
Cross-Reactivity of c-ANCA with Microbial Antigens: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – In the intricate landscape of autoimmune diseases, the link between microbial infections and the development of autoantibodies remains a critical area of investigation. This guide provides a comprehensive comparison of the cross-reactivity of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily targeting proteinase 3 (PR3), with various microbial antigens. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ANCA-associated vasculitis (AAV) and related autoimmune disorders.
The prevailing hypothesis for the association between infections and AAV is molecular mimicry, where similarities between microbial and host proteins lead to an autoimmune response.[1][2][3] This guide synthesizes available data on this phenomenon, presenting it in a clear, comparative format to facilitate further research and therapeutic development.
Quantitative Comparison of c-ANCA Binding: Human PR3 vs. Microbial Homologues
While direct quantitative comparisons of c-ANCA binding affinities to human PR3 versus microbial antigens in patient sera are not extensively documented in large-scale studies, in-silico analyses and animal model studies have identified several potential cross-reactive microbial proteins. The following table summarizes the sequence identity of various bacterial serine proteases with human PR3, as identified in a prominent in-silico study. This data provides a foundation for selecting candidate microbial antigens for experimental validation.
| Microbial Species | Homologous Protein | Sequence Identity with Human PR3 (%) | Reference |
| Staphylococcus aureus | Staphylococcal serine protease-like protein | Not explicitly quantified in comparative binding studies, but implicated in molecular mimicry. | [2] |
| Pseudomonas aeruginosa | Elastase LasB | Structural homology identified. | [1] |
| Klebsiella pneumoniae | Serine Protease | Structural homology identified. | [1] |
| Acinetobacter baumannii | Serine Protease | Structural homology identified. | [1] |
| Escherichia coli | Serine Protease | Structural homology identified. | [1] |
Note: This table is based on in-silico predictions and highlights the need for further quantitative experimental validation.
One animal study demonstrated that immunization of mice with a trypsin-like serine protease from Saccharomonospora viridis, which has greater than 30% identity with human PR3, induced the production of autoantibodies to mouse PR3. This provides experimental support for the molecular mimicry hypothesis.
Experimental Protocols for Cross-Reactivity Studies
Accurate assessment of c-ANCA cross-reactivity requires robust and well-defined experimental protocols. Below are methodologies for key experiments that can be adapted for comparing c-ANCA binding to human PR3 and microbial antigens.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to quantify and compare the binding of c-ANCA in patient sera to purified human PR3 and candidate microbial proteins.
1. Antigen Coating:
- Coat separate wells of a 96-well microtiter plate with 1-2 µg/mL of purified human PR3 and an equivalent molar concentration of the purified microbial antigen in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Incubate overnight at 4°C.
- Wash plates three times with phosphate-buffered saline containing 0.05% Tween 20 (PBS-T).
2. Blocking:
- Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash plates three times with PBS-T.
3. Serum Incubation:
- Dilute patient sera containing c-ANCA and control sera (from healthy donors and patients with other autoimmune diseases) in blocking buffer (typically a starting dilution of 1:100).
- Add 100 µL of diluted sera to the antigen-coated wells.
- Incubate for 1-2 hours at room temperature.
- Wash plates five times with PBS-T.
4. Detection:
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, diluted in blocking buffer, to each well.
- Incubate for 1 hour at room temperature.
- Wash plates five times with PBS-T.
5. Substrate Reaction and Measurement:
- Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
- Incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of 2N H₂SO₄.
- Read the optical density (OD) at 450 nm using a microplate reader.
Competition ELISA: To confirm specificity, a competition assay can be performed by pre-incubating the patient sera with varying concentrations of soluble human PR3 or the microbial antigen before adding the mixture to the antigen-coated wells. A significant reduction in signal in the presence of the soluble antigen indicates specific binding.
Western Blotting for Cross-Reactivity
This technique can be used to identify the specific microbial proteins that are recognized by c-ANCA.
1. Protein Separation:
- Separate whole-cell lysates or purified protein fractions from the microbial species of interest by SDS-PAGE.
- Include purified human PR3 as a positive control.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Blocking:
- Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Primary Antibody Incubation:
- Incubate the membrane with diluted c-ANCA positive patient serum (typically 1:100 to 1:1000 in blocking buffer) overnight at 4°C.
- Use serum from healthy donors as a negative control.
5. Washing and Secondary Antibody Incubation:
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated anti-human IgG secondary antibody for 1 hour at room temperature.
6. Detection:
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
The interaction of c-ANCA with neutrophils, potentially triggered by cross-reactive microbial antigens, can lead to neutrophil activation and subsequent endothelial damage. The following diagrams illustrate a proposed signaling pathway and a typical experimental workflow for studying this cross-reactivity.
Caption: Proposed signaling pathway for c-ANCA-mediated vasculitis initiated by microbial antigens.
Caption: Experimental workflow for investigating c-ANCA cross-reactivity with microbial antigens.
Future Directions
While the theory of molecular mimicry is well-supported by circumstantial and in-silico evidence, there is a clear need for more direct quantitative data from human studies. Future research should focus on:
-
Identifying specific microbial protein sequences that are recognized by patient-derived c-ANCA.
-
Performing large-scale screening of c-ANCA positive sera against a panel of purified microbial antigens.
-
Elucidating the precise signaling pathways activated in neutrophils upon binding of cross-reactive c-ANCA.
A deeper understanding of the cross-reactivity between c-ANCA and microbial antigens will be instrumental in developing targeted therapies and potentially preventative strategies for ANCA-associated vasculitis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Longitudinal studies of patients with ANCA vasculitis demonstrate concurrent reactivity to complementary PR3 protein segments cPR3m and cPR3C and with no reactivity to cPR3N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Proteinase 3, an important autoantigen of c-ANCA associated vasculitis, shares cross-reactive epitopes with serine protease allergens from mites: an in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Correlation Analysis of c-ANCA Levels with Inflammatory Markers: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the correlation between cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) levels, primarily targeting Proteinase 3 (PR3), and various inflammatory markers. It is designed for researchers, scientists, and drug development professionals investigating the pathogenesis and treatment of ANCA-associated vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA).
Data Presentation: Correlation Coefficients
The following table summarizes the quantitative correlation between c-ANCA/PR3-ANCA levels and key inflammatory markers from various studies. It is important to note that the correlation can be influenced by disease activity, treatment, and the specific patient cohort.
| Inflammatory Marker | Correlation with c-ANCA/PR3-ANCA Levels | Correlation Coefficient (r) | p-value | Reference |
| Erythrocyte Sedimentation Rate (ESR) | Positive | 0.37 | < 0.05 | [1] |
| C-Reactive Protein (CRP) | No significant correlation | 0.22 | > 0.05 | [1] |
| Birmingham Vasculitis Activity Score (BVAS) | Positive | 0.43 | < 0.01 | [1] |
| CXCL13 | Positive association with disease activity | Not always specified | < 0.05 | [2] |
| Interleukin-6 (IL-6) | Positive association with disease activity | Not always specified | < 0.05 | [2] |
| Interleukin-8 (IL-8) | Positive association with disease activity | Not always specified | < 0.05 | [2] |
| Interleukin-15 (IL-15) | Positive association with disease activity | Not always specified | < 0.05 | [2] |
| IL-18 Binding Protein (IL-18BP) | Positive association with disease activity | Not always specified | < 0.05 | [2] |
| Matrix Metalloproteinase-3 (MMP-3) | Positive association with disease activity | Not always specified | < 0.05 | [2] |
Note: The Birmingham Vasculitis Activity Score (BVAS) is a clinical index used to assess the activity of vasculitis and often correlates with underlying inflammation. While not a direct measure of a single inflammatory molecule, its correlation is included due to its relevance in disease activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in the correlation analysis are provided below.
c-ANCA (Anti-PR3) Level Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for the quantitative determination of c-ANCA (anti-PR3) antibodies in human serum.
Principle: The assay is based on the sandwich ELISA principle. Microtiter wells are coated with purified human proteinase 3 (PR3). When patient serum is added, specific anti-PR3 antibodies bind to the antigen. The bound antibodies are then detected by a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. A substrate solution is added, which develops a color in the presence of the enzyme complex. The intensity of the color is proportional to the concentration of anti-PR3 antibodies in the sample.[3][4]
Materials:
-
Microtiter plate coated with purified PR3 antigen
-
Patient serum samples
-
Calibrators and controls
-
Sample diluent
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-human IgG
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and patient samples to room temperature. Dilute patient sera and controls with sample diluent as recommended by the kit manufacturer (e.g., 1:101).
-
Incubation with Antigen: Pipette 100 µL of diluted samples, calibrators, and controls into the respective wells of the PR3-coated microplate. Incubate for 30-60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on absorbent paper.
-
Incubation with Conjugate: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Construct a standard curve using the calibrators. Determine the concentration of anti-PR3 antibodies in the patient samples by interpolating their absorbance values from the standard curve.
C-Reactive Protein (CRP) Measurement by Latex Agglutination
This protocol describes a semi-quantitative method for determining CRP concentration in serum.
Principle: The test is based on the principle of latex agglutination. Latex particles are coated with antibodies specific to human CRP. When a serum sample containing CRP is mixed with the latex reagent, the CRP binds to the antibodies, causing the latex particles to agglutinate. The degree of agglutination is proportional to the CRP concentration.[5][6][7]
Materials:
-
CRP latex reagent
-
Patient serum samples
-
Positive and negative controls
-
Glycine-saline buffer
-
Glass slide with reaction circles
-
Mixing sticks
-
Pipettes
Procedure:
-
Qualitative Screening:
-
Bring all reagents and samples to room temperature.
-
Place one drop of patient serum, one drop of positive control, and one drop of negative control onto separate reaction circles on the glass slide.
-
Add one drop of CRP latex reagent to each circle.
-
Mix the serum and reagent in each circle using a separate mixing stick, spreading it over the entire area of the circle.
-
Gently tilt and rotate the slide for 2 minutes and observe for agglutination.
-
The presence of agglutination indicates a CRP level above the detection limit of the assay (e.g., >6 mg/L).
-
-
Semi-Quantitative Titration (for positive samples):
-
Prepare serial dilutions of the patient serum (e.g., 1:2, 1:4, 1:8, 1:16) using glycine-saline buffer.
-
Test each dilution as described in the qualitative screening.
-
The highest dilution showing a positive agglutination reaction is reported as the CRP titer. The approximate CRP concentration can be calculated by multiplying the detection limit by the titer.
-
Erythrocyte Sedimentation Rate (ESR) Measurement by the Westergren Method
This protocol details the standard Westergren method for measuring ESR.
Principle: When anticoagulated whole blood is allowed to stand in a vertical tube, red blood cells will settle out from the plasma over time due to gravity. The rate at which they settle is the ESR. In the presence of inflammation, certain plasma proteins (e.g., fibrinogen, immunoglobulins) increase, causing red blood cells to aggregate and settle faster, thus increasing the ESR.[8][9][10][11]
Materials:
-
Westergren pipette (300 mm long, 2.55 mm internal diameter, graduated from 0 to 200 mm)
-
Westergren rack
-
Anticoagulant (3.8% sodium citrate)
-
Whole blood sample
Procedure:
-
Blood Collection and Mixing: Collect venous blood and mix it with the sodium citrate anticoagulant in a 4:1 ratio (4 parts blood to 1 part citrate). The test should be performed within 2 hours of blood collection.
-
Filling the Pipette: Thoroughly mix the anticoagulated blood sample. Draw the blood up into the Westergren pipette to the 0 mm mark, ensuring there are no air bubbles.
-
Sedimentation: Place the filled pipette vertically in the Westergren rack at room temperature (18-25°C), away from direct sunlight and vibrations.
-
Reading: After exactly 60 minutes, read the distance in millimeters from the bottom of the plasma meniscus to the top of the sedimented red blood cell column.
-
Reporting: The result is reported as ESR in mm/hour.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by c-ANCA (PR3-ANCA) leading to an inflammatory response.
References
- 1. The plasma proteome reveals distinct signaling pathways associated with PR3-ANCA positive and MPO-ANCA positive vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Biomarkers of Disease Activity in Longitudinal Assessment of Patients with ANCA‐Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. euroimmun.co.jp [euroimmun.co.jp]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. CRP test procedure | Arlington Scientific [arlingtonscientific.com]
- 7. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. conductscience.com [conductscience.com]
- 10. labpedia.net [labpedia.net]
- 11. thebloodproject.com [thebloodproject.com]
A Comparative Analysis of Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA)
A comprehensive guide for researchers and drug development professionals on the performance, protocols, and workflows of the two primary methods for c-ANCA detection.
The detection of anti-neutrophil cytoplasmic antibodies (ANCA) is a cornerstone in the diagnosis and management of ANCA-associated vasculitides (AAV), such as Granulomatosis with Polyangiitis (GPA). Cytoplasmic ANCA (c-ANCA), primarily targeting proteinase 3 (PR3), is a key serological marker for GPA.[1] The two most widely employed techniques for c-ANCA detection are indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA). This guide provides a detailed comparative study of these two methodologies, presenting experimental data, protocols, and workflow diagrams to aid researchers and clinicians in selecting the appropriate assay for their needs.
Performance Characteristics: IIF vs. ELISA
The choice between IIF and ELISA for c-ANCA detection often depends on the specific clinical or research question, with each method offering distinct advantages in terms of sensitivity and specificity. IIF is traditionally considered a screening test, while ELISA is used for confirmation and specific antigen identification.[2]
A study comparing the two methods found that while there was a substantial agreement between them, ELISA demonstrated higher specificity.[3][4] In one evaluation, with IIF as the reference method, ELISA showed a sensitivity of 60.6% and a specificity of 98.7%.[5][6] Another study reported the sensitivity and specificity for AAV diagnosis to be 95% and 94% for IIF, and 86% and 98% for ELISA, respectively.[7][8][9] This highlights ELISA's strength in confirming the presence of autoantibodies against a specific antigen, thereby reducing false-positive results. However, the lower sensitivity of ELISA compared to IIF in some studies suggests that relying solely on ELISA for screening could potentially miss some positive cases.[5][6]
| Performance Metric | Indirect Immunofluorescence (IIF) | Enzyme-Linked Immunosorbent Assay (ELISA) | Reference |
| Sensitivity | 88% - 95% | 60.6% - 86% | [3][7][8][9] |
| Specificity | 90% - 94% | 97% - 99% | [3][4][7][8][9] |
| Positive Predictive Value | 50% | 73% - 90.9% | [3][5][6] |
| Negative Predictive Value | 97% | 92.2% | [3][5][6] |
| Diagnostic Accuracy | ~94% | ~96% | [4][7][8][9] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both IIF and ELISA for c-ANCA detection.
Indirect Immunofluorescence (IIF) Protocol for c-ANCA
This protocol is a generalized procedure and may require optimization based on the specific reagents and equipment used.
-
Slide Preparation: Use commercially available slides pre-coated with ethanol-fixed human neutrophils.
-
Serum Dilution: Dilute patient serum, positive control, and negative control at 1:20 in phosphate-buffered saline (PBS). Further serial dilutions can be prepared to determine the antibody titer.
-
Incubation with Serum: Apply 25-30 µL of the diluted serum and controls to the wells of the neutrophil slide. Incubate in a moist chamber for 30 minutes at room temperature.
-
Washing: Gently rinse the slides with PBS. Wash the slides twice with PBS for 5 minutes each.
-
Incubation with Conjugate: Apply one drop of fluorescein isothiocyanate (FITC)-conjugated anti-human IgG to each well. Incubate in a moist chamber for 30 minutes at room temperature.
-
Final Washing: Repeat the washing step as described in step 4.
-
Mounting: Add a drop of mounting medium to each well and cover with a coverslip.
-
Microscopy: Examine the slides using a fluorescence microscope. A c-ANCA pattern is characterized by diffuse, granular staining of the neutrophil cytoplasm, often with accentuation between the nuclear lobes.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for c-ANCA (Anti-PR3)
This protocol is based on a typical indirect solid-phase ELISA for the quantitative measurement of IgG autoantibodies against PR3.
-
Well Preparation: Use a microplate pre-coated with purified human proteinase 3 (PR3).
-
Sample and Control Addition: Add 100 µL of diluted patient samples, calibrators, and positive/negative controls to the respective wells.
-
First Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the wells three times with the provided wash buffer to remove unbound components.
-
Conjugate Addition: Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-human IgG to each well.
-
Second Incubation: Incubate the plate for 30 minutes at room temperature.
-
Final Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well.
-
Color Development: Incubate the plate for 15 minutes in the dark at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader. The concentration of anti-PR3 antibodies is determined by comparing the sample OD to a standard curve generated from the calibrators.
Experimental and Logical Workflows
The diagnostic algorithm for ANCA testing often involves a two-step process, starting with a sensitive screening assay followed by a specific confirmatory test.
References
- 1. actamedica.org [actamedica.org]
- 2. mybiosource.com [mybiosource.com]
- 3. Detection of Anti-neutrophil Cytoplasmic Antibodies (ANCA) by Indirect Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ANCA-IIF: Still the screening method of choice - Clinical Laboratory int. [clinlabint.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of Commercial c-ANCA Test Kits: A Guide for Researchers and Drug Development Professionals
A comprehensive analysis of commercially available test kits for the detection of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), specifically targeting proteinase 3 (PR3), a key biomarker for Granulomatosis with Polyangiitis (GPA). This guide provides a detailed comparison of performance data, experimental protocols, and key features of leading commercial kits to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
The detection of c-ANCA is crucial for the diagnosis and monitoring of ANCA-associated vasculitides, particularly GPA. A variety of commercial kits utilizing different technologies are available, each with its own performance characteristics. This guide aims to provide a clear and objective comparison of these kits based on publicly available data.
Performance Data Summary
The following table summarizes the key performance characteristics of several commercially available c-ANCA (PR3-ANCA) test kits. Data has been compiled from instruction for use (IFU) documents and peer-reviewed publications. It is important to note that performance characteristics can vary depending on the patient cohort and reference standards used.
| Manufacturer/Kit | Assay Principle | Antigen | Sensitivity | Specificity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Analytical Measurement Range |
| EUROIMMUN Anti-PR3-hn-hr ELISA (IgG) | ELISA | Human native and recombinant PR3 | 94% - 100%[1][2] | 61.0% - 99%[1][2] | 2.2% - 7.1% | 4.1% - 7.9% | 4 RU/ml to 197 RU/ml[1] |
| INOVA Diagnostics QUANTA Lite® PR3 ELISA | ELISA | Purified human PR3 | 81.4%[2] | 81.4%[2] | Not specified | Not specified | Not specified |
| INOVA Diagnostics QUANTA Flash® PR3 | Chemiluminescence (CIA) | Purified human PR3 | 69.5%[2] | 69.5%[2] | Not specified | Not specified | Not specified |
| Bio-Rad BioPlex® 2200 Vasculitis Kit | Multiplex Flow Immunoassay | Recombinant PR3 | Good positive agreement with EIA[3] | Good negative agreement with EIA[3] | 2.2% - 7.1%[4] | 0.0% - 6.1%[4] | Semi-quantitative |
| ORGENTEC Diagnostika Anti-PR3 hs (high sensitive) ELISA | ELISA | Proteinase 3 (PR3) | 96%[5][6] | 99%[5][6] | Not specified | Not specified | 0 - 200 U/ml[6] |
| ZEUS Scientific ELISA Proteinase-3 Test System | ELISA | Proteinase 3 (PR3) | Not specified | Not specified | Not specified | Not specified | Qualitative/Semi-quantitative |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized experimental protocols for the common assay types used in the compared c-ANCA test kits. For specific details, always refer to the manufacturer's most recent instruction for use.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
-
Sample Preparation: Dilute patient serum or plasma (typically 1:101) in the provided sample buffer.
-
Incubation with Antigen: Pipette 100 µL of diluted samples, calibrators, and controls into the PR3-coated microplate wells. Incubate for 30-60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300-450 µL of diluted wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of horseradish peroxidase (HRP)-labeled anti-human IgG conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping Reaction: Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate results based on a standard curve generated from the calibrators.
Chemiluminescence Immunoassay (CIA) Protocol (General Principle)
-
Sample Incubation: Patient serum is incubated with paramagnetic particles coated with PR3 antigen.
-
Washing: Unbound components are removed by washing.
-
Conjugate Incubation: An acridinium-ester-labeled anti-human IgG conjugate is added and incubated.
-
Washing: A final wash step removes unbound conjugate.
-
Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction.
-
Detection: The light emission is measured by a luminometer, and the intensity is proportional to the amount of c-ANCA in the sample.
Multiplex Flow Immunoassay Protocol (General Principle - e.g., BioPlex® 2200)
-
Sample and Bead Incubation: Patient sample, sample diluent, and a mixture of beads coated with different antigens (including PR3) are combined in a reaction vessel and incubated.
-
Washing: Unbound serum components are washed away.
-
Conjugate Incubation: A phycoerythrin (PE)-conjugated anti-human IgG is added and incubated.
-
Washing: Excess conjugate is removed by washing.
-
Detection: The beads are passed through a flow cytometer with two lasers to identify the bead type (and thus the antigen) and quantify the amount of bound antibody based on the PE fluorescence intensity.
Mandatory Visualizations
c-ANCA/PR3 Signaling Pathway in Vasculitis
The following diagram illustrates the proposed pathogenic mechanism of c-ANCA in ANCA-associated vasculitis.
Caption: Pathogenic cascade initiated by c-ANCA binding to surface-expressed PR3 on primed neutrophils.
Experimental Workflow for c-ANCA Test Kit Comparison
The diagram below outlines a typical workflow for a head-to-head comparison of different commercial c-ANCA test kits.
Caption: A structured workflow for the comparative evaluation of commercial c-ANCA test kits.
References
- 1. intimakmur.co.id [intimakmur.co.id]
- 2. Performance evaluation of three assays for the detection of PR3-ANCA in granulomatosis with polyangiitis in daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Anti-PR3 high sensitive | ELISA-Test-System: Autoantikörper gegen Proteinase 3 (c-ANCA) [orgentec.com]
- 6. bio-rad.com [bio-rad.com]
Validating c-ANCA as a Surrogate Endpoint in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of surrogate endpoints in clinical trials is a critical strategy for accelerating drug development, particularly in rare diseases like ANCA-associated vasculitis (AAV). Among the candidate biomarkers for AAV, cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA), primarily targeting proteinase 3 (PR3), has been extensively studied. This guide provides a comprehensive comparison of c-ANCA with other potential surrogate endpoints, supported by data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.
c-ANCA as a Surrogate Endpoint: Evidence from Clinical Trials
The central question regarding the validity of c-ANCA as a surrogate endpoint is its ability to reliably predict clinical outcomes, such as disease relapse. Several landmark clinical trials in AAV have provided valuable data on the dynamics of c-ANCA levels in response to treatment and their correlation with clinical endpoints.
Summary of Quantitative Data from Key Clinical Trials
| Clinical Trial | Treatment Arms | Key Findings on c-ANCA (PR3-ANCA) and Clinical Outcomes |
| RAVE [1] | Rituximab vs. Cyclophosphamide | At 6 months, a significantly higher percentage of patients in the rituximab group became ANCA-negative compared to the cyclophosphamide group (51% vs. 17%, p < 0.001) in the PR3-ANCA positive cohort.[1] Rituximab was found to be superior to cyclophosphamide in patients presenting with a severe disease relapse.[1] |
| RITUXVAS [2][3] | Rituximab + Cyclophosphamide vs. Cyclophosphamide alone | At 24 months, there was no significant difference in relapse rates between the two groups (21% in the rituximab group vs. 18% in the control group).[3] However, all relapses in the rituximab group occurred after B-cell return, and ANCA return was associated with a higher risk of relapse (Relative Risk: 4.23).[2] |
| MAINRITSAN [4][5][6] | Rituximab vs. Azathioprine (for maintenance) | At 60 months, major relapse-free survival was significantly higher in the rituximab group (71.9%) compared to the azathioprine group (49.4%; p=0.003).[4] Monitoring of ANCA levels was suggested to guide the duration of treatment.[4] |
| MAINRITSAN2 [5][7] | Individually tailored vs. Fixed-schedule Rituximab | No significant difference in relapse rates was observed at month 28 between the tailored-infusion group (17.3%) and the fixed-schedule group (9.9%; p=0.22). The tailored regimen was based on trimestrial testing of CD19+ B lymphocytes and ANCA reappearance or a marked rise in ANCA titre.[7] |
Comparison with Alternative Surrogate Endpoints
While c-ANCA is a prominent biomarker, other candidates are being investigated for their potential to predict disease activity and relapse in AAV. The following table compares c-ANCA with two such alternatives: urinary soluble CD163 (sCD163) and urinary monocyte chemoattractant protein-1 (uMCP-1).
| Biomarker | Biological Rationale | Performance in Predicting Relapse/Disease Activity | Advantages | Limitations |
| c-ANCA (PR3-ANCA) | Autoantibodies central to the pathogenesis of GPA, a major form of AAV. Titers are thought to reflect the underlying autoimmune activity. | Persistent positivity and rising titers are associated with an increased risk of relapse, particularly in PR3-ANCA positive patients.[8][9][10][11] However, the predictive value is debated due to discordance with clinical activity in some cases.[8] | Well-established assay, widely available, and directly related to disease pathogenesis. | Not all relapses are preceded by a rise in ANCA, and some patients remain ANCA-positive during remission.[8] |
| Urinary soluble CD163 (sCD163) | A marker of macrophage activation, which is a key feature of glomerular inflammation in AAV. | Studies have shown that urinary sCD163 levels are elevated in active renal vasculitis and can distinguish it from remission and non-renal disease.[12] | Non-invasive (urine sample), reflects local inflammation in the kidney. | May not be specific for AAV and could be elevated in other proteinuric kidney diseases.[12] |
| Urinary Monocyte Chemoattractant Protein-1 (uMCP-1) | A chemokine that recruits monocytes to sites of inflammation, reflecting the inflammatory infiltrate in the kidneys. | Elevated levels of uMCP-1 have been found in patients with active or persistent renal vasculitis.[8] | Non-invasive (urine sample), reflects a key aspect of the inflammatory process. | Not specific to AAV and can be elevated in other inflammatory kidney diseases. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their validation as surrogate endpoints. Below are representative protocols for the key assays discussed.
Protocol for PR3-ANCA Detection by Capture ELISA
This protocol is based on the principles of a commercially available capture ELISA kit, a method often employed in clinical trials for its enhanced sensitivity and specificity.[13][14][15]
Principle: In a capture ELISA, a monoclonal antibody specific for PR3 is coated onto the microplate wells. This captures the PR3 antigen from a solution in its native conformation. Patient serum is then added, and any PR3-ANCA present will bind to the captured antigen. A secondary, enzyme-labeled anti-human IgG antibody is used for detection.
Materials:
-
Microplate pre-coated with monoclonal anti-PR3 antibody
-
PR3 antigen solution
-
Patient serum samples, positive and negative controls, and calibrators
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated anti-human IgG (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Add the PR3 antigen solution to each well of the anti-PR3 coated microplate. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound antigen.
-
Sample Incubation: Add diluted patient sera, controls, and calibrators to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound antibodies.
-
Conjugate Incubation: Add the enzyme-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound conjugate.
-
Substrate Reaction: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of PR3-ANCA in the patient samples by comparing their absorbance to the standard curve generated from the calibrators.
Mandatory Visualizations
Signaling Pathway of ANCA-Mediated Neutrophil Activation
This diagram illustrates the key signaling events that occur when ANCA binds to neutrophils, leading to their activation and subsequent endothelial damage, a central process in the pathogenesis of AAV.
Caption: ANCA-mediated neutrophil activation pathway.
Experimental Workflow for Validating a Surrogate Endpoint
This diagram outlines a logical workflow for the validation of a biomarker, such as c-ANCA, as a surrogate endpoint in a clinical trial setting.
Caption: Workflow for surrogate endpoint validation.
Conclusion
The validation of c-ANCA as a surrogate endpoint in clinical trials for AAV is an ongoing area of research. While there is substantial evidence supporting a strong association between c-ANCA levels and disease activity, particularly in PR3-ANCA positive patients, its utility as a standalone predictor of relapse remains a subject of debate. The data from key clinical trials highlight that while a decrease or negativization of c-ANCA is often associated with remission, relapses can occur in the absence of a significant rise in ANCA titers.
For drug development professionals, this underscores the importance of a multi-faceted approach to endpoint selection in AAV clinical trials. While c-ANCA remains a valuable biomarker for patient stratification and monitoring treatment response, its use as a primary surrogate endpoint should be carefully considered and likely supplemented with other clinical and biological markers. The exploration of alternative biomarkers, such as urinary sCD163 and uMCP-1, offers promising avenues for a more comprehensive assessment of disease activity, particularly in the context of renal involvement. Continued research and standardized methodologies for biomarker assessment are essential to further refine their role in the development of novel therapies for ANCA-associated vasculitis.
References
- 1. Rituximab Induction and Maintenance in ANCA-Associated Vasculitis: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rituximab versus cyclophosphamide in ANCA-associated renal vasculitis: 2-year results of a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintenance of Remission in ANCA-vasculitis: MAINRITSAN study. | RheumNow [rheumnow.com]
- 5. ancavasculitisnews.com [ancavasculitisnews.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of individually tailored versus fixed-schedule rituximab regimen to maintain ANCA-associated vasculitis remission: results of a multicentre, randomised controlled, phase III trial (MAINRITSAN2). [themednet.org]
- 8. Biomarkers in ANCA-Associated Vasculitis: Potential Pitfalls and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Relapse Prediction in ANCA-Associated Vasculitis–the Search for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relapse Predictors in Antineutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Search for a Biomarker of Relapse in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical evaluation of a capture ELISA for detection of proteinase-3 antineutrophil cytoplasmic antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novodx.net [novodx.net]
- 15. ibl-international.com [ibl-international.com]
Unraveling Ethnic Disparities in c-ANCA Prevalence Among Patients with Granulomatosis with Polyangiitis (GPA)
A Comparative Guide for Researchers and Drug Development Professionals
Granulomatosis with Polyangiitis (GPA) is a systemic necrotizing vasculitis characterized by the frequent presence of anti-neutrophil cytoplasmic antibodies (ANCA). A significant body of research has highlighted notable variations in the prevalence of the specific ANCA subtype, cytoplasmic ANCA (c-ANCA), and its target antigen, proteinase 3 (PR3-ANCA), across different ethnic populations. Understanding these disparities is crucial for refining diagnostic strategies, elucidating disease pathogenesis, and developing targeted therapies. This guide provides a comparative analysis of c-ANCA/PR3-ANCA prevalence in GPA across various ethnic groups, supported by experimental data and detailed methodologies.
Comparative Prevalence of c-ANCA/PR3-ANCA in GPA by Ethnicity
The prevalence of c-ANCA, which is predominantly directed against PR3, shows significant variation among ethnic groups diagnosed with GPA. The following table summarizes key quantitative data from various studies, highlighting these differences.
| Ethnic/Geographic Group | Predominant ANCA Type in AAV | c-ANCA/PR3-ANCA Prevalence in GPA/AAV | Key Findings & References |
| Northern Europeans | PR3-ANCA[1][2] | High (approx. 61.2% - 75.1%)[1][3] | PR3-ANCA is the predominant type of ANCA in this population.[1][2] GPA is also more common than other forms of ANCA-associated vasculitis (AAV).[1] |
| Caucasian Americans | Similar frequency of PR3-ANCA and MPO-ANCA[1][4] | Intermediate | Compared to Northern Europeans, Caucasian Americans have a significantly increased chance of having MPO-ANCA rather than PR3-ANCA.[1] |
| Southern Europeans | MPO-ANCA[1][2] | Lower than Northern Europeans | MPO-ANCA is more common than PR3-ANCA in this group.[1][2] |
| Asians (Japanese) | MPO-ANCA[1][2] | Very Low (approx. 2.1%)[1] | Japanese patients have a nearly 60-fold increased chance of having MPO-ANCA versus PR3-ANCA compared to Northern Europeans.[1][2] In GPA patients, MPO-ANCA is still predominant (around 60%). |
| Asians (Chinese) | MPO-ANCA[1][2] | Low | Chinese patients have a nearly 7-fold increased chance of having MPO-ANCA versus PR3-ANCA compared to Northern Europeans.[1][2] In GPA patients, approximately 60% are MPO-ANCA positive. |
| Asians (Indian Subcontinent) | PR3-ANCA[1] | High | PR3-ANCA is the predominant type of vasculitis in this population, similar to Northern Europeans.[1] |
| Middle Eastern/Turkish | PR3-ANCA[1] | High (approx. 50%)[2] | PR3-ANCA is the predominant type of vasculitis in this group.[1] |
| African Americans | MPO-ANCA | Lower than Caucasians | Studies suggest a lower frequency of PR3-ANCA positivity in African American patients with AAV compared to Caucasian patients. |
Experimental Protocols for ANCA Detection
The detection and characterization of ANCA are primarily performed using two key laboratory techniques: Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Methodology for c-ANCA Detection by Indirect Immunofluorescence (IIF)
IIF is the classic method for screening for ANCA and identifying the main staining patterns: cytoplasmic (c-ANCA) and perinuclear (p-ANCA).
Principle: Patient serum is incubated with ethanol-fixed human neutrophils. If ANCA are present, they bind to antigens within the neutrophils. This binding is then visualized using a fluorescein-conjugated secondary antibody that binds to the patient's antibodies.
Step-by-Step Protocol:
-
Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides using ethanol. This fixation process is crucial as it allows for the characteristic redistribution of cytoplasmic and nuclear antigens.
-
Sample Dilution: Patient serum is serially diluted, typically starting at 1:20, with a phosphate-buffered saline (PBS) solution.
-
Incubation: The diluted patient serum is applied to the neutrophil-coated slides and incubated in a humidified chamber for 30-60 minutes at room temperature. This allows for the binding of any ANCA in the serum to the neutrophil antigens.
-
Washing: The slides are thoroughly washed with PBS to remove any unbound antibodies.
-
Secondary Antibody Incubation: A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated for another 30-60 minutes in the dark to prevent photobleaching.
-
Final Wash: The slides are washed again with PBS to remove any excess conjugate.
-
Mounting and Visualization: A drop of mounting medium is added, and a coverslip is placed over the neutrophils. The slides are then examined under a fluorescence microscope.
Interpretation:
-
c-ANCA: A diffuse, granular staining pattern throughout the cytoplasm of the neutrophils is indicative of c-ANCA. This pattern is highly associated with antibodies to PR3.
-
p-ANCA: A perinuclear staining pattern, where the fluorescence is concentrated around the nucleus, is termed p-ANCA. This is most commonly associated with antibodies to myeloperoxidase (MPO).
Detailed Methodology for PR3-ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method used to specifically identify the antigen targeted by the ANCA, such as PR3.
Principle: Purified PR3 antigen is coated onto the wells of a microtiter plate. Patient serum is added, and if PR3-ANCA are present, they will bind to the immobilized antigen. This is followed by the addition of an enzyme-conjugated secondary antibody and a chromogenic substrate to produce a measurable color change.
Step-by-Step Protocol:
-
Antigen Coating: The wells of a 96-well microtiter plate are coated with a solution containing purified human PR3 and incubated to allow for antigen adsorption to the plastic surface. The wells are then washed and blocked to prevent non-specific binding.
-
Sample and Calibrator Addition: Patient serum, along with positive and negative controls and a set of calibrators of known PR3-ANCA concentrations, are diluted and added to the respective wells. The plate is incubated for 60 minutes at room temperature.
-
Washing: The plate is washed multiple times with a wash buffer to remove unbound antibodies and other serum components.
-
Enzyme Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-human IgG antibody is added to each well and incubated for 30 minutes at room temperature.
-
Final Washing: The plate is washed again to remove any unbound enzyme conjugate.
-
Substrate Incubation: A chromogenic substrate solution (e.g., TMB) is added to each well. The plate is incubated in the dark for 15-30 minutes, allowing the enzyme to catalyze a color change.
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to halt the color development.
-
Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
Interpretation: The concentration of PR3-ANCA in the patient sample is determined by comparing its absorbance value to the standard curve generated from the calibrators.
Visualizing the Diagnostic Workflow and Ethnic Variation
The following diagram illustrates the general workflow for GPA diagnosis, incorporating ANCA testing and highlighting the observed ethnic disparities in c-ANCA prevalence.
Caption: Diagnostic workflow for GPA and the influence of ethnicity on c-ANCA/PR3-ANCA prevalence.
References
- 1. Antineutrophil Cytoplasmic Antibodies (ANCA) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mtw.nhs.uk [mtw.nhs.uk]
- 3. Detection of Anti-neutrophil Cytoplasmic Antibodies (ANCA) by Indirect Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. mybiosource.com [mybiosource.com]
Navigating the Complexities of c-ANCA Testing: A Comparative Guide for Researchers
A deep dive into the cross-validation of cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA) results reveals significant variability between research laboratories, underscoring the critical need for standardized protocols and a thorough understanding of assay performance. This guide provides an objective comparison of common c-ANCA detection methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in the accurate assessment of this key biomarker for ANCA-associated vasculitis (AAV).
Cytoplasmic ANCA, primarily targeting proteinase 3 (PR3), is a crucial serological marker for the diagnosis and monitoring of AAV, particularly Granulomatosis with Polyangiitis (GPA). However, the landscape of c-ANCA/PR3-ANCA testing is marked by a diversity of methodologies, each with its own performance characteristics. This variability presents a significant challenge to the standardization and comparison of results across different studies and clinical trials.
Performance of c-ANCA (PR3-ANCA) Detection Methods: A Comparative Analysis
The choice of analytical method for c-ANCA detection profoundly impacts the sensitivity and specificity of the results. The most common techniques include indirect immunofluorescence (IIF), enzyme-linked immunosorbent assays (ELISA), chemiluminescent immunoassays (CLIA), and fluorescent enzyme immunoassays (FEIA).
A landmark multicenter study by the European Vasculitis Study Group (EUVAS) provided a comprehensive comparison of various ANCA detection methods, highlighting the high diagnostic performance of antigen-specific immunoassays for PR3-ANCA. While IIF has historically been a cornerstone of ANCA testing, its interpretation can be subjective, leading to inter-laboratory variability. The 2017 international consensus on ANCA testing now recommends the use of high-quality immunoassays as the primary screening method for patients suspected of having AAV, a shift from the previous recommendation of IIF screening.[1][2]
| Method | Reported Sensitivity for GPA | Reported Specificity for GPA | Key Advantages | Key Limitations |
| Indirect Immunofluorescence (IIF) | 66% - 92% | 98% - 99% | Visual assessment of staining pattern (c-ANCA) | Subjective interpretation, potential for false positives due to other antibodies, lower sensitivity than some immunoassays. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 88% - 98% | 96% - 99% | Quantitative, high-throughput, good sensitivity and specificity. | Performance can vary between "direct" and "capture" ELISA formats. |
| Chemiluminescent Immunoassay (CLIA) | ~93% | ~94% | Often automated, high sensitivity, and wide dynamic range. | Can be susceptible to matrix effects. |
| Fluorescent Enzyme Immunoassay (FEIA) | ~92% | ~96% | High sensitivity and specificity, often automated. | Requires specialized equipment. |
Note: The sensitivity and specificity values are derived from various studies and can vary depending on the specific assay manufacturer, patient cohort, and disease activity.
Inter-Laboratory Variability: Insights from Proficiency Testing
External Quality Assessment (EQA) and Proficiency Testing (PT) programs are essential for monitoring and improving the quality of laboratory testing. These programs highlight the real-world variability in c-ANCA results between laboratories.
A survey of laboratories participating in the College of American Pathologists (CAP) proficiency testing program revealed a wide variety of testing algorithms in use for ANCA testing, with only 28% of participants reporting the use of a combination of IIF and immunoassay techniques as recommended by previous guidelines.[3] This diversity in practice contributes to the observed inter-laboratory variability.
Results from the UK National External Quality Assessment Service (UK NEQAS) for immunology have also demonstrated discordance in ANCA testing. For instance, in one distribution, only 65% of laboratories reported the expected positive c-ANCA pattern for a sample from a patient with GPA, with a notable number of participants using slides from a single manufacturer reporting a different pattern.[4] These findings underscore the impact of both methodology and specific reagents on test outcomes.
Experimental Protocols
To facilitate reproducibility and understanding of the methodologies, detailed protocols for the two most common c-ANCA detection methods are provided below.
Detailed Methodology: Indirect Immunofluorescence (IIF) for c-ANCA
1. Substrate Preparation:
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
The isolated neutrophils are washed and cytocentrifuged onto glass microscope slides.
-
The slides are fixed with ethanol for 10 minutes at 4°C to permeabilize the cells and fix the cytoplasmic antigens. Some protocols may also include formalin fixation on separate slides to aid in pattern interpretation.
2. Staining Procedure:
-
Patient serum is diluted (e.g., 1:20) in phosphate-buffered saline (PBS).
-
The diluted serum is applied to the neutrophil-coated slides and incubated in a moist chamber for 30 minutes at room temperature.
-
The slides are washed with PBS to remove unbound antibodies.
-
A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated for another 30 minutes in the dark.
-
The slides are washed again with PBS to remove excess conjugate.
3. Visualization and Interpretation:
-
A drop of mounting medium is added, and a coverslip is placed on the slide.
-
The slides are examined using a fluorescence microscope.
-
A classic c-ANCA pattern is characterized by diffuse, granular staining of the neutrophil cytoplasm, often with accentuation between the nuclear lobes.
Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA
1. Plate Coating:
-
Microtiter plates are coated with purified human proteinase 3 (PR3) antigen. In "capture" ELISAs, the plate is first coated with a monoclonal anti-PR3 antibody, which then captures the PR3 antigen, potentially preserving its native conformation.[5]
2. Sample Incubation:
-
Patient serum, along with positive and negative controls and calibrators, are diluted in an appropriate buffer.
-
The diluted samples are added to the wells of the PR3-coated plate and incubated for a specified time (e.g., 30-60 minutes) at room temperature to allow for the binding of PR3-ANCA to the immobilized antigen.
3. Washing:
-
The plate is washed multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove unbound antibodies and other serum components.
4. Detection:
-
An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to each well and incubated for a set period (e.g., 30 minutes).
-
The plate is washed again to remove any unbound conjugate.
5. Substrate Reaction and Measurement:
-
A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.
-
The reaction is stopped after a specific time by adding a stop solution.
-
The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of PR3-ANCA in the patient sample is determined by comparing its optical density to a standard curve generated from the calibrators.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental processes, the following diagrams illustrate the key signaling pathway in ANCA-associated vasculitis and a typical experimental workflow for c-ANCA testing.
Caption: ANCA-mediated neutrophil activation pathway leading to vascular damage.
Caption: General experimental workflow for c-ANCA testing using IIF and ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineutrophil cytoplasmic antibody (ANCA) testing of routine sera varies in different laboratories but concordance is greater for cytoplasmic fluorescence (C-ANCA) and myeloperoxidase specificity (MPO-ANCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in Testing for Antineutrophil Cytoplasmic Antibodies: A Survey of Participants in the College of American Pathologists Proficiency Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sspa.juntadeandalucia.es [sspa.juntadeandalucia.es]
- 5. novodx.net [novodx.net]
A Comparative Analysis of c-ANCA in Vasculitis and Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Anti-neutrophil cytoplasmic antibodies (ANCA) are a group of autoantibodies that target antigens within the cytoplasm of neutrophils and monocytes. One specific type, cytoplasmic ANCA (c-ANCA), primarily targeting proteinase 3 (PR3), serves as a crucial serological marker in the diagnosis and management of certain autoimmune diseases. While strongly associated with ANCA-associated vasculitis (AAV), c-ANCA is also detected in a subset of patients with inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This guide provides a comparative analysis of c-ANCA in these two distinct inflammatory conditions, focusing on its prevalence, antigenic specificity, clinical significance, and underlying pathogenic roles, supported by experimental data and detailed methodologies.
Data Presentation: c-ANCA in Vasculitis vs. Inflammatory Bowel Disease
The following tables summarize the key quantitative differences in c-ANCA characteristics between ANCA-associated vasculitis and inflammatory bowel disease.
| Table 1: Prevalence of c-ANCA/PR3-ANCA | Vasculitis (specifically Granulomatosis with Polyangiitis - GPA) | Inflammatory Bowel Disease (IBD) |
| c-ANCA (by IIF) | High (up to 95% in active GPA) | Low |
| PR3-ANCA (by ELISA/CIA) | High (strongly associated with GPA) | Generally low, but higher in Ulcerative Colitis (UC) than Crohn's Disease (CD) |
| UC: 4-43% | ||
| CD: ~0-2.7% |
| Table 2: Antigen Specificity and Clinical Significance | Vasculitis (AAV) | Inflammatory Bowel Disease (IBD) |
| Primary Antigen Target | Proteinase 3 (PR3) | While atypical p-ANCA is more common, when c-ANCA is present, the target is also PR3. However, other specificities can be found. |
| Diagnostic Role | Established diagnostic marker for GPA. | Limited diagnostic value. May help differentiate UC from CD in some cases (higher prevalence in UC). |
| Prognostic Role | ANCA titers can correlate with disease activity and risk of relapse. | Association with disease severity and treatment response in UC is an area of active research. |
| Pathogenic Role | Strong evidence for a direct pathogenic role in causing endothelial damage. | Pathogenic role is unclear and debated; may be an epiphenomenon of chronic inflammation. |
Pathogenic Signaling Pathway in ANCA-Associated Vasculitis
In AAV, c-ANCA (PR3-ANCA) is considered to be directly involved in the disease pathogenesis. The binding of these autoantibodies to PR3 expressed on the surface of neutrophils triggers a cascade of inflammatory events, leading to vascular damage.
Caption: Pathogenic mechanism of c-ANCA in vasculitis.
Experimental Protocols
The detection and characterization of c-ANCA are primarily performed using two key laboratory techniques: Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).
Indirect Immunofluorescence (IIF) for ANCA Detection
IIF is the standard screening method for ANCA. It allows for the visualization of different staining patterns, including cytoplasmic (c-ANCA) and perinuclear (p-ANCA).
Methodology:
-
Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides. Ethanol fixation is standard, which causes the cationic granular contents to redistribute, leading to the characteristic perinuclear pattern for MPO-ANCA. Formalin fixation can be used as a confirmatory step, as it preserves the cytoplasmic localization of most antigens.
-
Incubation with Patient Serum: Patient serum, diluted in phosphate-buffered saline (PBS), is overlaid on the fixed neutrophils and incubated. If ANCA are present, they will bind to their target antigens within the neutrophils.
-
Washing: The slides are washed with PBS to remove unbound antibodies.
-
Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added to the slides and incubated. This secondary antibody binds to any patient ANCA that is bound to the neutrophils.
-
Final Wash and Mounting: The slides are washed again to remove unbound secondary antibodies, and a mounting medium is applied.
-
Microscopy: The slides are examined using a fluorescence microscope. A diffuse, granular cytoplasmic staining pattern is characteristic of c-ANCA.
Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA
ELISA is a quantitative method used to confirm the presence of ANCA and to identify the specific target antigen, such as PR3.
Methodology:
-
Antigen Coating: Microtiter plates are coated with purified human PR3.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Diluted patient serum is added to the wells and incubated. If PR3-ANCA is present, it will bind to the immobilized PR3.
-
Washing: The wells are washed to remove unbound components of the serum.
-
Enzyme-Conjugate Incubation: An enzyme-conjugated anti-human IgG antibody (e.g., horseradish peroxidase-conjugated) is added to the wells and incubated. This conjugate binds to the PR3-ANCA captured on the plate.
-
Final Wash: The wells are washed again to remove any unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the conjugate catalyzes a reaction that produces a colored product.
-
Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the amount of PR3-ANCA in the patient's serum.
More advanced ELISA techniques, such as capture ELISA, have been developed to improve sensitivity and specificity by presenting the antigen in a more native conformation.
Experimental Workflow: ANCA Testing in Clinical Practice
The following diagram illustrates a typical workflow for ANCA testing, integrating both IIF and ELISA for optimal diagnostic accuracy.
Caption: Diagnostic workflow for ANCA testing.
Concluding Remarks
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cytotoxic Agent CANCA-808
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like the hypothetical CANCA-808 are paramount to ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound-808, a substance representative of antineoplastic and other hazardous drugs used in research.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound-808 in a controlled environment, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to mitigate the risk of inhalation.[1] All personnel must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy gloves are required for maximum protection.[1]
-
Eye Protection: Safety goggles or a full-face shield must be worn.[1]
-
Body Protection: A solid-front barrier gown should be worn to protect against splashes.[1]
Quantitative Data Summary for Hazardous Waste Classification
Proper categorization of waste containing this compound-808 is the first step in its safe disposal. The following table summarizes key hazard information, which is critical for risk assessment and waste management.
| Parameter | Value | Reference |
| UN Number | 2811 | This number is used for "TOXIC SOLID, ORGANIC, N.O.S." and is appropriate for many cytotoxic agents. |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound-808) | The specific chemical name should be included for proper identification. |
| Transport Hazard Class | 6.1 (Toxic substances) | This classification indicates a substance that is liable to cause death or serious injury or to harm human health if swallowed or inhaled or by skin contact. |
| Packing Group | III (Substance presenting low danger) | The packing group is assigned based on the degree of hazard. |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life | These statements provide specific information on the nature of the hazards. |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | This is a mandatory directive for the final disposal of the hazardous material.[2] |
Experimental Protocols: Step-by-Step Disposal Procedure
A strict, procedural protocol is essential for the safe disposal of this compound-808. The following steps provide a clear methodology for managing this chemical waste.
Step 1: Waste Identification and Segregation
-
Categorization: All waste containing this compound-808, including contaminated lab supplies (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1]
-
Segregation: Do not mix this compound-808 waste with other laboratory waste streams.[1] It must be kept separate to ensure proper handling and final disposal.
Step 2: Container Management
-
Primary Containment:
-
Trace Waste: Dispose of contaminated disposable items like gloves and absorbent pads in a designated yellow Trace waste sharps container.[1]
-
Bulk Waste: Syringes containing any residual volume of the drug (even as little as 0.1 ml) must be disposed of as hazardous chemical waste in a special black "Bulk" waste container.[1] Do not dispose of these in a sharps container.[1]
-
Empty Containers: Empty containers that held this compound-808 must also be treated as hazardous waste as they retain residual chemicals.
-
-
Labeling: All waste containers must be clearly labeled with a URI hazardous waste label, identifying the contents as "Hazardous Waste: this compound-808".[1]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.
-
Alert others in the area.
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
Clean the area with a detergent solution, followed by a thorough rinse with water.[1]
-
Dispose of all cleanup materials as hazardous waste.
Step 4: Final Disposal
The final disposal of this compound-808 waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.[2]
-
Provide Documentation: Furnish the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.[2]
Logical Workflow for this compound-808 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-808 waste.
Caption: Logical workflow for the safe disposal of this compound-808 waste.
By following these detailed procedures, research facilities can ensure the safe handling and disposal of cytotoxic agents like this compound-808, thereby protecting their personnel and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Logistical Information for Handling c-ANCA Positive Samples
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling biological materials is paramount. This guide provides essential information on personal protective equipment (PPE), operational protocols, and disposal plans for working with materials potentially containing cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA). The term "handling CANCA" is understood to refer to the management of human-derived specimens (such as blood, serum, plasma, and tissues) and associated reagents used in the research and diagnosis of ANCA-associated vasculitis.
The fundamental principle when handling these materials is to treat all human-derived samples as potentially infectious.[1] This necessitates adherence to Biosafety Level 2 (BSL-2) practices and the use of appropriate personal protective equipment to minimize the risk of exposure to bloodborne pathogens.
Personal Protective Equipment (PPE) Selection
The selection of PPE is contingent on a risk assessment of the specific procedures being performed. Basic PPE for all laboratory work with human-derived samples includes a lab coat, safety glasses, and disposable gloves.[2][3] For tasks with a higher risk of splashes or aerosol generation, additional protection is required.
Core PPE Requirements:
-
Body Protection: A buttoned lab coat is the minimum requirement. For procedures with a high likelihood of splashing, a fluid-resistant gown should be worn over the lab coat.
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[4] When there is a risk of splashing, a face shield worn over safety glasses provides a higher level of protection.[4]
-
Hand Protection: Disposable nitrile gloves are generally recommended for their chemical resistance and tendency to show punctures.[5] It is good practice to wear two pairs of gloves, especially when handling highly contaminated materials.[6] Gloves should be changed immediately if they become contaminated or torn.
-
Respiratory Protection: While not typically required for routine sample handling in a BSL-2 laboratory, a fit-tested N95 respirator may be necessary if a procedure has a high risk of generating aerosols and cannot be contained within a biological safety cabinet.
Operational and Disposal Plans
A comprehensive safety plan includes protocols for the entire lifecycle of the sample, from receipt to disposal. This includes proper handling during experiments, decontamination of work surfaces and equipment, and segregation and disposal of biohazardous waste.
Key Logistical Considerations:
-
Engineering Controls: Many procedures involving human samples should be performed in a Class II Biological Safety Cabinet (BSC).[2][7][8] A Class II BSC protects the user, the environment, and the sample.[2][9]
-
Decontamination: Work surfaces and equipment should be decontaminated at the end of each procedure and after any spills. A fresh 1:10 dilution of household bleach is a common and effective disinfectant.[3]
-
Waste Disposal: All solid waste contaminated with human-derived materials, such as used gloves, pipette tips, and culture plates, must be disposed of in a designated biohazard bag.[9] Sharps, including needles and contaminated glass, must be placed in a puncture-resistant sharps container.[9] Liquid waste may be decontaminated with bleach before disposal down the sanitary sewer, or collected for autoclaving, depending on institutional policies.[8]
Quantitative Operational Parameters
The following table summarizes key quantitative parameters for common laboratory procedures associated with the handling of c-ANCA positive samples and related materials.
| Parameter | Specification | Application | Source(s) |
| Disinfection | |||
| Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach | Surface Decontamination | [3] |
| Contact Time for Bleach | ~20 minutes | Effective Disinfection | [3] |
| 70% Ethanol | 70% solution in water | Surface Decontamination | [3] |
| Sterilization (Autoclave) | |||
| Temperature | 121°C (250°F) | Decontamination of Biohazardous Waste | [4][10][11][12][13] |
| Pressure | At least 15-20 psi | Decontamination of Biohazardous Waste | [4][10][13] |
| Time | Minimum of 30 minutes | Decontamination of Biohazardous Waste | [10][11][12][13] |
| Sample Processing (Centrifugation) | |||
| Serum/Plasma Separation | 1,500 - 3,000 x g | Preparation of blood samples for analysis | [1][14] |
| Centrifugation Time | 10 - 15 minutes | Preparation of blood samples for analysis | [1][14] |
| Biological Safety Cabinets | |||
| Class II, Type A2 Inflow Velocity | ≥75 fpm | Personnel and Environmental Protection |
Detailed Experimental Protocol: Indirect ELISA for c-ANCA Detection
This protocol provides a step-by-step methodology for a standard indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for detecting autoantibodies like c-ANCA in patient serum.
Materials:
-
96-well polystyrene plate
-
Purified Proteinase 3 (PR3) antigen
-
Patient serum samples, positive and negative controls
-
Carbonate-Bicarbonate buffer
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween 20 (PBS-T)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 0.18N sulfuric acid)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Blocking:
-
Add 225 µL of blocking buffer to each well to prevent non-specific binding.[15]
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with PBS-T.
-
-
Sample Incubation:
-
Dilute patient serum samples and controls in PBS. The optimal dilution should be determined empirically.
-
Add 100 µL of each diluted sample and control to the appropriate wells.
-
Incubate for 1 hour at room temperature.[14]
-
Wash the plate three times with PBS-T.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in PBS-T according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 30 minutes to 2 hours at room temperature.[14]
-
Wash the plate three times with PBS-T.
-
-
Detection:
-
Data Acquisition:
-
Read the absorbance of each well in a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[15]
-
Analyze the data by comparing the absorbance of the patient samples to the positive and negative controls.
-
Visualized Workflows
The following diagrams illustrate key workflows for handling c-ANCA positive samples and associated materials in a laboratory setting.
References
- 1. referrallabs.in [referrallabs.in]
- 2. BIOLOGICAL SAFETY CABINETS – TYPES AND USES [sicweb.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. bprmcs.com [bprmcs.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Biological Safety Cabinets | UW Environmental Health & Safety [ehs.washington.edu]
- 9. biocompare.com [biocompare.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. twu.edu [twu.edu]
- 14. Influence of reduced centrifugation time on clinical chem... [degruyterbrill.com]
- 15. tomy.amuzainc.com [tomy.amuzainc.com]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
